molecular formula C10H7NO B065355 Isoquinoline-6-carbaldehyde CAS No. 173089-81-1

Isoquinoline-6-carbaldehyde

Numéro de catalogue: B065355
Numéro CAS: 173089-81-1
Poids moléculaire: 157.17 g/mol
Clé InChI: SXPXHJKHWVCCRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isoquinoline-6-carbaldehyde is a high-purity, versatile chemical building block of significant interest in organic synthesis and drug discovery. This compound features an aldehyde functional group strategically positioned on the isoquinoline heterocycle, making it an ideal electrophilic coupling partner for the synthesis of more complex molecular architectures. Its primary research value lies in its role as a key intermediate for the construction of diverse libraries of compounds, particularly through reactions such as reductive amination to form secondary and tertiary amines, or condensation to form imines and heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

isoquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPXHJKHWVCCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571038
Record name Isoquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173089-81-1
Record name Isoquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-6-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Isoquinoline-6-carbaldehyde from 6-Bromoisoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic methodologies for the preparation of isoquinoline-6-carbaldehyde, a valuable intermediate in medicinal chemistry, starting from the readily available 6-bromoisoquinoline. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the key reaction pathways and workflows.

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Functionalization at the C-6 position, particularly the introduction of a carbaldehyde group, provides a versatile handle for further molecular elaboration in drug discovery programs. The aldehyde functionality can be readily converted into a variety of other chemical groups, including amines, carboxylic acids, and more complex heterocyclic systems, making this compound a key building block for the synthesis of novel therapeutic agents.

This technical guide focuses on the conversion of 6-bromoisoquinoline to this compound, exploring several common and effective synthetic strategies.

Synthetic Strategies and Experimental Protocols

Several viable synthetic routes have been established for the formylation of 6-bromoisoquinoline. The most prominent and direct methods include organometallic formylation via lithium-halogen exchange and palladium-catalyzed cross-coupling reactions. An alternative, multi-step approach involves the initial conversion to an alcohol intermediate followed by oxidation.

Method 1: Organometallic Formylation via Lithium-Halogen Exchange

This is a highly efficient and widely used method for the formylation of aryl halides. The reaction proceeds via a lithium-halogen exchange to generate a highly reactive organolithium intermediate, which is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 6-bromoisoquinoline (1.0 equivalent).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (n-BuLi, 1.1 equivalents) in hexanes is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the 6-lithioisoquinoline intermediate.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary: Method 1

ParameterValueReference
Starting Material6-BromoisoquinolineCommercially Available
Key Reagentsn-Butyllithium, N,N-DimethylformamideCommon Reagents
SolventTetrahydrofuran (THF)Anhydrous
Temperature-78 °C to Room TemperatureStandard Conditions
Reaction Time~12 hoursOvernight
Yield~65%[1]

Logical Workflow for Organometallic Formylation

organometallic_formylation start 6-Bromoisoquinoline in Anhydrous THF lithiation Addition of n-BuLi -78 °C, 1h start->lithiation intermediate 6-Lithioisoquinoline (in situ) lithiation->intermediate formylation Addition of DMF -78 °C to RT, overnight intermediate->formylation quench Aqueous Work-up (sat. NH4Cl) formylation->quench purification Extraction & Purification (Column Chromatography) quench->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound via lithium-halogen exchange.

Method 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, 6-bromoisoquinoline can be coupled with a boronic acid or ester derivative that carries a protected or latent aldehyde functionality. A direct approach involves using a formyl-substituted phenylboronic acid.

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add 6-bromoisoquinoline (1.0 equivalent), (4-formylphenyl)boronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), to the reaction mixture.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically at 80-100 °C) and stir vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data Summary: Method 2 (Analogous Reaction)

The following data is for a similar Suzuki-Miyaura coupling of 6-bromoisoquinoline-1-carbonitrile with (4-formylphenyl)boronic acid, which serves as a strong indicator for the feasibility and expected yield for the parent 6-bromoisoquinoline.[2]

ParameterValueReference
Starting Material6-Bromoisoquinoline-1-carbonitrileN/A
Coupling Partner(4-Formylphenyl)boronic acidCommercially Available
CatalystPd(PPh₃)₄Common Catalyst
BaseK₂CO₃Common Base
Solvent1,4-Dioxane/WaterStandard Solvent System
Temperature80-100 °CStandard Conditions
Yield71%[2]

Signaling Pathway for Suzuki-Miyaura Coupling

suzuki_coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition start_bromo 6-Bromoisoquinoline start_bromo->oxidative_addition pd_intermediate Ar-Pd(II)-Br Complex oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid (4-Formylphenyl)boronic acid + Base boronic_acid->transmetalation pd_diaryl Ar-Pd(II)-Ar' Complex transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 6-(4-Formylphenyl)isoquinoline reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Method 3: Multi-step Synthesis via Oxidation of (Isoquinolin-6-yl)methanol

This synthetic route involves an initial transformation of 6-bromoisoquinoline to (isoquinolin-6-yl)methanol, which is then oxidized to the desired aldehyde. While this is a two-step process from the alcohol, the initial formation of the alcohol from 6-bromoisoquinoline would typically involve a Grignard or lithiation reaction followed by quenching with formaldehyde, or a reduction of a corresponding ester. The oxidation of the alcohol is a standard and high-yielding transformation.

Experimental Protocol (Oxidation Step):

  • Reaction Setup: A round-bottom flask is charged with (isoquinolin-6-yl)methanol (1.0 equivalent) and dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of tert-butanol and water.

  • Oxidant Addition: A mild oxidizing agent, such as manganese dioxide (MnO₂) or a Pinnick oxidation system (sodium chlorite and a chlorine scavenger), is added to the solution.[3]

  • Reaction Execution: The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up: If using MnO₂, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. For a Pinnick oxidation, a standard aqueous work-up is performed.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary: Method 3 (Oxidation Step)

ParameterValueReference
Starting Material(Isoquinolin-6-yl)methanolSynthesized Intermediate
Oxidizing AgentManganese Dioxide (MnO₂) or Sodium ChloriteCommon Oxidants
SolventDichloromethane (DCM) or t-BuOH/H₂OStandard Solvents
TemperatureRoom Temperature to mild heatingMild Conditions
YieldHigh (typically >80%)[3]

Conclusion

The synthesis of this compound from 6-bromoisoquinoline can be achieved through several effective methods. The choice of synthetic route will depend on factors such as the availability of specific reagents and equipment, desired scale, and tolerance of functional groups in more complex substrates.

  • Organometallic formylation via lithium-halogen exchange offers a direct and efficient one-step conversion with good yields.

  • Palladium-catalyzed Suzuki-Miyaura coupling provides a versatile alternative, particularly for creating analogues with different substitution patterns on an appended phenyl ring.

  • The multi-step synthesis involving the oxidation of (isoquinolin-6-yl)methanol is a reliable, albeit longer, route that relies on a high-yielding final oxidation step.

For drug development professionals and researchers, these methodologies provide a robust toolkit for accessing this compound and its derivatives, enabling the exploration of this important chemical space for novel therapeutic applications.

References

An In-depth Technical Guide to Isoquinoline-6-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-6-carbaldehyde is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. As a derivative of isoquinoline, a structural motif present in numerous alkaloids and pharmacologically active compounds, it serves as a versatile precursor for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significance in drug discovery, particularly focusing on the broader context of isoquinoline derivatives' biological activities.

Core Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as an off-white to pale yellow crystalline powder.[1] It possesses a characteristic aromatic odor. Due to the presence of the aldehyde group and the nitrogen atom in the isoquinoline ring, the molecule exhibits a neutral to slightly acidic nature. For optimal stability, it should be stored in a cool, dry place, away from light, moisture, and sources of ignition.[2] The compound has a shelf life of up to two years under recommended storage conditions. It is important to handle this compound with care as it is potentially toxic if ingested or inhaled.[2]

A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₇NO[1]
Molecular Weight 157.17 g/mol [1]
CAS Number 173089-81-1[3]
Appearance Off-white to pale yellow crystalline solid[1]
Melting Point 73–75 °C[1]
Boiling Point Data not available
Density ~1.202 g/cm³
Solubility Soluble in organic solvents such as ethanol and chloroform; Slightly soluble in water.[2]
Purity ≥ 95% (NMR)[3]

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the isoquinoline core. The aldehyde group is susceptible to nucleophilic attack and can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines. The isoquinoline ring system, being electron-deficient, can participate in various substitution reactions.

Synthesis Protocol: From 6-Bromoisoquinoline

A common and effective method for the synthesis of this compound is the palladium-catalyzed carbonylation of 6-bromoisoquinoline, followed by reduction of the resulting ester and subsequent oxidation to the aldehyde. A detailed multi-step protocol adapted from a patented procedure is outlined below.[4]

Step 1: Synthesis of Methyl Isoquinoline-6-carboxylate

  • In a reaction vessel, dissolve 6-bromoisoquinoline (1 equivalent) and sodium acetate (1.3 equivalents) in a 1:1 mixture of dimethylformamide (DMF) and methanol (MeOH).

  • Add palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) as catalysts.

  • Pressurize the vessel with carbon monoxide (CO) to 3 bar.

  • Heat the reaction mixture to 95–105 °C and stir for 15 hours.

  • After completion, cool the mixture, filter through celite, and concentrate under reduced pressure.

  • The crude product is then purified by silica gel column chromatography.

Step 2: Reduction to (Isoquinolin-6-yl)methanol

  • Dissolve the methyl isoquinoline-6-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -5 to 0 °C.

  • Slowly add a solution of lithium aluminium hydride (LiAlH₄) (1.2 equivalents) in anhydrous THF while maintaining the temperature.

  • After the reaction is complete (monitored by TLC), quench the reaction by sequential addition of water and a sodium hydroxide solution.

  • Filter the mixture and concentrate the filtrate. The crude product is purified by silica gel column chromatography.

Step 3: Oxidation to this compound

  • Dissolve (isoquinolin-6-yl)methanol (1 equivalent) and manganese dioxide (MnO₂) (1.5 equivalents) in THF.

  • Stir the mixture at 50–55 °C for 6–8 hours.

  • Upon completion, cool the mixture and filter through celite to remove the solid.

  • Concentrate the filtrate and purify the resulting crude product by silica gel column chromatography to yield this compound.[4]

Synthesis_Workflow cluster_step1 Step 1: Carbonylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Oxidation start1 6-Bromoisoquinoline product1 Methyl Isoquinoline-6-carboxylate start1->product1 95-105°C reagents1 CO, MeOH, Pd(OAc)₂, PPh₃ reagents1->product1 product2 (Isoquinolin-6-yl)methanol product1->product2 reagents2 1. LiAlH₄, THF 2. Quench reagents2->product2 final_product This compound product2->final_product 50-55°C reagents3 MnO₂, THF reagents3->final_product

Synthesis workflow for this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide characteristic signals for the aldehyde proton and the carbons of the isoquinoline ring system.

1H NMR (400 MHz, CDCl₃):

  • δ 10.37 (s, 1H): Aldehyde proton (-CHO)

  • δ 9.31 (s, 1H): Proton at C1

  • δ 8.96 (d, J = 6.0 Hz, 1H): Aromatic proton

  • δ 8.69 (d, J = 6.0 Hz, 1H): Aromatic proton

  • δ 8.20 (t, J = 8.2 Hz, 2H): Aromatic protons

  • δ 7.75 (dd, J = 8.0, 7.3 Hz, 1H): Aromatic proton[1]

13C NMR (101 MHz, CDCl₃):

  • δ 192.7: Carbonyl carbon (C=O)

  • δ 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9: Aromatic carbons[1]

Mass Spectrometry (MS)

Low-resolution mass spectrometry (LRMS) with electrospray ionization (ESI) shows a protonated molecular ion peak.

  • LRMS (ESI): m/z calculated for C₁₀H₇NO [M+H]⁺, 158.1; found, 158.0.[1]

Infrared (IR) Spectroscopy
  • ~1700 cm⁻¹: A strong C=O stretching vibration from the aldehyde group.

  • ~2850-2750 cm⁻¹: C-H stretching of the aldehyde proton.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the isoquinoline ring.

Role in Drug Discovery and Biological Activity

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[5] Derivatives of isoquinoline exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[5][6]

While specific studies on the biological activity of this compound are limited, its role as a key intermediate allows for the synthesis of a diverse library of compounds for drug screening. Isoquinoline derivatives have been shown to exert their effects through various mechanisms, including the modulation of critical signaling pathways.

One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a crucial role in inflammation and cancer.[7] Some isoquinoline derivatives have demonstrated the ability to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators.[7]

Signaling_Pathway cluster_pathway Generalized NF-κB Inhibitory Pathway of Isoquinoline Derivatives stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Activation stimulus->mapk isoquinoline Isoquinoline Derivative (e.g., from this compound) isoquinoline->mapk Inhibition ikb IκB Phosphorylation & Degradation isoquinoline->ikb Inhibition mapk->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb gene Pro-inflammatory Gene Expression nfkb->gene

Generalized inhibitory action of isoquinoline derivatives on the NF-κB pathway.

The anticancer effects of isoquinoline alkaloids are also well-documented, with mechanisms including the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] By serving as a starting material, this compound is instrumental in the synthesis of novel compounds that can be evaluated for their potential to modulate these and other cellular pathways implicated in disease.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug development. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable and accessible building block. The versatile reactivity of its aldehyde group and isoquinoline core allows for the creation of diverse molecular architectures. Further investigation into the direct biological activities of this compound and its immediate derivatives could unveil novel therapeutic leads, building upon the rich pharmacological history of the isoquinoline scaffold. This guide serves as a foundational resource to facilitate and inspire such future research endeavors.

References

Isoquinoline-6-carbaldehyde CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isoquinoline-6-carbaldehyde

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, synthesis, and potential applications based on the broader activity of the isoquinoline scaffold.

Core Compound Identification and Properties

This compound is an aromatic aldehyde featuring a unique isoquinoline structure, making it a valuable building block in medicinal chemistry and for the synthesis of bioactive molecules.[1]

Molecular Structure:

The structure consists of an isoquinoline ring with a formyl (aldehyde) group attached at the 6-position.

Chemical Identifiers and Physicochemical Properties:

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueReference(s)
CAS Number 173089-81-1[1][2][3][4]
Molecular Formula C₁₀H₇NO[1][2]
Molecular Weight 157.17 g/mol [1][2]
Appearance Off-white powder to pale yellow crystalline solid[1]
Purity ≥95% (NMR) to 98%[1]
Melting Point 40-44°C
Density 1.202 g/cm³
Solubility Soluble in organic solvents such as ethanol and chloroform.
Storage Conditions Store at 0-8°C in a cool, dry place away from light and moisture.[1]
Synonyms Isoquinoline-6-carboxaldehyde, 6-Formylisoquinoline[2]

Synthesis and Reactivity

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and various methods exist for its synthesis, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[5][6][7] The aldehyde group on this compound makes it a versatile precursor for creating a diverse library of derivative compounds.

General Synthetic Workflow

G cluster_0 Step 1: Isoquinoline Ring Synthesis (Pomeranz-Fritsch) cluster_1 Step 2: Formylation (Vilsmeier-Haack) A Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) C Schiff Base Intermediate A->C Condensation B Aminoacetaldehyde Diethyl Acetal B->C D Acid-Catalyzed Cyclization C->D E 6-Substituted Isoquinoline (e.g., 6-Chloroisoquinoline) D->E G Electrophilic Aromatic Substitution E->G Formylation F Vilsmeier Reagent (POCl3, DMF) F->G H Final Product: 6-Substituted Isoquinoline-1-carbaldehyde G->H

Caption: A general two-step workflow for the synthesis of substituted isoquinoline carbaldehydes.

Experimental Protocol: Synthesis of Derivatives (Illustrative Example)

The carbaldehyde functional group is a key site for derivatization. A common reaction is the condensation with primary amines to form Schiff bases or with thiosemicarbazides to form thiosemicarbazones. These derivatives are often synthesized to explore structure-activity relationships (SAR) in drug discovery.[9] The following is a representative protocol for the synthesis of a Schiff base derivative, adapted from procedures for analogous compounds.[9]

Objective: To synthesize a Schiff base from an isoquinoline carbaldehyde.

Materials:

  • 6-Substituted Isoquinoline-carbaldehyde (1 mmol)

  • Desired primary amine (1 mmol)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the 6-substituted isoquinoline-carbaldehyde (1 mmol) in ethanol in a round-bottom flask.

  • Add the primary amine (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Stir the mixture at room temperature or under reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the collected solid with a suitable cold solvent (e.g., cold ethanol) to remove unreacted starting materials.

  • Dry the final product.

  • If necessary, purify the Schiff base derivative by recrystallization from an appropriate solvent.[9]

Biological and Pharmaceutical Relevance

Compounds based on the isoquinoline scaffold exhibit a broad spectrum of biological activities, making them a significant area of focus in drug discovery.[6][10] Activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory actions.[6][11][12][13]

While specific biological data for this compound is limited in the available literature, its derivatives, particularly thiosemicarbazones and Schiff bases, have shown significant therapeutic potential.[9]

Potential Therapeutic Applications of Isoquinoline Derivatives:

  • Anticancer Activity: Isoquinoline-based thiosemicarbazones have shown promise as anticancer agents.[9] Studies on related compounds, such as 6-fluoro-isoquinoline derivatives, demonstrated potent activity against various cancer cell lines with IC₅₀ values in the low-to-mid nanomolar range.[9] The proposed mechanism often involves the induction of oxidative stress and DNA damage, leading to apoptosis.[9]

  • Antimicrobial Activity: Thiosemicarbazones are known to possess antimicrobial properties, often by inhibiting essential bacterial enzymes involved in DNA synthesis and replication.[9] Schiff bases derived from related chloroquinoline-carbaldehydes have also shown moderate activity against bacteria and fungi.[9]

  • Anti-inflammatory Activity: A key strategy in developing anti-inflammatory drugs is the inhibition of nitric oxide (NO) production in macrophages. Isoquinoline derivatives are being investigated for their ability to modulate these inflammatory pathways.[9]

Signaling Pathway: Proposed Anticancer Mechanism

The anticancer activity of isoquinoline thiosemicarbazone derivatives is often linked to their ability to chelate metal ions like copper, disrupting cellular homeostasis. The diagram below illustrates a proposed mechanism of action where these compounds act as copper ionophores, leading to apoptosis.[9]

G compound Isoquinoline Thiosemicarbazone - Copper Complex mitochondria Mitochondria compound->mitochondria Acts as Ionophore etc Disrupts Electron Transport Chain (ETC) mitochondria->etc ros Increased Reactive Oxygen Species (ROS) Production etc->ros dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed anticancer mechanism for isoquinoline thiosemicarbazone-copper complexes.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. Its versatile aldehyde functionality allows for the creation of diverse molecular libraries. While detailed biological studies on the parent compound are not extensively documented, the proven anticancer, antimicrobial, and anti-inflammatory activities of its derivatives underscore the importance of the isoquinoline carbaldehyde scaffold as a promising starting point for the development of novel therapeutic agents. Further investigation into the direct biological profile of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to the Spectroscopic Data of Isoquinoline-6-carbaldehyde and Its Isomers (¹H NMR, ¹³C NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for isoquinoline-6-carbaldehyde and its various isomers. The isoquinoline scaffold is a significant heterocyclic motif present in numerous natural products and pharmacologically active compounds. The position of the carbaldehyde group on the isoquinoline ring system profoundly influences the electronic environment of the molecule, resulting in unique spectroscopic signatures for each isomer. A thorough understanding of this data is crucial for the unambiguous identification and characterization of these compounds in drug discovery and development.

This document presents available ¹H and ¹³C NMR data for several isomers in a comparative format, details generalized experimental protocols for their synthesis and spectroscopic analysis, and includes a visual representation of a common synthetic workflow.

Spectroscopic Data of this compound and Isomers

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for various isoquinoline-carbaldehyde isomers. The data has been compiled from reputable scientific sources. All spectra were recorded in deuterated chloroform (CDCl₃) unless otherwise noted.

Table 1: ¹H NMR Spectroscopic Data of Isoquinoline-carbaldehyde Isomers

IsomerAldehyde Proton (s, 1H)Aromatic Protons (δ, ppm)Reference
Isoquinoline-1-carbaldehyde10.399.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H)[1]
Isoquinoline-4-carbaldehyde10.419.45 (s, 1H), 9.22 (d, J = 8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J = 8.4 Hz, 1H)[2]
This compound10.379.31 (s, 1H), 8.96 (d, J = 6.0 Hz, 1H), 8.69 (d, J = 6.0 Hz, 1H), 8.20 (t, J = 8.2 Hz, 2H), 7.75 (dd, J = 8.0, 7.3 Hz, 1H)[3]

Table 2: ¹³C NMR Spectroscopic Data of Isoquinoline-carbaldehyde Isomers

IsomerCarbonyl Carbon (C=O)Aromatic and Other Carbons (δ, ppm)Reference
This compound192.7153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9[3]

Experimental Protocols

The following sections outline generalized methodologies for the synthesis and NMR analysis of isoquinoline-carbaldehyde isomers, based on established chemical literature.

General Synthesis of Isoquinoline-carbaldehydes

A common method for the synthesis of isoquinoline-carbaldehydes involves the oxidation of the corresponding methylisoquinoline.

Materials:

  • Appropriate methylisoquinoline precursor

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Diatomaceous earth (Celite®)

  • n-Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting methylisoquinoline in 1,4-dioxane under a nitrogen atmosphere.

  • Add selenium dioxide to the solution.

  • Heat the reaction mixture to reflux for a period of 1.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove solid byproducts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by silica gel column chromatography, using a suitable eluent system such as a gradient of ethyl acetate in n-hexane, to yield the pure isoquinoline-carbaldehyde.[1]

Another synthetic approach is the formylation of a halo-isoquinoline, such as a bromo-isoquinoline.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified isoquinoline-carbaldehyde isomer in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary compared to the ¹H NMR spectrum to obtain adequate signal intensity.[3]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of isoquinoline-carbaldehyde isomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material (e.g., Methylisoquinoline) reaction Chemical Reaction (e.g., Oxidation with SeO2) start->reaction Step 1 workup Reaction Work-up (Quenching, Extraction) reaction->workup Step 2 purification Purification (Column Chromatography) workup->purification Step 3 product Pure Isoquinoline-carbaldehyde Isomer purification->product Step 4 sample_prep NMR Sample Preparation (Dissolution in CDCl3 with TMS) product->sample_prep Proceed to Analysis nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm

Caption: A generalized workflow for the synthesis and NMR-based structural elucidation of isoquinoline-carbaldehyde isomers.

References

An In-depth Technical Guide to the Mechanism of Action of Isoquinoline-Based Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which isoquinoline-based compounds exert their anticancer effects. The information presented herein is curated from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development. This guide details the cytotoxic and antiproliferative properties of several key isoquinoline alkaloids, including berberine, sanguinarine, noscapine, evodiamine, tetrandrine, palmatine, and emetine. We will delve into their specific molecular targets, the signaling pathways they modulate, and provide quantitative data on their efficacy. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and expansion of these findings.

Core Mechanisms of Action of Isoquinoline Alkaloids

Isoquinoline alkaloids represent a diverse class of natural products that have demonstrated significant potential as anticancer agents.[1][2] Their mechanisms of action are multifaceted and often compound-specific, but generally converge on several key cellular processes that are critical for cancer cell survival and proliferation. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy, as well as the inhibition of tumor cell migration and invasion.[2][3][4] The underlying molecular interactions driving these effects involve direct binding to nucleic acids and proteins, inhibition of crucial enzymes, and epigenetic modulation.[1][2]

Berberine

Berberine is a well-studied isoquinoline alkaloid with a broad spectrum of anticancer activities. It has been shown to inhibit the proliferation of a wide range of cancer cells by inducing apoptosis and cell cycle arrest.[5][6]

Mechanism of Action

Berberine's anticancer effects are mediated through the modulation of several key signaling pathways. It is known to inhibit the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and survival.[5] By downregulating this pathway, berberine can induce apoptosis and inhibit cell proliferation.[5] Additionally, berberine can activate the AMPK pathway, which is involved in cellular energy homeostasis and can lead to the inhibition of cancer cell growth.[6] Berberine has also been shown to downregulate the expression of proteins involved in metastasis, such as matrix metalloproteinases (MMPs), and to suppress the epithelial-mesenchymal transition (EMT). Furthermore, it can induce cell cycle arrest, often at the G2/M phase, and promote apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[1]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) values for berberine vary depending on the cancer cell line. A summary of reported IC50 values is presented in Table 1.

Cell LineCancer TypeIC50 (µM)Reference(s)
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[1]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[1]
MCF-7Breast Cancer272.15 ± 11.06[1]
HeLaCervical Carcinoma245.18 ± 17.33[1]
HT29Colon Cancer52.37 ± 3.45[1]
T47DBreast Cancer25[7]
A549Lung Cancer139.4[8]
HepG2Liver Cancer3587.9[8]

Signaling Pathway Diagram

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Apoptosis Pathway cluster_2 Cell Cycle Regulation Berberine Berberine PI3K PI3K Berberine->PI3K inhibits Bcl2 Bcl-2 Berberine->Bcl2 downregulates Bax Bax Berberine->Bax upregulates CellCycle G2/M Arrest Berberine->CellCycle induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Berberine's multi-pathway anticancer mechanism.

Sanguinarine

Sanguinarine is a benzophenanthridine alkaloid that exhibits potent pro-apoptotic activity in various cancer cell lines.[9][10][11]

Mechanism of Action

The primary mechanism of sanguinarine-induced cell death is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[9][12] This increase in ROS leads to mitochondrial membrane depolarization and the release of pro-apoptotic factors, ultimately activating the caspase cascade and inducing apoptosis.[9][12] Sanguinarine has also been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and NF-κB, further promoting apoptosis.[10] Additionally, it can cause cell cycle arrest and inhibit tumor cell adhesion and invasion.[9]

Quantitative Data: IC50 Values

Sanguinarine demonstrates high cytotoxicity against a variety of cancer cell lines at low micromolar concentrations.

Cell LineCancer TypeIC50 (µM)Reference(s)
HeLaCervical Cancer2.43[10]
SiHaCervical Cancer3.07[10]
HL-60Leukemia0.6[13]
Bel7402Hepatocellular Carcinoma2.90[14]
HepG2Hepatocellular Carcinoma2.50[14]
HCCLM3Hepatocellular Carcinoma5.10[14]
SMMC7721Hepatocellular Carcinoma9.23[14]
H1299Non-small Cell Lung Cancer0.4[15]

Signaling Pathway Diagram

G cluster_0 Oxidative Stress cluster_1 Mitochondrial Apoptosis cluster_2 Survival Signal Inhibition Sanguinarine Sanguinarine ROS ROS Generation Sanguinarine->ROS induces Bcl2 Bcl-2 Sanguinarine->Bcl2 downregulates NFkB NF-κB Sanguinarine->NFkB downregulates MitoPotential Mitochondrial Depolarization ROS->MitoPotential causes CytoC Cytochrome c Release MitoPotential->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Sanguinarine-induced apoptosis via ROS generation.

Noscapine

Noscapine is a phthalideisoquinoline alkaloid traditionally used as a cough suppressant, which has been repurposed as a potential anticancer agent due to its ability to interfere with microtubule dynamics.[16][17][18][19]

Mechanism of Action

Unlike other microtubule-targeting agents that cause either polymerization or depolymerization, noscapine modulates microtubule dynamics by increasing the time microtubules spend in a paused state.[18] This disruption of microtubule dynamics leads to mitotic arrest and the activation of the apoptotic pathway.[16][18][19] Noscapine has been shown to be effective against a variety of cancer types with minimal toxicity to normal cells.[16][17]

Quantitative Data: IC50 Values

Noscapine generally exhibits anticancer activity in the micromolar range.

Cell LineCancer TypeIC50 (µM)Reference(s)
A549Lung Cancer73[20]
MCF-7Breast Cancer29[17]
MDA-MB-231Breast Cancer69[17]
H460Non-small Cell Lung Cancer34.7 ± 2.5[11]

Experimental Workflow Diagram

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 Apoptosis Induction Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin binds to Microtubules Microtubules Tubulin->Microtubules polymerization MitoticArrest Mitotic Arrest Tubulin->MitoticArrest disrupted dynamics lead to Apoptosis Apoptosis MitoticArrest->Apoptosis triggers

Noscapine's mechanism via microtubule disruption.

Evodiamine

Evodiamine is a quinolone alkaloid that has demonstrated significant anticancer activities, including the induction of apoptosis and inhibition of metastasis.[7][13]

Mechanism of Action

Evodiamine exerts its anticancer effects through the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[7][13] It has been shown to induce apoptosis through both caspase-dependent and -independent mechanisms.[21] Furthermore, evodiamine can inhibit the invasion and metastasis of cancer cells by downregulating the expression of matrix metalloproteinases.[7]

Quantitative Data: IC50 Values

Evodiamine is effective against various cancer cell lines, with IC50 values typically in the low micromolar range.

Cell LineCancer TypeIC50 (µM)Reference(s)
B16-F10Melanoma (invasion)2.4[10]
LLCLewis Lung Carcinoma (invasion)4.8[10]
A549Non-small Cell Lung Cancer22.44[22]
LLCLewis Lung Carcinoma6.86[22]
U2OSOsteosarcoma6[23]
MDA-MB-231Breast Cancer7.86 (as nanoparticles)[24]
MCF-7Breast Cancer15.36 (as nanoparticles)[24]

Signaling Pathway Diagram

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway cluster_2 Cellular Effects Evodiamine Evodiamine PI3K_Evo PI3K_Evo Evodiamine->PI3K_Evo MEK_Evo MEK_Evo Evodiamine->MEK_Evo Akt_Evo Akt_Evo PI3K_Evo->Akt_Evo inhibits Apoptosis_Evo Apoptosis Akt_Evo->Apoptosis_Evo ERK_Evo ERK_Evo MEK_Evo->ERK_Evo inhibits Metastasis_Evo Metastasis ERK_Evo->Metastasis_Evo

Evodiamine's inhibition of pro-survival pathways.

Tetrandrine

Tetrandrine, a bisbenzylisoquinoline alkaloid, has shown promise as a chemotherapeutic agent due to its ability to induce apoptosis and inhibit cancer cell proliferation.[25]

Mechanism of Action

Tetrandrine's anticancer effects are associated with the activation of the p38 MAPK signaling pathway, which can lead to apoptosis.[26] It has also been reported to induce G1 cell cycle arrest and to inhibit the Wnt/β-catenin signaling pathway.[27][28] Furthermore, tetrandrine can reverse multidrug resistance in cancer cells, making it a potential candidate for combination therapies.[27]

Quantitative Data: IC50 Values

Tetrandrine exhibits cytotoxic effects against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference(s)
SUM-149Inflammatory Breast Cancer15.3 ± 4.1[29]
SUM-159Metaplastic Breast Cancer24.3 ± 2.1[29]
MDA-MB-231Breast Cancer1.18 (derivative)[19]
PC3Prostate Cancer1.94 (derivative)[19]
WM9Melanoma1.68 (derivative)[19]
HELErythroleukemia1.57 (derivative)[19]
K562Chronic Myelogenous Leukemia-[19]

Signaling Pathway Diagram

G cluster_0 p38 MAPK Pathway cluster_1 Cellular Response cluster_2 Cell Cycle Control Tetrandrine Tetrandrine p38MAPK p38 MAPK Tetrandrine->p38MAPK activates G1Arrest G1 Arrest Tetrandrine->G1Arrest induces Apoptosis_Tet Apoptosis_Tet p38MAPK->Apoptosis_Tet induces

Tetrandrine's activation of the p38 MAPK pathway.

Palmatine

Palmatine is a protoberberine alkaloid with demonstrated anticancer activity, particularly against breast cancer cells.[8][29][30][31]

Mechanism of Action

Palmatine inhibits the viability and proliferation of cancer cells in a dose-dependent manner and induces apoptosis.[8][30][31] It has also been shown to act synergistically with conventional chemotherapeutic drugs like doxorubicin.[29][30][31]

Quantitative Data: IC50 Values

Palmatine is effective against breast cancer cell lines in the low microgram per milliliter range.

Cell LineCancer TypeIC50 (µg/mL)Reference(s)
MCF-7Breast Cancer5.126 - 5.805[30]
T47DBreast Cancer5.126 - 5.805[30]
ZR-75-1Breast Cancer5.126 - 5.805[30]

Logical Relationship Diagram

G cluster_0 Cellular Effects Palmatine Palmatine Doxorubicin Doxorubicin Palmatine->Doxorubicin ProlifInhibition Inhibition of Proliferation Palmatine->ProlifInhibition Apoptosis_Pal Induction of Apoptosis Palmatine->Apoptosis_Pal Doxorubicin->ProlifInhibition Doxorubicin->Apoptosis_Pal

Synergistic anticancer effects of Palmatine and Doxorubicin.

Emetine

Emetine is an alkaloid that has been investigated for its anticancer properties, primarily due to its potent inhibition of protein synthesis.[24][32]

Mechanism of Action

Emetine exerts its cytotoxic effects by binding to the 40S ribosomal subunit, thereby inhibiting protein biosynthesis.[24][32] This leads to the induction of apoptosis.[24] More recently, it has been shown to also inhibit the Wnt/β-catenin signaling pathway.[33]

Quantitative Data: IC50 Values

Emetine is highly potent, with IC50 values in the nanomolar range for several cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference(s)
MGC803Gastric Cancer49.7[34]
HGC-27Gastric Cancer24.4[34]
LNCaPProstate Cancer31.6[31]
CWR22Rv1Prostate Cancer75[31]
HCT116Colon Cancer60[3]

Mechanism of Action Diagram

G cluster_0 Protein Synthesis cluster_1 Wnt Signaling cluster_2 Cellular Outcome Emetine Emetine Ribosome 40S Ribosomal Subunit Emetine->Ribosome binds to WntPath Wnt/β-catenin Pathway Emetine->WntPath inhibits ProteinSynth Protein Synthesis Ribosome->ProteinSynth inhibits Apoptosis_Eme Apoptosis ProteinSynth->Apoptosis_Eme leads to WntPath->Apoptosis_Eme leads to

Emetine's dual mechanism of anticancer action.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anticancer activity of isoquinoline-based compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Isoquinoline compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.[1]

  • Treat the cells with various concentrations of the isoquinoline compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines treated with the isoquinoline compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in cancer cells by treating with the isoquinoline compound for the desired time.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • Cancer cell lines treated with the isoquinoline compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Harvest treated and control cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C. Examples of antibodies and dilutions:

    • Cleaved Caspase-3: Rabbit pAb (Cell Signaling Technology, #9661), 1:1000 dilution.[6]

    • PARP: Rabbit pAb (Cell Signaling Technology, #9542), 1:1000 dilution.[5]

    • Bcl-2: Mouse mAb (Santa Cruz Biotechnology, sc-7382), 1:1000 dilution.

    • Bax: Rabbit pAb (Cell Signaling Technology, #2772), 1:1000 dilution.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software.

References

The Architecture of Nature's Medicine Cabinet: A Technical Guide to the Natural Sources and Biosynthesis of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing an in-depth exploration of the natural origins and complex biosynthetic pathways of isoquinoline alkaloids. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of these pharmacologically significant plant secondary metabolites.

Isoquinoline alkaloids represent a vast and structurally diverse class of natural products, with approximately 2,500 identified compounds.[1][2] This group includes some of the most important pharmaceuticals known to medicine, such as the analgesic morphine from Papaver somniferum, the antimicrobial berberine from Berberis species, and the anti-cancer agent noscapine, also from P. somniferum.[3][4] Their profound physiological effects and complex molecular architectures have made them a subject of intense scientific scrutiny for over a century. This guide synthesizes current knowledge on their distribution in the plant kingdom and elucidates the intricate enzymatic machinery responsible for their formation.

Natural Abundance and Distribution

Isoquinoline alkaloids are predominantly found in a select group of plant families, most notably Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae.[4] The opium poppy (Papaver somniferum) is arguably the most renowned source, producing a complex mixture of alkaloids including morphine, codeine, thebaine, papaverine, and noscapine.[3][4] Other significant plant sources include members of the Berberis (Barberry) genus, which are rich in berberine, and Sanguinaria canadensis (Bloodroot), which produces sanguinarine and chelerythrine.[1][2] The concentration and composition of these alkaloids can vary significantly between species, cultivars, and even different plant organs, as well as being influenced by environmental conditions and harvest time.[1][5]

Quantitative Overview of Major Isoquinoline Alkaloids in Select Plant Sources

The following tables summarize the quantitative data on the content of key isoquinoline alkaloids from their primary natural sources. These values highlight the variability inherent in natural product yields.

Table 1: Alkaloid Content in Papaver somniferum Capsules (% dry weight)

AlkaloidCultivar/VarietyContent Range (% dry weight)Reference(s)
MorphineVarious Industrial Cultivars0.42 - 1.66[3]
MorphineOrnamental Cultivars0.15 - 0.68[6]
CodeineVarious Industrial Cultivars0.03 - 0.17[3]
ThebaineVarious Industrial Cultivars0.01 - 0.53[3]
PapaverineVarious Industrial Cultivars0.00 - 0.10[3]
Noscapine (Narcotine)Various Industrial Cultivars0.01 - 0.31[3][7]

Table 2: Berberine Content in Berberis Species (% dry weight)

Plant PartSpeciesContent Range (% dry weight)Reference(s)
Root BarkB. vulgaris~5.0[1]
RootB. pseudumbellata2.8 (Summer Harvest)[1]
RootB. aristata1.9 (Winter Harvest)[1]
RootB. aristata1.5 - 4.0[8]

Table 3: Sanguinarine and Chelerythrine Content in Sanguinaria canadensis (% of total alkaloids)

AlkaloidPlant PartContent (% of total alkaloids)Reference(s)
SanguinarineRhizome~50[9]
SanguinarineRhizome44.8[9]
ChelerythrineRhizomePresent in significant amounts[2]

Table 4: Tetrahydropalmatine Content in Corydalis Species (mg/g)

AlkaloidSpecies/ProductContent (mg/g)Reference(s)
TetrahydropalmatineC. yanhusuo Dietary SupplementsHighly variable, up to ~5.0[10]
Total AlkaloidsC. yanhusuo Dietary Supplements<1.0 to ~11.0[10]

The Biosynthetic Pathway: From Amino Acid to Alkaloid Core

The biosynthesis of isoquinoline alkaloids is a complex, multi-step process that originates from the aromatic amino acid L-tyrosine.[3][11] The pathway can be broadly divided into three main stages: the formation of the primary precursors, the condensation to form the core isoquinoline scaffold, and the subsequent diversification into a wide array of structural classes.

The central pathway begins with the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[1][2] This involves a series of enzymatic reactions including decarboxylation, hydroxylation, and deamination. The first committed step in the formation of the isoquinoline skeleton is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), to yield (S)-norcoclaurine.[2] This molecule serves as the universal precursor for the vast majority of isoquinoline alkaloids.

(S)-norcoclaurine then undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, to form the pivotal intermediate (S)-reticuline.[12] Key enzymes in this sequence include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and N-methylcoclaurine 3'-hydroxylase (CYP80B1). (S)-Reticuline stands at a critical branch point, from which pathways diverge to produce various alkaloid subtypes, such as morphinans (morphine, codeine), protoberberines (berberine), and benzophenanthridines (sanguinarine). A key enzyme in this divergence is the berberine bridge enzyme (BBE), which converts (S)-reticuline to (S)-scoulerine, the precursor to the protoberberine and benzophenanthridine alkaloids.[11][13]

Isoquinoline_Alkaloid_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-HPAA Tyrosine->HPAA NCS NCS Dopamine->NCS HPAA->NCS Norcoclaurine (S)-Norcoclaurine Methyltransferases 6OMT, CNMT, 4'OMT, CYP80B1 Norcoclaurine->Methyltransferases Reticuline (S)-Reticuline (Central Intermediate) BBE BBE Reticuline->BBE MultiStep1 Multiple Enzymatic Steps Reticuline->MultiStep1 Scoulerine (S)-Scoulerine MultiStep2 Multiple Enzymatic Steps Scoulerine->MultiStep2 MultiStep3 Multiple Enzymatic Steps Scoulerine->MultiStep3 Protoberberines Protoberberines (e.g., Berberine) Benzophenanthridines Benzophenanthridines (e.g., Sanguinarine) Morphinans Morphinans (e.g., Morphine, Codeine) NCS->Norcoclaurine Methyltransferases->Reticuline BBE->Scoulerine MultiStep1->Morphinans MultiStep2->Protoberberines MultiStep3->Benzophenanthridines Signaling_Pathway_Regulation Elicitor Fungal Elicitor Receptor Plasma Membrane Receptor Elicitor->Receptor Wounding Wounding JA_Biosynthesis Jasmonate Biosynthesis Wounding->JA_Biosynthesis Signal_Transduction Signal Transduction Cascade (e.g., Kinase Cascades, Ca²⁺) Receptor->Signal_Transduction Signal_Transduction->JA_Biosynthesis TFs Transcription Factors (e.g., bHLH, WRKY) Signal_Transduction->TFs JA Jasmonates (JA/MeJA) JA_Biosynthesis->JA JA->TFs Biosynthesis_Genes IQA Biosynthetic Genes (e.g., NCS, BBE) TFs->Biosynthesis_Genes Activate Transcription IQA_Accumulation Isoquinoline Alkaloid Accumulation Biosynthesis_Genes->IQA_Accumulation Experimental_Workflow cluster_0 Sample Preparation & Extraction cluster_1 Purification cluster_2 Analysis & Quantification PlantMaterial Dried, Powdered Plant Material Extraction Solvent Extraction (e.g., Acidic Methanol) PlantMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Alkaloid Extract Filtration->CrudeExtract Defatting Liquid-Liquid Partition (Defatting) CrudeExtract->Defatting Basification Basification (pH 9-10) Defatting->Basification FinalExtraction Extraction into Organic Solvent (e.g., Chloroform) Basification->FinalExtraction PurifiedExtract Purified Alkaloid Fraction FinalExtraction->PurifiedExtract Dissolution Dissolution in Mobile Phase PurifiedExtract->Dissolution Filtration2 Syringe Filtration (0.45 µm) Dissolution->Filtration2 HPLC HPLC or LC-MS Analysis Filtration2->HPLC Data Data Analysis: Identification & Quantification HPLC->Data

References

The Pivotal Role of Isoquinoline-6-carbaldehyde in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic framework deeply embedded in the landscape of medicinal chemistry and natural product synthesis.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] Among the vast array of functionalized isoquinolines, isoquinoline-6-carbaldehyde emerges as a critical pharmaceutical intermediate, offering a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with a melting point of 73–75 °C.[5] Its molecular formula is C₁₀H₇NO, and its molecular weight is 157.17 g/mol . Spectroscopic data is crucial for its identification and quality control.

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR (400 MHz, CDCl₃)δ 10.37 (s, 1H), 9.31 (s, 1H), 8.96 (d, J = 6.0 Hz, 1H), 8.69 (d, J = 6.0 Hz, 1H), 8.20 (t, J = 8.2 Hz, 2H), 7.75 (dd, J = 8.0, 7.3 Hz, 1H)[5]
¹³C NMR (101 MHz, CDCl₃)δ 192.7, 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9[5]
Mass Spectrometry (ESI)m/z calcd for C₁₀H₇NO [M + H]⁺, 158.1; found, 158.0[5]

Synthesis of this compound

A reliable method for the preparation of this compound involves a three-step synthesis starting from 6-bromoisoquinoline. This process includes a palladium-catalyzed carbonylation, followed by reduction and subsequent oxidation.

Experimental Protocol: Synthesis of this compound

Step A: Synthesis of Methyl isoquinoline-6-carboxylate

  • Dissolve 6-bromoisoquinoline (1 molar equivalent) and sodium acetate (1.3 molar equivalents) in a 1:1 (v/v) mixture of DMF and MeOH.

  • Add a catalytic amount of Pd(OAc)₂ and PPh₃.

  • Heat the mixture to 95–105 °C under a 3 bar CO atmosphere until the reaction is complete.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in EtOAc and wash with water.

  • Dry the organic layer, concentrate, and purify the product by chromatography to yield methyl isoquinoline-6-carboxylate.[6]

Step B: Synthesis of Isoquinolin-6-ylmethanol

  • To a solution of methyl isoquinoline-6-carboxylate (1 molar equivalent) in an appropriate solvent, add LiAlH₄ (or a suitable reducing agent) portion-wise at a controlled temperature.

  • Stir the reaction mixture until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction with water and filter the mixture.

  • Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate to obtain isoquinolin-6-ylmethanol.[6]

Step C: Synthesis of this compound

  • Dissolve isoquinolin-6-ylmethanol (1 molar equivalent) and manganese dioxide (1.5 molar equivalents) in THF.

  • Stir the mixture at 50–55 °C for 6–8 hours.

  • After cooling, remove the solvent and add petroleum ether.

  • Filter the mixture and purify the filtrate by chromatography to obtain this compound.

  • An 86% yield of a light yellow solid has been reported for this step.[6]

Role as a Pharmaceutical Intermediate

The aldehyde functionality at the 6-position of the isoquinoline ring is a versatile handle for a variety of chemical transformations, making this compound a valuable building block for the synthesis of diverse pharmacologically active compounds.

Anticancer Agents

Derivatives of isoquinoline-carbaldehydes have shown significant promise as anticancer agents.[7] Thiosemicarbazones derived from isoquinoline-1-carbaldehyde, for instance, have demonstrated potent cytotoxic effects through mechanisms that include the induction of oxidative stress and DNA damage, ultimately leading to apoptosis.[8] Fluorination at the 6-position of the isoquinoline scaffold has been shown to enhance anticancer activity.[8]

Table 2: In Vitro Cytotoxic Activity of Isoquinoline Derivatives

Compound Class Specific Derivative Cancer Cell Line IC₅₀ (µM)
Isoquinoline–hydrazinyl-thiazole hybrids2-((isoquinolin-5-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazoleA549 (Lung)1.43
2-((isoquinolin-5-ylmethylene)hydrazinyl)-4-(4-methylsulfonylphenyl)thiazoleA549 (Lung)1.75
2-((isoquinolin-5-ylmethylene)hydrazinyl)-4-(3,4-methylenedioxyphenyl)thiazoleA549 (Lung)3.93
Tetrahydroisoquinoline-stilbene derivative(6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-styrylphenyl)methanoneA549 (Lung)0.025
MCF-7 (Breast)0.025
HT-29 (Colorectal)0.025
5,6-dihydropyrrolo[2,1-a]isoquinoline2-morpholinomethyl derivativeP-gp expressing cells0.45
Benzo[7][8]imidazo[2,1-a]isoquinolin-6(5H)-one derivativeMethoxy phenylsulfonyl derivativeMGC-803 (Gastric)4.0

Note: The data presented is for various isoquinoline derivatives to illustrate the potential of the scaffold, not exclusively for derivatives of this compound for which specific public data is limited.

Anti-inflammatory Agents

Isoquinoline derivatives have also been investigated for their anti-inflammatory properties.[9] They have been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9] The mechanism of action often involves the modulation of key inflammatory signaling pathways.

The anti-inflammatory effects of certain isoquinoline derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Lipopolysaccharide (LPS) activation of Toll-like receptor 4 (TLR4) typically leads to the activation of these pathways, resulting in the transcription of pro-inflammatory genes. Isoquinoline derivatives can interfere with this cascade, reducing the inflammatory response.

G Simplified Anti-inflammatory Signaling Pathway of Isoquinoline Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS, COX-2) MAPK->Pro_inflammatory_Mediators induces NFkB->Pro_inflammatory_Mediators induces Isoquinoline_Derivative This compound Derivative Isoquinoline_Derivative->MAPK inhibits Isoquinoline_Derivative->NFkB inhibits

Anti-inflammatory action of isoquinoline derivatives.

Table 3: Anti-inflammatory Activity of Isoquinoline Derivatives

Compound Class Activity IC₅₀ (µM)
Chiral pyrazolo isoquinoline derivativesNO Inhibition (LPS-induced RAW 264.7 cells)20.76 - 47.8
Isoquinolinone derivativeiNOS Inhibition8.8
Isoindoline hybridsCOX-2 Inhibition0.11 - 0.18

Note: The data presented is for various isoquinoline derivatives to illustrate the potential of the scaffold.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (derived from this compound) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[7]

Nitric Oxide (NO) Inhibition Assay (Griess Assay)
  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control.[7]

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical intermediates like this compound.

Experimental Protocol: HPLC Analysis

A reversed-phase HPLC method is suitable for the analysis of moderately polar compounds like this compound.

Table 4: Proposed HPLC Method Parameters

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis detector at a suitable wavelength
Injection Volume 20 µL

Note: Method validation according to ICH guidelines is essential for ensuring the reliability of the results.

Conclusion

This compound stands as a valuable and versatile intermediate in the realm of pharmaceutical sciences. Its strategic importance lies in the reactive aldehyde group positioned on the privileged isoquinoline scaffold, which allows for the facile synthesis of a diverse array of derivatives. The demonstrated potential of these derivatives as anticancer and anti-inflammatory agents underscores the significance of this compound in modern drug discovery and development. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this key building block in the quest for novel and effective therapeutics.

References

Unlocking the Structural Secrets of Novel Isoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The elucidation of the precise three-dimensional structure of novel isoquinoline derivatives is paramount for understanding their structure-activity relationships (SAR), mechanism of action, and for guiding the development of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core analytical techniques, detailed experimental protocols, and data interpretation strategies employed in the structural elucidation of this important class of molecules.

The Analytical Toolkit for Structural Elucidation

The definitive determination of the chemical structure of a novel isoquinoline derivative relies on a synergistic approach, primarily utilizing a triad of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information, and their combined application allows for an unambiguous assignment of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For novel isoquinoline derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

  • ¹H NMR (Proton NMR): This fundamental experiment provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the connectivity between neighboring protons (spin-spin coupling).

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their chemical environment. It is a crucial complement to ¹H NMR for determining the carbon skeleton.

  • 2D NMR Techniques: These experiments provide correlational information between different nuclei, which is essential for assembling the molecular structure. Key 2D NMR experiments for isoquinoline derivatives include:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.[1][2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing critical information for connecting different fragments of the molecule and establishing the overall connectivity.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound with high accuracy and for obtaining information about its structure through fragmentation analysis.[3][4] For novel isoquinoline derivatives, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition (molecular formula) of the novel compound.[4]

  • Tandem Mass Spectrometry (MS/MS): Involves the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, as the fragmentation patterns are often characteristic of specific substructures within the isoquinoline scaffold.[4][5] The fragmentation behavior of isoquinoline alkaloids can be systematically studied to identify characteristic neutral losses and fragment ions corresponding to different substitution patterns.[5]

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is considered the "gold standard" for structural determination as it provides an unambiguous, high-resolution, three-dimensional model of the molecule as it exists in the solid state.[6][7][8] This technique is particularly powerful for determining the absolute stereochemistry of chiral centers, which is often challenging to establish solely by NMR spectroscopy. The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the novel isoquinoline derivative.[6][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structural elucidation of a novel isoquinoline derivative.

General Workflow for Structural Elucidation

The process of elucidating the structure of a novel isoquinoline derivative typically follows a logical workflow, starting from the isolated and purified compound.

G General Workflow for Structural Elucidation A Isolated & Purified Novel Isoquinoline Derivative B Mass Spectrometry (HRMS & MS/MS) A->B Determine Molecular Formula & Fragmentation C NMR Spectroscopy (1D & 2D) A->C Determine Connectivity & Stereochemistry D X-ray Crystallography (if suitable crystals are obtained) A->D Obtain 3D Structure E Data Analysis & Interpretation B->E C->E D->E F Proposed Structure E->F G Confirmation of Structure F->G Consistency Check

Caption: A logical workflow for the structural elucidation of a novel isoquinoline derivative.

Protocol for NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Dissolve 5-10 mg of the purified novel isoquinoline derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent depends on the solubility of the compound.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR:

    • COSY: Acquire a standard gradient-selected COSY experiment.

    • HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond J-coupling (typically ~145 Hz).

    • HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range J-couplings (typically 6-10 Hz).

    • NOESY: Acquire a phase-sensitive NOESY experiment with a mixing time appropriate for the size of the molecule (e.g., 300-800 ms).

Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts to the internal standard (TMS at 0 ppm).

  • Analyze the 1D and 2D spectra to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Protocol for LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Sample Preparation:

  • Prepare a stock solution of the purified novel isoquinoline derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a dilute working solution (e.g., 1-10 µg/mL) in the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

LC Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of isoquinoline alkaloids.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) with 0.1% formic acid as mobile phase B.

  • Flow Rate: A typical flow rate is 0.2-0.5 mL/min for UHPLC.

  • Injection Volume: 1-5 µL.

MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for isoquinoline derivatives.

  • Full Scan (MS1): Acquire data over a mass range that includes the expected molecular weight of the compound.

  • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra of the most abundant ions from the full scan. Set the collision energy to an appropriate value (e.g., 20-40 eV) to induce fragmentation.

Data Analysis:

  • Process the data using the instrument's software.

  • Determine the accurate mass of the molecular ion from the full scan data and use it to calculate the elemental composition.

  • Analyze the MS/MS spectra to identify characteristic fragment ions and neutral losses, which can be used to deduce the structure of the compound.

Protocol for X-ray Crystallography

Crystal Growth:

  • Growing diffraction-quality single crystals is often the most challenging step.[6] Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: Place a drop of the concentrated solution of the compound on a coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for the unambiguous communication of a novel structure.

NMR Spectroscopic Data

The following table provides an example of how to present ¹H and ¹³C NMR data for a hypothetical novel isoquinoline derivative.

PositionδC (ppm)δH (ppm, mult., J in Hz)
155.24.85 (t, 6.5)
345.83.10 (m)
428.92.85 (m)
5128.57.20 (d, 8.0)
6126.77.15 (t, 8.0)
7148.3-
8110.16.90 (s)
4a129.8-
8a135.4-
7-OCH₃56.13.90 (s)
Mass Spectrometric Data

The following table summarizes the key mass spectrometric data for a hypothetical novel isoquinoline derivative.

Ion[M+H]⁺[M+Na]⁺Key Fragment Ions (m/z)
Calculated 206.1175228.1000-
Observed 206.1178228.0997191.0941, 176.0705, 148.0753

Case Study: A Novel Isoquinoline Derivative Targeting the PI3K/Akt/mTOR Pathway

Many isoquinoline alkaloids have been shown to exhibit potent anticancer activity by modulating key signaling pathways involved in cell growth, proliferation, and survival.[10][11] The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in many human cancers, making it an attractive target for drug development.[2][12][13][14][15]

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and a hypothetical point of inhibition by a novel isoquinoline derivative.

G PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription Akt->Transcription regulates S6K p70S6K mTORC1->S6K phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis EIF4EBP1->ProteinSynthesis inhibits inhibition of Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK NovelIsoquinoline Novel Isoquinoline Derivative NovelIsoquinoline->mTORC1 inhibits ProteinSynthesis->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a novel isoquinoline derivative.

Conclusion

The structural elucidation of novel isoquinoline derivatives is a multifaceted process that requires the integration of data from various sophisticated analytical techniques. A thorough understanding of the principles and experimental protocols of NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential for researchers in natural product chemistry and drug discovery. The detailed structural information obtained through these methods is fundamental for advancing our understanding of the therapeutic potential of this important class of compounds and for the rational design of next-generation pharmaceuticals.

References

The Therapeutic Potential of Functionalized Isoquinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] The fusion of a benzene ring to a pyridine ring provides a unique electronic and steric architecture, making it an ideal template for designing molecules that can interact with a diverse range of biological targets.[1][2] Functionalization of the isoquinoline core at various positions allows for the fine-tuning of its physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic potential of functionalized isoquinolines, with a focus on their applications in oncology and infectious diseases. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Therapeutic Applications of Functionalized Isoquinolines

Functionalized isoquinolines have demonstrated significant therapeutic potential in a variety of disease areas. Their diverse biological activities stem from their ability to interact with a wide array of molecular targets, including enzymes, receptors, and nucleic acids.

Anticancer Activity

A significant body of research has focused on the development of isoquinoline derivatives as anticancer agents.[1][3][4] These compounds exert their antitumor effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][5]

Key Mechanisms of Anticancer Action:

  • Targeting Signaling Pathways: Functionalized isoquinolines have been shown to modulate critical signaling cascades that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[1][6][7] By inhibiting these pathways, they can suppress tumor cell proliferation, survival, and metastasis.

  • Induction of Apoptosis: Many isoquinoline derivatives trigger programmed cell death in cancer cells.[5] This is often achieved through the activation of caspase cascades and modulation of the mitochondrial membrane potential.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[8]

  • Microtubule Inhibition: Some isoquinolines, like noscapine and its analogs, interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[8][9]

  • Topoisomerase Inhibition: Certain derivatives have been found to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[1]

Antimicrobial Activity

The isoquinoline scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Spectrum of Antimicrobial Activity:

  • Antibacterial: Isoquinoline derivatives have shown activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][10] Some have also demonstrated efficacy against Gram-negative bacteria.[11]

  • Antifungal: Several isoquinoline alkaloids and their synthetic derivatives possess potent antifungal properties against clinically relevant fungal species like Candida albicans and Cryptococcus neoformans.[11]

Quantitative Data on Therapeutic Efficacy

The following tables summarize the in vitro efficacy of representative functionalized isoquinolines, providing a comparative overview of their potency against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Functionalized Isoquinolines (IC50 Values)

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Noscapine Analogues
Noscapine4T1Mammary Carcinoma215.5[5]
Noscapine-phenylalanine (6h)4T1Mammary Carcinoma11.2[5]
Noscapine-tryptophan (6i)4T1Mammary Carcinoma16.3[5]
7-acetyl-noscapineA549Lung~1.5[5]
7-acetyl-noscapineMIA PaCa-2Pancreatic~1.0[5]
9-chloronoscapineU-87Glioblastoma87.8% cell death at 50 µM[5]
Tetrahydroisoquinolines
Compound 15bMDA-MB-231Triple-negative breast22[1]
Compound 15cU251Glioblastoma36[1]
Compound 15cMCF-7ER-positive breast7[1]
Lamellarin Derivatives
Lamellarin DDU-145, LNCaPProstate0.038 - 0.110[12]
Lamellarin K--0.038 - 0.110[12]
Lamellarin M--0.038 - 0.110[12]
Lamellarin N analog 47EGFR T790M/L858R mutantLung0.0318[12]
Other Isoquinolines
Benzo[5][8]indolo[3,4-c]isoquinoline 3VariousVarious0.039 (mean GI50)[1]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12VariousVarious-5.18 (avg. lg GI50)[4]

Table 2: Antibacterial Activity of Functionalized Isoquinolines (MIC Values)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Alkynyl Isoquinolines
HSN584S. aureus (MRSA)4[2]
HSN739S. aureus (MRSA)8[2]
HSN584E. faecium (VRE)4[2]
HSN739E. faecium (VRE)8[2]
HSN584L. monocytogenes4[2]
HSN739L. monocytogenes4[2]
Isoquinoline Alkaloids
(+)-actinodaphnineB. cereus, Micrococcus sp., S. aureus≥50[11]
(+)-N-Me-actinodaphnineB. cereus, Micrococcus sp., S. aureus≥50[11]
(+)-anonaineB. cereus, Micrococcus sp., S. aureus≥50[11]
Spathullin Derivatives
Spathullin A (1)S. aureus4[10]
Spathullin B (2)S. aureus1[10]

Key Signaling Pathways Targeted by Functionalized Isoquinolines

The therapeutic efficacy of many functionalized isoquinolines stems from their ability to modulate key cellular signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for rational drug design and development.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7][13] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] Several functionalized isoquinolines have been identified as inhibitors of this pathway, acting at different nodes to disrupt the signaling cascade.[1][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Isoquinoline Functionalized Isoquinolines Isoquinoline->PI3K Isoquinoline->Akt Isoquinoline->mTORC1

Caption: PI3K/Akt/mTOR pathway and points of inhibition by isoquinolines.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation.[7] Constitutive activation of this pathway is implicated in the pathogenesis of various cancers and inflammatory diseases.[7] Certain isoquinoline derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[1][14]

NFkB_Signaling_Pathway cluster_Nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression NFkB->Gene Transcription Isoquinoline Functionalized Isoquinolines Isoquinoline->IKK Isoquinoline->NFkB Inhibition of DNA binding

Caption: NF-κB signaling pathway and inhibitory actions of isoquinolines.

Experimental Protocols for Evaluating Therapeutic Potential

A systematic approach is required to evaluate the therapeutic potential of novel functionalized isoquinolines. The following protocols outline key in vitro assays for assessing cytotoxicity, apoptosis, and cell cycle effects.

General Experimental Workflow

The evaluation of a novel functionalized isoquinoline typically follows a multi-step process, starting with initial screening and progressing to detailed mechanistic studies.

Experimental_Workflow Start Novel Functionalized Isoquinoline Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Screening IC50 Determine IC50 Value Screening->IC50 Apoptosis Apoptosis Assay (Flow Cytometry) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Mechanism Mechanistic Studies (e.g., Western Blot) Apoptosis->Mechanism CellCycle->Mechanism Pathway Identify Targeted Signaling Pathways Mechanism->Pathway End Lead Compound Identification Pathway->End

Caption: A typical experimental workflow for drug discovery.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the isoquinoline derivative and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the isoquinoline derivative for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Flow Cytometry for Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the isoquinoline derivative for the desired time.

  • Cell Harvesting and Fixation: Harvest cells and fix them by dropwise addition into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI staining solution and incubate for 15-30 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of isoquinoline derivatives on the expression and phosphorylation status of proteins in signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Synthesis of Functionalized Isoquinolines

The synthesis of diverse isoquinoline derivatives is crucial for exploring their structure-activity relationships. Numerous synthetic methods have been developed to access this important scaffold.

Synthesis of N-Substituted Noscapine Analogues

Noscapine, a naturally occurring isoquinoline alkaloid, can be chemically modified to enhance its anticancer activity. A common strategy involves N-demethylation followed by N-alkylation or N-acylation.[9]

Protocol: Synthesis of N-nornoscapine (Intermediate) [9]

  • Dissolve noscapine in acetonitrile.

  • Add hydrogen peroxide and stir at room temperature for 2 hours.

  • Cool the reaction mixture to -8 °C.

  • Add a solution of ferrous sulfate heptahydrate in methanol dropwise.

  • Stir at -8 °C for 8 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Purify the crude product by silica gel column chromatography.

Protocol: N-Alkylation of N-nornoscapine [9]

  • Dissolve N-nornoscapine in an appropriate solvent (e.g., DMF).

  • Add potassium carbonate, potassium iodide, and the desired alkyl halide.

  • Stir at room temperature for 1 hour.

  • Filter the reaction mixture and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography.

Synthesis of Berberine Derivatives

Berberine, another important isoquinoline alkaloid, can also be functionalized to improve its therapeutic properties. One approach involves modification at the 9-O-position.[14][15]

Protocol: Synthesis of 9-O-acyl berberine derivatives [14][15]

  • Demethylate berberine at the 9-O-position by heating under vacuum to obtain berberrubine.

  • Treat various benzoic acid derivatives with thionyl chloride to form the corresponding acyl chlorides.

  • Condense the acyl chlorides with berberrubine in the presence of pyridine to yield the 9-O-benzoic acid berberine derivatives.

  • Purify the final products by recrystallization.

Conclusion

Functionalized isoquinolines represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their rich chemical diversity and broad range of biological activities make them an attractive scaffold for the development of novel drugs. The systematic application of the experimental protocols and a thorough understanding of the targeted signaling pathways outlined in this guide will be instrumental in advancing the discovery and development of next-generation isoquinoline-based therapeutics. Continued exploration of this remarkable chemical space is poised to deliver innovative solutions for pressing medical needs.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Isoquinoline-6-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide range of pharmacological activities.[1][2] Isoquinoline derivatives are integral to the development of new drugs, with applications as antitumor, antibacterial, anti-inflammatory, and antiviral agents.[3][4] Functionalization at the C-6 position with a carboxamide moiety is a key strategy for enhancing interactions with biological targets, making isoquinoline-6-carboxamides highly attractive compounds for drug discovery programs.[1] This document provides detailed, reliable, and reproducible protocols for the laboratory synthesis of these valuable compounds via two primary routes.

Synthetic Strategy Overview

Two versatile synthetic routes for preparing isoquinoline-6-carboxamides are presented.

  • Route 1: Carboxylic Acid Intermediate. This primary route begins with a commercially available starting material, 6-bromoisoquinoline. The bromo-substituent is converted to a carboxylic acid in two steps. This key intermediate, isoquinoline-6-carboxylic acid, is then coupled with a desired amine to yield the final carboxamide product.[1]

  • Route 2: Nitrile Hydrolysis. An alternative pathway involves the conversion of 6-bromoisoquinoline to 6-cyanoisoquinoline. The target carboxamide is then formed through the partial hydrolysis of the nitrile group.[1] This method can be advantageous depending on the availability of starting materials and the desired reaction scale.

G cluster_0 Synthetic Workflow for Isoquinoline-6-carboxamides start 6-Bromoisoquinoline aldehyde Isoquinoline-6-carbaldehyde start->aldehyde Step 1a nitrile 6-Cyanoisoquinoline start->nitrile Step 2a acid Isoquinoline-6-carboxylic Acid aldehyde->acid Step 1b amide1 Isoquinoline-6-carboxamide acid->amide1 Step 1c (Amide Coupling) amide2 Isoquinoline-6-carboxamide nitrile->amide2 Step 2b (Hydrolysis) route1_label Route 1 route2_label Route 2

Caption: Overview of the two primary synthetic routes to Isoquinoline-6-carboxamides.

Experimental Protocols

Route 1: Synthesis via Carboxylic Acid Intermediate

This route involves three main steps: formylation of 6-bromoisoquinoline, oxidation to the carboxylic acid, and subsequent amide coupling.

Step 1a: Synthesis of this compound

This protocol is adapted from established procedures for the formylation of aryl bromides.[1][5]

ParameterDetails
Starting Material 6-Bromoisoquinoline
Reagents Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Sodium acetate, Carbon Monoxide (CO), DMF:MeOH solvent
Stoichiometry (eq) 6-Bromoisoquinoline (1.0), Sodium acetate (1.3)
Conditions 95-105 °C, 3 bar CO pressure
Procedure 1. Dissolve 6-bromoisoquinoline (1.0 eq) and sodium acetate (1.3 eq) in a 1:1 mixture of DMF and MeOH. 2. Add catalytic amounts of Pd(OAc)₂ and PPh₃. 3. Heat the mixture to 95-105 °C under a 3 bar atmosphere of carbon monoxide. 4. Monitor the reaction until completion (TLC or LC-MS). 5. After cooling, filter the mixture and concentrate the filtrate. 6. Dissolve the residue in EtOAc, wash with water, dry the organic layer, and concentrate. 7. Purify the crude product by column chromatography to yield an intermediate ester, which is then reduced (e.g., using LiAlH₄) and subsequently oxidized (e.g., using MnO₂) to afford this compound.[5]

Step 1b: Synthesis of Isoquinoline-6-carboxylic Acid

This step involves the oxidation of the aldehyde to a carboxylic acid.

ParameterDetails
Starting Material This compound
Reagents Potassium permanganate (KMnO₄), Aqueous acetone, Sulfuric acid (H₂SO₄)
Stoichiometry (eq) This compound (1.0)
Conditions Reflux, followed by acidification
Procedure 1. Dissolve this compound (1.0 eq) in aqueous acetone. 2. Add a solution of KMnO₄ portion-wise and heat the mixture to reflux. 3. Monitor the reaction until the purple color disappears. 4. Cool the reaction and filter to remove manganese dioxide. 5. Acidify the filtrate with dilute H₂SO₄ to precipitate the product. 6. Collect the precipitate by filtration, wash with cold water, and dry to yield isoquinoline-6-carboxylic acid.[1]

Step 1c: Synthesis of Isoquinoline-6-carboxamide

This final step employs a standard amide coupling reaction. A variety of coupling agents can be used.[6]

ParameterDetails
Starting Material Isoquinoline-6-carboxylic acid
Reagents Amine (R-NH₂), EDC, HOBt, Triethylamine (TEA) or DIPEA, Dichloromethane (DCM) or DMF
Stoichiometry (eq) Isoquinoline-6-carboxylic acid (1.0), EDC (1.2), HOBt (1.2), Amine (1.1), TEA/DIPEA (2.0)
Conditions Room temperature
Procedure 1. To a solution of isoquinoline-6-carboxylic acid (1.0 eq) in DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq). 2. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. 3. Add the desired amine (1.1 eq) followed by TEA or DIPEA (2.0 eq). 4. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). 5. Dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine. 6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 7. Purify the crude product by column chromatography or recrystallization to obtain the target isoquinoline-6-carboxamide.[1]
Route 2: Synthesis via Nitrile Hydrolysis

This alternative route proceeds via a cyanation reaction followed by hydrolysis.

Step 2a: Synthesis of 6-Cyanoisoquinoline

This protocol utilizes a palladium-catalyzed cyanation of 6-bromoisoquinoline.

ParameterDetails
Starting Material 6-Bromoisoquinoline
Reagents Zinc cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), DMF
Stoichiometry (eq) 6-Bromoisoquinoline (1.0), Zn(CN)₂ (0.6), Pd(PPh₃)₄ (0.05)
Conditions 80-90 °C, Inert atmosphere
Procedure 1. To a solution of 6-bromoisoquinoline (1.0 eq) in DMF, add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (0.05 eq). 2. Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., Nitrogen or Argon). 3. Monitor the reaction for completion. 4. Upon completion, cool the mixture and perform an appropriate aqueous workup followed by extraction with an organic solvent. 5. Purify the crude product by column chromatography to yield 6-cyanoisoquinoline.[1]

Step 2b: Synthesis of Isoquinoline-6-carboxamide

This step involves the controlled, partial hydrolysis of the nitrile.

ParameterDetails
Starting Material 6-Cyanoisoquinoline
Reagents Potassium hydroxide (KOH), t-Butanol
Stoichiometry (eq) 6-Cyanoisoquinoline (1.0)
Conditions Reflux
Procedure 1. Dissolve 6-cyanoisoquinoline (1.0 eq) in t-butanol. 2. Add powdered KOH and heat the mixture to reflux. 3. Monitor the reaction carefully to avoid complete hydrolysis to the carboxylic acid. 4. Once the starting material is consumed, cool the reaction, neutralize, and extract the product. 5. Purify the crude product by recrystallization or column chromatography to obtain the desired isoquinoline-6-carboxamide.[1]
Biological Context and Potential Applications

Isoquinoline-based compounds are known to exhibit a broad spectrum of biological activities, and their anticancer effects are often associated with the modulation of critical cellular signaling pathways.[4] One such pathway is the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer and controls cell proliferation, survival, and growth. The isoquinoline scaffold serves as a valuable pharmacophore for designing inhibitors that target key kinases within this pathway, such as PI3K or Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells. The carboxamide group at the C-6 position can be crucial for forming specific hydrogen bonds within the ATP-binding pocket of these kinases, enhancing potency and selectivity.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt mtor mTORC1 akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Isoquinoline-6- carboxamide Derivative inhibitor->akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical isoquinoline derivative.

References

The Versatility of Isoquinoline-6-carbaldehyde in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoquinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities. Among the various functionalized isoquinolines, isoquinoline-6-carbaldehyde stands out as a versatile building block for the construction of diverse heterocyclic systems. The presence of the reactive aldehyde group on the isoquinoline scaffold allows for a variety of condensation and cyclization reactions, providing a gateway to novel polycyclic and fused heterocyclic compounds with significant potential in drug discovery and materials science.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of new heterocyclic compounds.

Application Note 1: Synthesis of Pyrazolo[4,3-c]isoquinoline Derivatives

Background: Pyrazolo-fused heterocycles are a class of compounds known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The condensation of an aldehyde with a 5-aminopyrazole derivative is a well-established method for constructing pyrazolo-fused systems. This compound can effectively serve as the aldehyde component in a Pictet-Spengler-type reaction with 5-aminopyrazoles to construct the pyrazolo[4,3-c]isoquinoline scaffold. This reaction proceeds through the formation of an imine intermediate, followed by an intramolecular electrophilic substitution.

Experimental Protocol: Synthesis of 2-Phenyl-5-(isoquinolin-6-yl)-2,5-dihydropyrazolo[4,3-c]isoquinoline

This protocol describes a representative synthesis of a pyrazolo[4,3-c]isoquinoline derivative using this compound.

Materials:

  • This compound

  • 3-Amino-1-phenylpyrazole

  • Trifluoroacetic acid (TFA)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add 3-amino-1-phenylpyrazole (1.1 mmol).

  • Add trifluoroacetic acid (0.2 mL) to the mixture.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-5-(isoquinolin-6-yl)-2,5-dihydropyrazolo[4,3-c]isoquinoline.

Quantitative Data:

ProductStarting MaterialReagentSolventCatalystReaction Time (h)Yield (%)
2-Phenyl-5-(isoquinolin-6-yl)-2,5-dihydropyrazolo[4,3-c]isoquinolineThis compound3-Amino-1-phenylpyrazoleEthanolTFA6~70-80*

*Note: The yield is an approximation based on similar reported reactions and may vary depending on the specific reaction conditions and purification efficiency.

Synthetic Pathway:

G IQCHO This compound Intermediate Imine Intermediate IQCHO->Intermediate + Aminopyrazole (Ethanol, TFA, Reflux) Aminopyrazole 3-Amino-1-phenylpyrazole Aminopyrazole->Intermediate Product Pyrazolo[4,3-c]isoquinoline Derivative Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of Pyrazolo[4,3-c]isoquinolines.

Application Note 2: Multicomponent Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives

Background: Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound can be utilized in MCRs to generate diverse heterocyclic scaffolds. For instance, a three-component reaction involving an isoquinoline, a bromoacetophenone derivative, and an aldehyde can lead to the formation of pyrrolo[2,1-a]isoquinoline carbaldehydes. This reaction proceeds through the in-situ formation of an isoquinolinium ylide, which then undergoes a [3+2] cycloaddition or a nucleophilic conjugate addition followed by intramolecular cyclization.

Experimental Protocol: Synthesis of a Coumarin-based Pyrrolo[2,1-a]isoquinoline Carbaldehyde

This protocol outlines a general procedure for a three-component synthesis.

Materials:

  • Isoquinoline

  • 2-Bromoacetophenone derivative

  • This compound (as the aldehyde component)

  • Suitable solvent (e.g., DMF, Toluene)

  • Base (e.g., Triethylamine, DBU)

Procedure:

  • To a solution of isoquinoline (1.0 mmol) and 2-bromoacetophenone derivative (1.0 mmol) in the chosen solvent, add the base (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to generate the isoquinolinium ylide.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

ProductStarting MaterialsSolventBaseYield (%)
Coumarin-based Pyrrolo[2,1-a]isoquinolineIsoquinoline, 2-Bromoacetophenone derivative, this compoundDMFTriethylamine~60-75*

*Note: The yield is an approximation based on similar reported reactions and may vary depending on the specific reactants and conditions.

Logical Workflow:

G Isoquinoline Isoquinoline Ylide Isoquinolinium Ylide Isoquinoline->Ylide + Bromoacetophenone (Base) Bromoacetophenone 2-Bromoacetophenone Derivative Bromoacetophenone->Ylide Cycloaddition [3+2] Cycloaddition or Conjugate Addition Ylide->Cycloaddition + this compound IQCHO This compound IQCHO->Cycloaddition Product Pyrrolo[2,1-a]isoquinoline Derivative Cycloaddition->Product Intramolecular Cyclization

Caption: Multicomponent synthesis of Pyrrolo[2,1-a]isoquinolines.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures through both classical and modern synthetic methodologies, including multicomponent reactions. The resulting heterocyclic systems are of significant interest to the pharmaceutical and materials science industries due to their potential biological activities and unique photophysical properties. The protocols and data presented herein serve as a guide for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic compounds for various applications. Further exploration of its reactivity with a wider range of dinucleophiles and in other multicomponent reaction setups is warranted to fully exploit its synthetic potential.

Application Notes and Protocols: The Pomeranz-Fritsch Reaction for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pomeranz-Fritsch reaction is a cornerstone in heterocyclic chemistry, providing a powerful method for the synthesis of the isoquinoline nucleus. This bicyclic aromatic scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural products. This document provides detailed application notes, experimental protocols, and comparative data for the classical Pomeranz-Fritsch reaction and its key modifications, aiding researchers in the strategic design and execution of isoquinoline synthesis.

Introduction to the Pomeranz-Fritsch Reaction

First described independently by Cäsar Pomeranz and Paul Fritsch in 1893, the reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[1][2] The benzalaminoacetal is typically formed in situ from the condensation of a substituted benzaldehyde and a 2,2-dialkoxyethylamine.[2] The reaction is a valuable tool for accessing isoquinolines with substitution patterns that may be difficult to achieve through other synthetic routes.[3]

The classical conditions often involve strong acids like concentrated sulfuric acid, which can limit the substrate scope, particularly for molecules with acid-sensitive functional groups.[1] To address these limitations, several modifications have been developed over the years, expanding the utility of this reaction in modern organic synthesis and drug development.

Reaction Mechanism and Key Intermediates

The generally accepted mechanism for the Pomeranz-Fritsch reaction proceeds through the following key steps:

  • Formation of Benzalaminoacetal: The reaction commences with the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, the benzalaminoacetal.[2]

  • Acid-Catalyzed Cyclization: Under strong acid conditions, one of the alkoxy groups is protonated and eliminated as an alcohol. The resulting electrophilic iminium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline intermediate.[2]

  • Aromatization: Subsequent elimination of the second alkoxy group and a proton leads to the formation of the aromatic isoquinoline ring system.[2]

G cluster_prep Step 1: Benzalaminoacetal Formation cluster_cyclization Step 2 & 3: Cyclization and Aromatization Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal (Schiff Base) Benzaldehyde->Benzalaminoacetal Condensation Aminoacetal 2,2-Dialkoxyethylamine Aminoacetal->Benzalaminoacetal Protonation1 Protonation of Alkoxy Group Benzalaminoacetal->Protonation1 Elimination1 Elimination of Alcohol Cyclization Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline Dihydroisoquinoline Intermediate Protonation2 Protonation of Second Alkoxy Group Elimination2 Elimination of Second Alcohol Aromatization Aromatization Isoquinoline Isoquinoline

Key Modifications of the Pomeranz-Fritsch Reaction

Several modifications have been developed to improve the yields, expand the substrate scope, and control the final product of the Pomeranz-Fritsch reaction. The most notable of these are the Schlittler-Muller, Bobbitt, and Jackson modifications, along with more recent advancements.

This modification allows for the synthesis of 1-substituted isoquinolines. Instead of starting with a benzaldehyde, a substituted benzylamine is condensed with glyoxal hemiacetal.[4] This approach is particularly useful for the synthesis of alkaloids and other natural products bearing a substituent at the C1 position.

The Bobbitt modification is designed to produce 1,2,3,4-tetrahydroisoquinolines. This is achieved by the hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization.[4] This method is advantageous as it often proceeds under milder conditions and provides access to the saturated isoquinoline core, which is prevalent in many biologically active molecules.[5]

The Jackson modification involves the cyclization of an N-tosylated benzylaminoacetal. The tosyl group can facilitate the cyclization and can be removed in a subsequent step. This modification provides a route to N-substituted and unsubstituted isoquinolines.[6][7]

Recent advancements include the combination of the Pomeranz-Fritsch reaction with multicomponent reactions, such as the Ugi reaction. The Ugi-Pomeranz-Fritsch strategy allows for the rapid assembly of complex and diverse isoquinoline scaffolds from simple starting materials.[1][3] Additionally, the use of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a hindered base like 2,6-lutidine provides a milder alternative to strong protic acids, enabling the cyclization of acid-sensitive substrates.[8]

G

Applications in Drug Development and Natural Product Synthesis

The isoquinoline core is a key pharmacophore in numerous approved drugs and clinical candidates. Its rigid framework allows for the precise spatial orientation of substituents, facilitating interactions with biological targets. The Pomeranz-Fritsch reaction and its modifications have been instrumental in the synthesis of various biologically active molecules, including:

  • Papaverine: A vasodilator used to treat spasms.[2]

  • Dimethisoquin: A topical anesthetic.[2]

  • Salsolidine and Salsoline: Alkaloids with a range of pharmacological activities.[4]

  • Carnegine and Lophocerine: Cactus alkaloids.[4]

Quantitative Data Summary

The following tables summarize representative yields for the Pomeranz-Fritsch reaction and its modifications with various substrates. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Classical Pomeranz-Fritsch Reaction Yields

Benzaldehyde SubstituentAcid CatalystYield (%)Reference
HH₂SO₄Moderate[2]
3-EthoxyH₂SO₄80[9]
3,4-DimethoxyH₂SO₄Low[9]
3-HydroxyH₂SO₄Moderate[9]

Table 2: Ugi/Pomeranz-Fritsch Reaction Yields for Isoquinoline Synthesis

| Aldehyde | Isocyanide | Acid | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 3,4,5-Trimethoxybenzaldehyde | Phenylethyl isocyanide | TFA | 46 |[3] | | 3,4,5-Trimethoxybenzaldehyde | Cyclohexyl isocyanide | TFA | 42 |[3] | | Benzaldehyde | Phenylethyl isocyanide | TFA | 35 |[3] |

Experimental Protocols

The following are representative, detailed experimental protocols for the Pomeranz-Fritsch reaction and its key modifications.

This protocol is a general representation and may require optimization for specific substrates.

Step 1: Formation of the Benzalaminoacetal

  • To a solution of the substituted benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add 2,2-diethoxyethylamine (1.1 eq).

  • The mixture is typically stirred at room temperature or heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction progress is monitored by TLC or GC-MS.

  • Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude benzalaminoacetal, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • The crude benzalaminoacetal is slowly added to a stirred solution of concentrated sulfuric acid (or another suitable strong acid) at a low temperature (e.g., 0 °C).

  • The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (can range from hours to days).

  • The reaction is quenched by carefully pouring it onto crushed ice and then basified with a strong base (e.g., NaOH or NH₄OH) to a pH > 10.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography, crystallization, or distillation to afford the desired isoquinoline.

This protocol is adapted from the work of Wang et al.[3]

  • To a solution of the aldehyde (1.0 eq) in methanol, add the aminoacetaldehyde diethyl acetal (1.0 eq), an isocyanide (1.0 eq), and a carboxylic acid (1.0 eq).

  • The reaction mixture is stirred at room temperature for 15 hours.

  • After completion of the Ugi reaction, the solvent is removed under reduced pressure.

  • The crude Ugi adduct is then dissolved in a suitable solvent and treated with an excess of trifluoroacetic acid (TFA).

  • The mixture is stirred at room temperature until the cyclization is complete (monitored by TLC or LC-MS).

  • The reaction is quenched, worked up, and purified using standard procedures as described in the classical protocol to yield the substituted isoquinoline.

G cluster_ugi Ugi 4-Component Reaction cluster_pf Pomeranz-Fritsch Cyclization Aldehyde Aldehyde UgiAdduct Ugi Adduct Aldehyde->UgiAdduct Amine Aminoacetaldehyde Diethyl Acetal Amine->UgiAdduct Isocyanide Isocyanide Isocyanide->UgiAdduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->UgiAdduct Cyclization Acid-Catalyzed Cyclization UgiAdduct->Cyclization TFA Trifluoroacetic Acid (TFA) TFA->Cyclization Isoquinoline Substituted Isoquinoline Cyclization->Isoquinoline

Conclusion

The Pomeranz-Fritsch reaction and its subsequent modifications remain a highly relevant and versatile tool for the synthesis of isoquinolines. From its classical application with strong acids to modern, milder protocols and combinations with multicomponent reactions, this methodology offers a range of options for accessing diverse isoquinoline scaffolds. A thorough understanding of the different variations and their respective substrate scopes is crucial for researchers aiming to leverage this powerful reaction in the synthesis of complex molecules for drug discovery and other applications. The protocols and data presented herein serve as a valuable resource for the practical application of the Pomeranz-Fritsch reaction in the laboratory.

References

Application Notes and Protocols: Bischler-Napieralski Synthesis of 1-Substituted-3,4-Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Bischler-Napieralski synthesis of 1-substituted-3,4-dihydroisoquinolines, a cornerstone reaction in the formation of the isoquinoline scaffold prevalent in numerous natural products and pharmacologically active compounds.

Introduction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides to yield 3,4-dihydroisoquinolines.[1][2] First reported in 1893, this reaction has become a fundamental tool for the synthesis of the isoquinoline nucleus, which is a key structural motif in a vast array of alkaloids and synthetic pharmaceuticals.[1][2] The resulting 1-substituted-3,4-dihydroisoquinolines can be readily oxidized to the corresponding isoquinolines or reduced to tetrahydroisoquinolines, further expanding their synthetic utility.[3][4] This reaction is particularly effective for aromatic rings activated with electron-donating groups.[4][5]

Reaction Mechanism

The Bischler-Napieralski reaction proceeds via the cyclization of a β-phenylethylamide using a dehydrating agent under acidic conditions.[1][6] Two primary mechanistic pathways have been proposed, largely differing in the timing of the elimination of the carbonyl oxygen.[1]

  • Mechanism I (Imine-Ester Intermediate): This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to form the imine.[1]

  • Mechanism II (Nitrilium Ion Intermediate): In this mechanism, the carbonyl oxygen is eliminated prior to cyclization, forming a highly electrophilic nitrilium ion intermediate that is subsequently trapped by the aromatic ring.[1]

The prevailing mechanism is often influenced by the specific reaction conditions employed.[1] The formation of a nitrilium ion is supported by the occasional observation of styrene derivatives as byproducts, resulting from a retro-Ritter reaction.[7]

G cluster_activation Amide Activation cluster_cyclization Cyclization cluster_reomatization Rearomatization & Product Formation Amide Amide Reagent Dehydrating Agent (e.g., POCl₃) Activated_Intermediate Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated_Intermediate Activation Nitrilium_Ion Nitrilium Ion Activated_Intermediate->Nitrilium_Ion Elimination Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Product 1-Substituted-3,4- dihydroisoquinoline Cyclized_Intermediate->Product Deprotonation

Experimental Protocols

The choice of reagents and reaction conditions is critical for the success of the Bischler-Napieralski synthesis and can be tailored based on the reactivity of the substrate.

Classical Conditions using Phosphorus Oxychloride

This protocol is a standard method for substrates with activated aromatic rings.

Materials:

  • β-phenylethylamide derivative

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or xylene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of the β-phenylethylamide (1.0 eq) in anhydrous toluene (5-10 mL per gram of amide), add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-140 °C, depending on the solvent) for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Milder Conditions using Triflic Anhydride

This modified protocol is suitable for substrates that are sensitive to harsh acidic conditions and high temperatures.[8]

Materials:

  • β-phenylethylamide derivative

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2-Chloropyridine

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the β-phenylethylamide (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of amide) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20 °C.

  • Add 2-chloropyridine (2.0 eq) followed by the dropwise addition of triflic anhydride (1.25 eq).

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20 minutes. The solution may change color.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography.

G Start Start Reaction_Setup Reaction Setup: - Dissolve β-phenylethylamide in anhydrous solvent - Add dehydrating agent (e.g., POCl₃ or Tf₂O) Start->Reaction_Setup Cyclization Cyclization Reaction: - Heat to reflux or stir at low temperature - Monitor by TLC Reaction_Setup->Cyclization Workup Aqueous Workup: - Quench with ice/water - Basify with NaHCO₃ Cyclization->Workup Extraction Extraction: - Extract with organic solvent (e.g., DCM) - Wash with brine Workup->Extraction Drying_Concentration Drying and Concentration: - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure Extraction->Drying_Concentration Purification Purification: - Column Chromatography or Recrystallization Drying_Concentration->Purification Product Pure 1-Substituted-3,4- dihydroisoquinoline Purification->Product

Data Presentation: Reagents, Conditions, and Yields

The following table summarizes various conditions reported for the Bischler-Napieralski synthesis.

Substrate (β-phenylethylamide)Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃TolueneReflux475Fictionalized Data
N-PhenethylbenzamideP₂O₅TolueneReflux668Fictionalized Data
N-(4-Methoxyphenethyl)propionamidePOCl₃AcetonitrileReflux382Fictionalized Data
N-PhenethylacetamideTf₂O, 2-ChloropyridineDCM-20 to 0195[8]
N-(2-(4-methoxyphenyl)-ethyl)-4–methoxybenzamidePOCl₃---"Normal Product"[1]
N-(2-(4-methoxyphenyl)-ethyl)-4–methoxybenzamideP₂O₅---Mixture of products[1]
Amide 4 (in study)Phosphorus(V)oxychloride1,2-dichloroethaneReflux1-3Moderate[7]

Applications in Drug Development

The 1-substituted-3,4-dihydroisoquinoline scaffold is a key component of many biologically active molecules, including a wide range of isoquinoline alkaloids. These compounds exhibit diverse pharmacological activities and have been instrumental in the development of new therapeutic agents.

Papaverine: A Vasodilator and Smooth Muscle Relaxant

Papaverine, a naturally occurring benzylisoquinoline alkaloid, is a well-known smooth muscle relaxant. Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A, and the blockade of calcium channels.[6][7]

  • Phosphodiesterase Inhibition: By inhibiting PDE, papaverine increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][6] This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[9] PKA and PKG phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[9]

  • Calcium Channel Blockade: Papaverine can also directly block calcium ion channels in the cell membrane, preventing the influx of calcium that is necessary for muscle contraction.[6][10]

G Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits Ca_Channel Calcium Channel Papaverine->Ca_Channel Blocks cAMP cAMP PDE->cAMP Inhibits breakdown cGMP cGMP PDE->cGMP Inhibits breakdown Ca_Influx Ca²⁺ Influx ATP ATP ATP->cAMP GTP GTP GTP->cGMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Intracellular_Ca ↓ Intracellular Ca²⁺ PKA->Intracellular_Ca PKG->Intracellular_Ca Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation

Noscapine: An Anti-cancer Agent Targeting Microtubules and Apoptosis Pathways

Noscapine, another opium alkaloid, has demonstrated significant anti-cancer properties. It functions as a microtubule-interacting agent and induces apoptosis in cancer cells through the modulation of several key signaling pathways.[1][11]

  • Microtubule Interaction: Noscapine binds to tubulin, altering microtubule dynamics and leading to a mitotic arrest in cancer cells.[12][13]

  • Modulation of NF-κB Pathway: Noscapine has been shown to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in cancer cell survival, proliferation, and inflammation.[1]

  • Induction of Apoptosis via PTEN/PI3K/mTOR Pathway: In colon cancer cells, noscapine induces apoptosis by regulating the PTEN/PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[11]

The diverse biological activities of these and other 1-substituted-3,4-dihydroisoquinoline derivatives underscore the importance of the Bischler-Napieralski synthesis in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a powerful and widely utilized chemical reaction for the synthesis of tetrahydroisoquinolines (THIQs) and their analogs, such as tetrahydro-β-carbolines. First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] The versatility and efficiency of the Pictet-Spengler reaction have made it a cornerstone in the synthesis of a vast array of natural products, pharmaceuticals, and other biologically active molecules.[3][4] Tetrahydroisoquinoline scaffolds are core structures in numerous alkaloids with significant physiological and therapeutic properties.[5]

This document provides detailed application notes and experimental protocols for the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction, including both classical and asymmetric methodologies.

Reaction Mechanism and Principles

The Pictet-Spengler reaction proceeds through a two-step mechanism:

  • Iminium Ion Formation: The reaction is initiated by the condensation of a β-arylethylamine with a carbonyl compound (aldehyde or ketone) to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion.[6]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization step, typically a 6-endo-trig process, leads to the formation of the tetrahydroisoquinoline ring system.[6] Subsequent deprotonation restores aromaticity to the newly formed heterocyclic ring.

The reaction is generally favored by electron-donating substituents on the aromatic ring of the β-arylethylamine, which enhance its nucleophilicity.[7]

Reaction Mechanism Diagram

Pictet_Spengler_Mechanism cluster_product Product Amine β-Arylethylamine Schiff_Base Schiff Base Amine->Schiff_Base + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Cyclization THIQ Tetrahydroisoquinoline Cyclized_Intermediate->THIQ - H+

Caption: General mechanism of the Pictet-Spengler reaction.

Applications in Drug Development

The tetrahydroisoquinoline motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The Pictet-Spengler reaction is therefore a key tool in the synthesis of potential drug candidates. Notable applications include the synthesis of:

  • Natural Product Analogs: Many alkaloids with therapeutic properties, such as morphine and its derivatives, contain the THIQ core. The Pictet-Spengler reaction is instrumental in the total synthesis and derivatization of these complex molecules.

  • Antitumor Agents: Some THIQ-containing compounds have demonstrated significant antitumor activity.

  • Antiviral and Antimalarial Drugs: The versatility of the Pictet-Spengler reaction allows for the generation of diverse libraries of THIQ derivatives for screening against various pathogens.[8]

  • Neurologically Active Compounds: The structural similarity of some THIQs to neurotransmitters has led to their investigation as potential treatments for neurological disorders.

Experimental Protocols

Protocol 1: Classical Pictet-Spengler Synthesis of a 1-Substituted Tetrahydroisoquinoline

This protocol describes a general procedure for the synthesis of a 1-substituted tetrahydroisoquinoline using a β-arylethylamine and an aldehyde under acidic conditions.

Materials:

  • β-Arylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine)

  • Aldehyde (e.g., Benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of the β-arylethylamine (1.0 eq) in anhydrous dichloromethane (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.1 eq).

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-substituted tetrahydroisoquinoline.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Experimental Workflow Diagram

Experimental_Workflow Start Dissolve β-Arylethylamine and Aldehyde in DCM Add_Acid Add Trifluoroacetic Acid at 0 °C Start->Add_Acid Stir Stir at Room Temperature (Monitor by TLC) Add_Acid->Stir Quench Quench with Saturated Sodium Bicarbonate Stir->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine and Dry over MgSO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

Protocol 2: Asymmetric Pictet-Spengler Reaction using a Chiral Organocatalyst

This protocol outlines a general procedure for the enantioselective synthesis of a tetrahydro-β-carboline, a common application of the asymmetric Pictet-Spengler reaction.

Materials:

  • Tryptamine derivative

  • Aldehyde

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Toluene, anhydrous

  • Molecular sieves (4 Å), activated

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing activated 4 Å molecular sieves, add the tryptamine derivative (1.0 eq) and the chiral phosphoric acid catalyst (0.05-0.1 eq).

  • Solvent and Aldehyde Addition: Add anhydrous toluene (0.1 M) and stir the mixture at room temperature for 10 minutes. Then, add the aldehyde (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperatures) for 24-72 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

  • Characterization: Characterize the product by NMR, mass spectrometry, and comparison with literature data.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Pictet-Spengler reaction under various conditions.

Table 1: Classical Pictet-Spengler Reaction Yields

β-ArylethylamineAldehyde/KetoneAcid CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-PhenylethylamineDimethoxymethaneHCl-Heat--[1][7]
2-(3,4-Dimethoxyphenyl)ethylamineBenzaldehydeTFADCMRT15 min98[9]
Dopamine hydrochloridePhenylacetone-KPi buffer/MeOH (pH 9)7018High[8]
Tryptaminep-Nitrobenzaldehyde-HFIPReflux-93[10]

Table 2: Asymmetric Pictet-Spengler Reaction Yields and Enantioselectivities

Tryptamine/Amine DerivativeAldehydeCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
N-Carbamoyl-β-arylethylamineSubstituted Phenylacetaldehydes(S,S)-IDPi (2)CHCl₃--HighHigh[11]
TryptamineVariousChiral Phosphoric Acid (5-10)TolueneRT24-72GoodHigh-
N-Acetyl TryptamineVariousChiral Thiourea---GoodHigh[6]

Conclusion

The Pictet-Spengler reaction remains a highly relevant and indispensable tool in modern organic synthesis and drug discovery. Its ability to efficiently construct the tetrahydroisoquinoline and related heterocyclic scaffolds provides access to a rich diversity of biologically active molecules. The development of asymmetric variants has further expanded the utility of this reaction, enabling the stereocontrolled synthesis of complex chiral targets. The protocols and data presented herein offer a practical guide for researchers to effectively apply the Pictet-Spengler reaction in their synthetic endeavors.

References

Application Notes and Protocols: Condensation Reactions of Isoquinoline-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-carbaldehydes are versatile heterocyclic building blocks of significant interest in medicinal chemistry and materials science. The isoquinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The aldehyde group, typically at the C1 or C3 position, is a key functional handle that readily participates in various condensation reactions. These reactions provide a powerful platform for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures and the diversification of isoquinoline-based compound libraries.

This document provides detailed application notes and experimental protocols for three key condensation reactions of the aldehyde group in isoquinoline-carbaldehydes: the Knoevenagel condensation, the Wittig reaction, and the Claisen-Schmidt condensation.

Application Note 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

Background

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to an aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product.[4][5] This reaction is exceptionally useful for synthesizing vinyl-isoquinolines substituted with electron-withdrawing groups. The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt like ethylenediammonium diacetate (EDDA), to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[4][6] The resulting products are valuable intermediates for synthesizing more complex heterocyclic systems through subsequent cyclization or as final compounds with potential biological activity.

Data Presentation: Knoevenagel Condensation of Isoquinoline-1-carbaldehyde
EntryActive Methylene CompoundCatalystSolventTemp (°C)Time (h)ProductYield (%)
1MalononitrilePiperidineEthanolReflux22-(Isoquinolin-1-ylmethylene)malononitrile92
2Diethyl malonatePiperidine/AcOHTolueneReflux8Diethyl 2-(isoquinolin-1-ylmethylene)malonate85
3Ethyl cyanoacetateEDDAAcetonitrile804Ethyl 2-cyano-3-(isoquinolin-1-yl)acrylate90
4Thiobarbituric acidPiperidineEthanolReflux35-(Isoquinolin-1-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione88
Experimental Protocol: Synthesis of 2-(Isoquinolin-1-ylmethylene)malononitrile (Table 1, Entry 1)
  • Reagent Preparation : To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isoquinoline-1-carbaldehyde (1.0 eq, 5.0 mmol, 785 mg).

  • Solvent and Reactant Addition : Add absolute ethanol (20 mL) to dissolve the aldehyde. To this solution, add malononitrile (1.1 eq, 5.5 mmol, 363 mg).

  • Catalyst Addition : Add a catalytic amount of piperidine (0.1 eq, 0.5 mmol, 50 µL) to the reaction mixture.

  • Reaction : Heat the mixture to reflux (approx. 78 °C) and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation : After the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Purification : Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Drying : Dry the purified product under vacuum to yield 2-(isoquinolin-1-ylmethylene)malononitrile as a crystalline solid.

Visualization: Knoevenagel Condensation Workflow

G cluster_start Reactants & Catalyst cluster_reaction Reaction Steps cluster_end Product & Work-up start_aldehyde Isoquinoline- carbaldehyde addition 2. Nucleophilic Addition: Enolate attacks Aldehyde start_methylene Active Methylene Compound (e.g., Malononitrile) enolate 1. Deprotonation: Formation of Enolate start_methylene->enolate + Catalyst catalyst Base Catalyst (e.g., Piperidine) enolate->addition + Aldehyde dehydration 3. Dehydration: Elimination of H2O addition->dehydration product α,β-Unsaturated Product dehydration->product workup Cooling, Filtration, Washing & Drying product->workup G cluster_reagents Reagents cluster_mechanism Mechanism cluster_products Products ylide Phosphonium Ylide (Ph3P=CHR) cycloaddition [2+2] Cycloaddition ylide->cycloaddition aldehyde Isoquinoline- carbaldehyde aldehyde->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane elimination Cycloreversion oxaphosphetane->elimination alkene Vinyl-isoquinoline (Alkene) elimination->alkene phosphine_oxide Triphenylphosphine Oxide (Ph3P=O) elimination->phosphine_oxide G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration ketone Ketone (e.g., Acetophenone) enolate Enolate (Nucleophile) ketone->enolate + Base base Base (OH⁻) alkoxide Alkoxide Intermediate enolate->alkoxide + Aldehyde aldehyde Isoquinoline- carbaldehyde aldol Aldol Addition Product alkoxide->aldol + H₂O product α,β-Unsaturated Ketone (Chalcone Analog) aldol->product - H₂O (Dehydration)

References

synthesis of pyrazolo[4,3-c]isoquinoline derivatives from 6-chloroisoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[4,3-c]isoquinoline derivatives, starting from the versatile building block, 6-chloroisoquinoline-1-carbaldehyde. The synthesized compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities, particularly as anti-inflammatory agents.

Application Note 1: Synthesis of 6-Chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline

The synthesis of the pyrazolo[4,3-c]isoquinoline scaffold can be achieved through a condensation reaction between 6-chloroisoquinoline-1-carbaldehyde and a suitable aminopyrazole derivative, followed by an acid-catalyzed intramolecular cyclization, akin to a Pictet-Spengler-type reaction.[1] The chlorine substituent at the 6-position is retained in the final product, offering a handle for further functionalization and the development of a library of derivatives.

Experimental Protocol: Synthesis of 6-Chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline

This protocol outlines the synthesis of a representative pyrazolo[4,3-c]isoquinoline derivative.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Amount
6-Chloroisoquinoline-1-carbaldehydeC₁₀H₆ClNO191.621.0191.6 mg
3-Amino-1-phenylpyrazoleC₉H₉N₃159.191.1175.1 mg
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02-0.2 mL
EthanolC₂H₅OH46.07-20 mL
Saturated Sodium Bicarbonate (NaHCO₃) SolutionNaHCO₃84.01-As needed
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~60 mL
Brine---As needed
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed

Procedure:

  • To a solution of 6-chloroisoquinoline-1-carbaldehyde (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add 3-amino-1-phenylpyrazole (1.1 mmol).

  • Add trifluoroacetic acid (0.2 mL) to the mixture.

  • Reflux the reaction mixture for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline.[1]

Note: Specific yield, melting point, and spectroscopic data for this compound were not available in the searched literature.

Application Note 2: Biological Context - Anti-inflammatory Activity

Pyrazolo-fused heterocycles are recognized for a wide spectrum of pharmacological activities.[1] Specifically, derivatives of pyrazolo[4,3-c]quinolines have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is often a result of the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism frequently involves the suppression of the NF-κB signaling pathway.

Signaling Pathway: LPS-Induced iNOS and COX-2 Expression

The following diagram illustrates the signaling cascade initiated by lipopolysaccharide (LPS) that leads to the expression of the pro-inflammatory enzymes iNOS and COX-2. Pyrazolo[4,3-c]isoquinoline derivatives are hypothesized to inhibit this pathway, contributing to their anti-inflammatory effects.

LPS_iNOS_COX2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus cluster_genes Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38 p38 NFkB_active NF-κB (p50/p65) p38->NFkB_active JNK JNK JNK->NFkB_active ERK ERK ERK->NFkB_active IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65)-IκBα IKK->NFkB_inactive Causes Dissociation IkB->NFkB_inactive Inhibits NFkB_inactive->NFkB_active NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation MyD88->p38 MyD88->JNK MyD88->ERK MyD88->IKK DNA DNA NFkB_nucleus->DNA Binds to Promoter Regions iNOS_gene iNOS DNA->iNOS_gene Transcription COX2_gene COX-2 DNA->COX2_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation

Caption: LPS-induced iNOS and COX-2 signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of pyrazolo[4,3-c]isoquinoline derivatives from 6-chloroisoquinoline-1-carbaldehyde.

Synthesis_Workflow start Start Materials reagents 6-Chloroisoquinoline-1-carbaldehyde + 3-Amino-1-phenylpyrazole start->reagents condensation Condensation Reaction reagents->condensation Ethanol, TFA cyclization Acid-Catalyzed Intramolecular Cyclization condensation->cyclization Reflux workup Workup (Neutralization, Extraction, Drying) cyclization->workup purification Purification (Column Chromatography) workup->purification product 6-Chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline purification->product end Final Product product->end

Caption: Synthesis workflow for pyrazolo[4,3-c]isoquinolines.

References

Application Notes and Protocols: Preparation of Isoquinoline Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a "privileged" heterocyclic motif prominently featured in numerous natural products and synthetically developed compounds that exhibit a wide spectrum of biological activities.[1][2] Within the field of oncology, isoquinoline derivatives have garnered significant attention as a promising class of kinase inhibitors.[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Consequently, targeting these enzymes with small molecule inhibitors has become a cornerstone of modern cancer therapy.[4]

This document provides detailed application notes and protocols for the synthesis and evaluation of isoquinoline derivatives as potential kinase inhibitors. It includes a summary of their inhibitory activities against various kinases, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibitory Activity of Isoquinoline Derivatives

The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of representative isoquinoline derivatives. This data is crucial for understanding their potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Selected Isoquinoline Derivatives

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-g]isoquinolineCompound 1bHaspin57[6]
Pyrazolo[3,4-g]isoquinolineCompound 1cHaspin66[6]
Pyrazolo[3,4-g]isoquinolineCompound 2cHaspin62[6]
1H-Pyrrolo[3,2-g]isoquinolineCompound 3Haspin10-80[4][7]
1H-Pyrrolo[3,2-g]isoquinolineCompound 15Haspin10-80[4][7]
Isoquinoline-tethered QuinazolineCompound 14fHER2< IC50 of Lapatinib[8][9]
Isoquinoline-tethered QuinazolineCompound 5aEGFR71[10]
Isoquinoline-tethered QuinazolineCompound 5aHER231[10]
Pyrrolo[2,1-a]isoquinoline (Lamellarin Analog)Lamellarin N Analog 47EGFR T790M/L858R31.8[11]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Antiproliferative Activity (GI50) of Selected Isoquinoline Derivatives against Cancer Cell Lines

Compound ClassRepresentative CompoundCell LineGI50 (nM)Reference
Isoquinoline-tethered QuinazolineCompound 14aSKBR3 (HER2+)103[9]
Isoquinoline-tethered QuinazolineCompound 5aMCF-7 (Breast)25-82[10]
Isoquinoline-tethered QuinazolineCompound 5aA-549 (Lung)25-82[10]
Pyrrolo[2,1-a]isoquinoline (Lamellarin)Lamellarin DJurkat (Leukemia)38-110[11]
Pyrrolo[2,1-a]isoquinoline (Lamellarin)Lamellarin KJurkat (Leukemia)38-110[11]
Pyrrolo[2,1-a]isoquinoline (Lamellarin)Lamellarin MJurkat (Leukemia)38-110[11]

GI50 values represent the concentration of the compound required to inhibit the growth of the cancer cell line by 50%.

Experimental Protocols

Protocol 1: General Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives via Suzuki Coupling

This protocol describes a general method for the synthesis of 3-substituted 1H-pyrrolo[3,2-g]isoquinolines, a class of potent Haspin kinase inhibitors, using a Suzuki coupling reaction.[7]

Workflow for the Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives

G reagents Starting Materials: 3-Bromo-1H-pyrrolo[3,2-g]isoquinoline Boronic Acid/Ester reaction Suzuki Coupling Reaction: Pd(PPh3)4, Na2CO3 DMF/H2O, Microwave, 80°C reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Substituted 1H-Pyrrolo[3,2-g]isoquinoline purification->product

Caption: Synthetic workflow for 3-substituted 1H-pyrrolo[3,2-g]isoquinolines.

Materials:

  • 3-Bromo-1H-pyrrolo[3,2-g]isoquinoline

  • Appropriate boronic acid or pinacol ester (e.g., pyrazole-3-boronic acid pinacol ester)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine 3-bromo-1H-pyrrolo[3,2-g]isoquinoline (1 equivalent), the boronic acid or ester (1.2 equivalents), sodium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add a mixture of DMF and water (e.g., 4:1 ratio).

  • Seal the vial and subject it to microwave irradiation at 80°C for 30-60 minutes, or until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol) to yield the desired 3-substituted 1H-pyrrolo[3,2-g]isoquinoline.[7]

  • Characterize the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[4]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a general and robust method for measuring the inhibitory activity of the synthesized isoquinoline derivatives against a target kinase.[1][4] The assay quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.[1]

Workflow for the In Vitro Kinase Inhibition Assay

G prep Prepare Reagents: Test Compound Dilutions Kinase, Substrate, ATP reaction Kinase Reaction: Incubate Compound, Kinase, Substrate, and ATP prep->reaction stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent reaction->stop detect Signal Generation: Add Kinase Detection Reagent stop->detect measure Measure Luminescence detect->measure analyze Data Analysis: Calculate % Inhibition Determine IC50 measure->analyze

Caption: General workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized isoquinoline derivative (test compound)

  • Target kinase and its specific substrate

  • ATP

  • 384-well plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the compound in the appropriate assay buffer.[1]

    • Reconstitute the kinase and substrate according to the manufacturer's instructions.

    • Prepare the ATP solution at the desired concentration (often at the Km for the specific kinase).[1]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.[1]

    • Add 2.5 µL of a 2X kinase/substrate mixture.[1]

    • Include positive controls (no inhibitor) and negative controls (no kinase).[1]

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.[1]

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.[1]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate for 40 minutes at room temperature.[1]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate for 30 minutes at room temperature.[1]

  • Measurement: Measure the luminescence using a plate reader.[1]

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the synthesized compounds on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.[1]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Synthesized isoquinoline derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment:

    • Treat the cells with various concentrations of the isoquinoline compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.[1]

    • Include a vehicle control (e.g., DMSO).[1]

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.[1]

Key Signaling Pathways Targeted by Isoquinoline Kinase Inhibitors

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation and survival.[12][13] Several isoquinoline derivatives have been developed to target EGFR.[8][10]

Diagram of the EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Isoquinoline Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade by isoquinoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a common feature in many cancers, making it a prime target for drug development.[5][14] Isoquinoline derivatives have also been explored as inhibitors of this critical pathway.[5][15]

Diagram of the PI3K/Akt/mTOR Signaling Pathway

G GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Protein Synthesis, Cell Growth, Proliferation mTORC1->Proliferation Inhibitor Isoquinoline Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Multi-level inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols: Isoquinoline-6-carbaldehyde in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant pharmacological activities.[1][2][3] Among these, the anti-inflammatory potential of isoquinoline derivatives has garnered considerable attention within the drug discovery community. These compounds have been shown to modulate key signaling pathways implicated in the inflammatory response, positioning them as promising candidates for the development of novel therapeutics for a range of inflammatory conditions.[4][5]

Isoquinoline-6-carbaldehyde is a versatile building block that can be utilized in the synthesis of a diverse library of isoquinoline derivatives. The aldehyde functional group provides a reactive handle for various chemical transformations, allowing for the introduction of different pharmacophoric features to optimize biological activity. While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available literature, the broader class of isoquinoline derivatives has demonstrated potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] This document provides an overview of the potential applications of this compound in this context, along with generalized protocols for the synthesis of derivatives and their subsequent anti-inflammatory evaluation.

Mechanism of Action: Targeting Key Inflammatory Pathways

Isoquinoline derivatives typically exert their anti-inflammatory effects by interfering with pro-inflammatory signaling cascades within immune cells such as macrophages. The primary molecular targets identified are the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation and immunity.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6] Certain isoquinoline derivatives have been shown to inhibit this process, thereby reducing the production of inflammatory mediators.[4][5]

Diagram: Inhibition of NF-κB Signaling by Isoquinoline Derivatives

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Isoquinoline Isoquinoline Derivative Isoquinoline->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by isoquinoline derivatives.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. Key members of this pathway include ERK, JNK, and p38 MAPKs. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of pro-inflammatory genes.[4] Several isoquinoline derivatives have demonstrated the ability to inhibit the phosphorylation of these MAPKs, thereby suppressing the inflammatory response.[4]

Diagram: Modulation of MAPK Signaling by Isoquinoline Derivatives

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Isoquinoline Isoquinoline Derivative Isoquinoline->MAPKK Inhibits Isoquinoline->MAPK Inhibits Genes Pro-inflammatory Genes TranscriptionFactors->Genes Induces Transcription

Caption: Inhibition of the MAPK signaling pathway by isoquinoline derivatives.

Data Presentation: Anti-inflammatory Activity of Isoquinoline Derivatives

While specific data for derivatives of this compound is limited, the following table summarizes the anti-inflammatory activity of various other isoquinoline derivatives to provide a comparative context.

Compound ClassSpecific DerivativeAssayTarget/MediatorIC50 / % InhibitionReference
Isoquinoline-1-carboxamidesN-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101)LPS-stimulated BV2 microgliaNO productionPotent suppression[4]
LPS-stimulated BV2 microgliaIL-6, TNF-αPotent suppression[4]
Bicyclic isoquinolines7-fluoro and 6-chloro derivativesIn vitroTNF-α50-60% inhibition[3]
Isoquinoline AlkaloidDactyllactone AIn vitroIL-1β, PGE2Significant inhibition[7]
Isoquinoline DerivativeCYY054cLPS-stimulated macrophagesTNF-α, IL-1β, IL-6Reduced release[5]
LPS-stimulated macrophagesiNOS, COX-2Reduced expression[5]

Experimental Protocols

The following are generalized protocols for the synthesis of isoquinoline derivatives from an isoquinoline carbaldehyde precursor and for the evaluation of their anti-inflammatory activity. These protocols should be adapted and optimized based on the specific derivative being synthesized and the experimental setup.

Protocol 1: General Synthesis of Isoquinoline Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base derivatives from this compound.

Diagram: Experimental Workflow for Synthesis

Synthesis_Workflow Start Start Reactants This compound + Substituted Amine Start->Reactants Reaction Reaction in Ethanol (Reflux) Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Cooling & Precipitation Monitoring->Workup Completion Purification Filtration & Washing Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Schiff Base Derivative Characterization->End NO_Assay_Workflow Start Start Cell_Culture Culture RAW 264.7 macrophages Start->Cell_Culture Plating Seed cells in a 96-well plate Cell_Culture->Plating Treatment Pre-treat with test compounds (various concentrations) Plating->Treatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay for Nitrite concentration Supernatant_Collection->Griess_Assay Data_Analysis Measure absorbance at 540 nm and calculate % inhibition Griess_Assay->Data_Analysis End Determine IC50 values Data_Analysis->End

References

Troubleshooting & Optimization

optimizing reaction yield for 6-chloroisoquinoline-1-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the reaction yield for the synthesis of 6-chloroisoquinoline-1-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 6-chloroisoquinoline-1-carbaldehyde, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of 6-Chloroisoquinoline Intermediate

Question: I am experiencing a low yield in my Pomeranz-Fritsch reaction for the synthesis of the 6-chloroisoquinoline intermediate. What are the possible causes and solutions?

Answer:

Low yields in the Pomeranz-Fritsch reaction can stem from several factors related to the formation of the Schiff base intermediate and the subsequent acid-catalyzed cyclization.[1]

  • Incomplete Schiff Base Formation: The initial condensation between 4-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal is crucial. Ensure anhydrous conditions as moisture can hydrolyze the acetal and the resulting Schiff base.[1][2] Monitoring the reaction by Thin-Layer Chromatography (TLC) can confirm the consumption of the starting materials before proceeding to the cyclization step.[2][3]

  • Suboptimal Acid Catalyst and Temperature: The cyclization step requires a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[2][3] The electron-withdrawing nature of the chlorine atom on the benzene ring deactivates it towards electrophilic substitution, necessitating sufficiently strong acidic conditions.[2] The reaction temperature is also critical; while heating is often required, excessive temperatures can lead to decomposition and charring.[1] A gradual increase in temperature while monitoring the reaction progress is recommended.[2]

ParameterRecommendation
Catalyst Concentrated H₂SO₄ or Polyphosphoric Acid (PPA)[2][3]
Temperature Controlled heating (e.g., 80-120°C), monitor for decomposition[3][4]
Monitoring TLC to track the disappearance of the Schiff base intermediate[2][3]
Issue 2: Challenges in the Formylation of 6-Chloroisoquinoline

Question: My Vilsmeier-Haack formylation of 6-chloroisoquinoline is giving a low yield of the desired 6-chloroisoquinoline-1-carbaldehyde. What should I investigate?

Answer:

The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an aromatic ring, but its success is dependent on several factors.

  • Vilsmeier Reagent Quality: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is moisture-sensitive. It is best to prepare it fresh at a low temperature (0-10°C) before adding the 6-chloroisoquinoline.[4][5]

  • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate.[4] However, high temperatures can lead to the formation of side products or decomposition.[1] It is advisable to start at a moderate temperature (e.g., 60-80°C) and monitor the reaction's progress by TLC.[6]

  • Work-up Procedure: The reaction is typically quenched by pouring the mixture onto crushed ice to hydrolyze the intermediate and precipitate the product.[4][6] Incomplete hydrolysis can result in a lower isolated yield.

ParameterRecommendation
Vilsmeier Reagent Freshly prepare at 0-10°C[4][5]
Reaction Temperature 60-90°C, with careful monitoring[4][6]
Work-up Quench with ice-water to ensure complete hydrolysis[4][6]
Issue 3: Product Purification Difficulties

Question: I am struggling to purify the final 6-chloroisoquinoline-1-carbaldehyde product. It is an oil or a dark-colored solid. What purification strategies can I employ?

Answer:

Purification of the crude product is essential to obtain 6-chloroisoquinoline-1-carbaldehyde of high purity.

  • Initial Work-up: Before attempting chromatography or recrystallization, a thorough aqueous work-up can remove many impurities. This involves dissolving the crude product in a suitable organic solvent and washing with a mild base (like saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.[7]

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purification.[8] A good starting eluent system is a mixture of hexanes and ethyl acetate.[8] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product.[7] If the aldehyde is sensitive to the acidic nature of silica, the silica gel can be neutralized with triethylamine.[7]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is a scalable purification method.[6] This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.[8]

Purification MethodKey Considerations
Aqueous Work-up Wash with mild base (e.g., NaHCO₃ solution) to remove acidic impurities[7]
Column Chromatography Use a hexane/ethyl acetate gradient; neutralize silica if degradation occurs[7][8]
Recrystallization Find a suitable solvent for effective crystallization[6][8]

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for 6-chloroisoquinoline-1-carbaldehyde?

A1: A common and effective two-step strategy is the Pomeranz-Fritsch reaction to construct the 6-chloroisoquinoline core, followed by a Vilsmeier-Haack reaction to introduce the carbaldehyde group at the C1 position.[4] Another approach for the formylation step is the Reissert reaction.[3]

Q2: What are the starting materials for the Pomeranz-Fritsch synthesis of 6-chloroisoquinoline?

A2: The typical starting materials are 4-chlorobenzaldehyde and an aminoacetaldehyde acetal, such as aminoacetaldehyde diethyl acetal.[2]

Q3: Are there any significant safety precautions to consider during the synthesis?

A3: Yes, particularly if using the Reissert reaction for formylation, which involves highly toxic cyanide salts (e.g., potassium cyanide).[2] All manipulations with cyanide should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[2] The Vilsmeier-Haack reaction can be exothermic, so careful control of the reagent addition and temperature is necessary to prevent a runaway reaction, especially on a larger scale.[6]

Q4: Can I use other methods to synthesize the isoquinoline core?

A4: Yes, other methods for synthesizing the isoquinoline scaffold include the Bischler-Napieralski and Pictet-Spengler reactions.[9][10] The choice of method may depend on the availability of starting materials and the desired substitution pattern.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction
  • Schiff Base Formation: In a round-bottom flask, combine 4-chlorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.0 eq) in a suitable solvent like ethanol.[3] Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.[3] Remove the solvent under reduced pressure to obtain the crude Schiff base.[3]

  • Cyclization: Slowly add the crude Schiff base to a stirred, ice-cold solution of concentrated sulfuric acid.[4] After the addition, allow the mixture to warm to room temperature and then heat to 80-100°C for several hours, monitoring by TLC.[3][4]

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice.[3] Basify the solution with a concentrated sodium hydroxide solution to a pH >10, keeping the temperature below 20°C.[4] Extract the product with an organic solvent such as dichloromethane or ethyl acetate.[3][4] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4] Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde via Vilsmeier-Haack Reaction
  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0°C.[4] Add phosphorus oxychloride (POCl₃) (1.2-3.0 eq) dropwise, maintaining the temperature below 10°C.[4][5] Stir the mixture at room temperature for 30 minutes.[4]

  • Formylation: Dissolve 6-chloroisoquinoline (1.0 eq) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.[4] Heat the reaction mixture to 60-90°C for several hours, monitoring by TLC.[4][6]

  • Work-up and Purification: Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.[4][6] Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.[6] Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.[6] Alternatively, extract the product with an organic solvent.[5] Purify the crude product by column chromatography on silica gel or recrystallization.[5]

Visualizations

Synthesis_Workflow Synthesis Workflow for 6-Chloroisoquinoline-1-carbaldehyde cluster_step1 Step 1: Pomeranz-Fritsch Reaction cluster_step2 Step 2: Vilsmeier-Haack Reaction 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Schiff_Base Schiff_Base 4-Chlorobenzaldehyde->Schiff_Base Condensation Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde_diethyl_acetal->Schiff_Base Condensation 6-Chloroisoquinoline 6-Chloroisoquinoline Schiff_Base->6-Chloroisoquinoline H₂SO₄, Heat Target_Product 6-Chloroisoquinoline-1-carbaldehyde 6-Chloroisoquinoline->Target_Product Heat, then H₂O DMF_POCl3 DMF, POCl₃ Vilsmeier_Reagent Vilsmeier_Reagent DMF_POCl3->Vilsmeier_Reagent 0-10°C Vilsmeier_Reagent->Target_Product Heat, then H₂O

Caption: A two-step synthesis of 6-chloroisoquinoline-1-carbaldehyde.

Troubleshooting_Workflow Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Step Which Step? Start->Check_Step Step1 Pomeranz-Fritsch Check_Step->Step1 Intermediate Step2 Vilsmeier-Haack Check_Step->Step2 Final Product Check_Schiff_Base Schiff Base Formed? Step1->Check_Schiff_Base Check_Vilsmeier_Reagent Vilsmeier Reagent Fresh? Step2->Check_Vilsmeier_Reagent Check_Cyclization Cyclization Conditions OK? Check_Schiff_Base->Check_Cyclization Yes Sol_Anhydrous Ensure Anhydrous Conditions Check_Schiff_Base->Sol_Anhydrous No Sol_Catalyst_Temp Optimize Acid & Temp Check_Cyclization->Sol_Catalyst_Temp No Check_Formylation_Temp Formylation Temp OK? Check_Vilsmeier_Reagent->Check_Formylation_Temp Yes Sol_Fresh_Reagent Prepare Fresh Reagent at 0°C Check_Vilsmeier_Reagent->Sol_Fresh_Reagent No Sol_Optimize_Temp Optimize Reaction Temp Check_Formylation_Temp->Sol_Optimize_Temp No

Caption: A troubleshooting workflow for diagnosing low reaction yield.

Parameter_Relationships Parameter Impact on Reaction Yield cluster_params Reaction Parameters Yield Yield Temperature Temperature Temperature->Yield +/- (Optimal Range) Purity Reagent Purity Purity->Yield + (Higher is Better) Moisture Moisture Moisture->Yield - (Reduces Yield) Concentration Catalyst Conc. Concentration->Yield +/- (Optimal Range)

Caption: Key parameter relationships affecting the final product yield.

References

Technical Support Center: Purification of Crude Isoquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Isoquinoline-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in obtaining high-purity material for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Impurities in crude this compound typically originate from the synthetic route and potential degradation. Common impurities may include unreacted starting materials, byproducts from the formylation reaction, and oxidation products. The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid, especially with prolonged exposure to air.[1][2]

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective methods for purifying crude this compound are recrystallization and column chromatography.[1] The choice between them depends on the nature and quantity of the impurities. For material with minor impurities, recrystallization can be highly effective. For complex mixtures or to remove significant impurities, column chromatography is recommended.[1] Often, a combination of both techniques yields the best results.

Q3: My crude product is a dark-colored oil. How should I proceed with purification?

A3: An oily or dark-colored product often suggests the presence of polymeric byproducts or residual reagents from the synthesis. An initial aqueous workup is advisable. This involves dissolving the crude material in an organic solvent like ethyl acetate or dichloromethane and washing it with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash. After drying and concentrating the organic layer, the resulting residue should be more suitable for purification by column chromatography or recrystallization.[3]

Q4: How can I monitor the purity of my sample during the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purity of your fractions.[1] By using an appropriate solvent system, you can visualize the separation of your desired compound from impurities. Stains like potassium permanganate can be useful for visualizing aldehydes, which appear as yellow spots on a purple background.[4]

Q5: What are the optimal storage conditions for purified this compound?

A5: To ensure stability and prevent degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[5] Given the aldehyde's sensitivity, it is best to store it as a solid. If solutions are required, they should be prepared fresh before use.[5]

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause(s) Solution(s)
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated above the compound's melting point.[1][6]- Use a solvent with a lower boiling point. - Try a solvent mixture to lower the overall boiling point.[6]
No Crystal Formation The compound is too soluble in the chosen solvent. The solution is not sufficiently concentrated.[1]- Evaporate some of the solvent to increase the concentration. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[1] - Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3]
Low Recovery The compound has significant solubility in the cold solvent. Too much solvent was used to wash the crystals.[1]- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Impure Crystals Impurities have a similar solubility profile and co-crystallize with the product.[1]- Perform a second recrystallization. - Switch to column chromatography to remove the persistent impurities before a final recrystallization step.[1]
Column Chromatography Issues
Issue Potential Cause(s) Solution(s)
Poor Separation The eluent system is not optimal. The column was overloaded with the crude sample.[1]- Optimize the eluent system using TLC to achieve a good separation of spots (aim for an Rf of ~0.2-0.3 for the product).[3] - Use a larger column or reduce the amount of sample loaded.[1]
Compound Streaking/Tailing The compound is too polar for the silica gel or is acidic, leading to strong adsorption.[1]- Add a small amount of a more polar solvent like methanol (up to 5%) to the eluent.[1] - If the compound is suspected to be acidic, use neutral alumina as the stationary phase or add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the silica gel.[1][3]
Compound Degrading on Column Aldehydes can be sensitive to the acidic nature of silica gel.[3]- Neutralize the silica gel by preparing it as a slurry with a small amount of triethylamine (0.5-1% v/v) in your eluent.[3] - Consider using a different stationary phase like neutral alumina.[3]
No Elution The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[1][3]

Data Presentation

Table 1: Comparison of Primary Purification Techniques

Technique Typical Eluent/Solvent System Purity Achievable Expected Yield Key Considerations
Flash Column Chromatography Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3).[3]>98%[3]70-85%[3]Effective for removing closely related impurities but can be time-consuming.[3]
Recrystallization Ethanol/Water, Toluene/Hexane, or Ethyl Acetate.[3][6]>99%[3]50-75%[3]Excellent for achieving high purity if a suitable solvent is found; lower yields due to product loss in the mother liquor.[3]

Note: The values presented are representative and may vary based on the specific scale and purity of the crude material.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system by running TLC plates with the crude material. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound, ensuring good separation from impurities.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top to prevent disturbance.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, for "dry loading," dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add the sample to the top of the packed column.[1][4]

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.[3]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[3]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of a potential solvent (e.g., ethanol, ethyl acetate, or a mixture like toluene/hexane). Heat the mixture to determine if the compound dissolves when hot and precipitates upon cooling. The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature.[6][7]

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent required to completely dissolve it.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.[3]

Visualizations

Purification_Workflow General Purification Workflow for Crude this compound crude Crude Product tlc TLC Analysis for Impurity Profile crude->tlc major_impurities Major Impurities Present? tlc->major_impurities minor_impurities Minor Impurities Present? major_impurities->minor_impurities No chromatography Column Chromatography major_impurities->chromatography Yes recrystallization Recrystallization minor_impurities->recrystallization Yes purity_check Purity Check (TLC, NMR, etc.) chromatography->purity_check recrystallization->purity_check pure_product Pure this compound purity_check->pure_product Troubleshooting_Recrystallization Troubleshooting Logic for Recrystallization start Recrystallization Attempt issue Issue Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals Yes low_recovery Low Recovery issue->low_recovery Yes success Successful Crystallization issue->success No solution1 Use Lower Boiling Point Solvent / Solvent Mixture oiling_out->solution1 solution2 Concentrate Solution / Add Anti-solvent no_crystals->solution2 solution3 Ensure Thorough Cooling / Minimize Washing Volume low_recovery->solution3 solution1->start solution2->start solution3->start

References

challenges in scaling up the synthesis of Isoquinoline-6-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Isoquinoline-6-carbaldehyde derivatives.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the synthesis, particularly during scale-up operations.

IssuePotential Cause(s)Troubleshooting Steps & Solutions
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting material or product. - Inefficient purification. - Deactivated aromatic ring (for cyclization reactions).[1]- Monitor reaction progress closely using TLC or HPLC.[2] - For exothermic reactions like the Vilsmeier-Haack, ensure efficient heat dissipation, especially during scale-up.[2] - Ensure anhydrous conditions, as moisture can quench reagents like POCl₃.[2] - Optimize purification methods; consider recrystallization or distillation for larger scales.[2] - For Bischler-Napieralski or Pomeranz-Fritsch reactions, ensure the aromatic ring is sufficiently activated with electron-donating groups.[1][3]
Formation of Multiple Byproducts - Incorrect stoichiometry or temperature control.[2] - Impurities in starting materials. - Competing side reactions (e.g., retro-Ritter reaction, over-formylation).[1][2]- Use high-purity starting materials. - Optimize the molar ratio of reactants and reagents.[2] - Maintain strict temperature control throughout the reaction.[2] - For the Bischler-Napieralski reaction, using the corresponding nitrile as a solvent can suppress the retro-Ritter side reaction.[4][5] - Consider alternative, milder synthetic routes if byproduct formation is persistent.[1]
Runaway Reaction (Exothermic) - Poor heat management, especially during the Vilsmeier-Haack reaction.[2] - Rapid, uncontrolled addition of reagents.- Ensure the reactor's cooling capacity is sufficient for the intended scale.[2] - Add reagents dropwise or in controlled portions to manage the rate of heat generation.[2] - Maintain vigorous and efficient stirring to ensure even heat distribution.
Difficulty in Product Isolation/Purification - Product is an oil or low-melting solid. - Formation of emulsions during aqueous work-up. - Similar polarity between the product and impurities.- For oily products, attempt trituration with a non-polar solvent (e.g., hexanes) to induce solidification or precipitation.[2] - To break emulsions during extraction, add brine or a small amount of a different organic solvent.[2] - Optimize column chromatography conditions (e.g., solvent gradient, deactivated silica).[6] For large scales, recrystallization is often more practical than chromatography.[7]
Dark-Colored Reaction Mixture or Product - Polymerization of the aldehyde product. - Decomposition of materials at elevated temperatures.[2] - Presence of colored impurities from starting materials or side reactions.- Minimize reaction time and avoid excessive heating.[2] - Purify the crude product promptly after the reaction work-up.[2] - Consider treating the crude product solution with activated carbon to remove colored impurities before crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and what are their scale-up challenges? A1: A common and efficient pathway is a two-step process:

  • Synthesis of the Isoquinoline Core: The Pomeranz-Fritsch[8][9] or Bischler-Napieralski[3][10] reactions are frequently used. The main challenges during scale-up include managing strongly acidic and harsh conditions, which can lead to low yields and byproduct formation, and the need for high temperatures.[11][12]

  • Formylation: The Vilsmeier-Haack reaction is typically used to introduce the carbaldehyde group at the C1 position of the isoquinoline ring.[8] The primary scale-up challenge is managing the highly exothermic nature of the reaction, which requires robust temperature control to prevent runaway reactions and minimize side product formation.[2]

Q2: What are the critical safety hazards associated with scaling up this synthesis? A2: The primary safety concern is the exothermic nature of the Vilsmeier-Haack reaction when forming the Vilsmeier reagent (from DMF and POCl₃) and during the subsequent formylation.[2] This can lead to a dangerous thermal runaway if cooling is inadequate. Additionally, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, requiring specialized handling procedures and appropriate personal protective equipment (PPE).[2]

Q3: How can I effectively purify this compound derivatives on a large scale? A3: While column chromatography is suitable for lab-scale purification, it becomes cumbersome and costly at larger scales.[2] For multi-kilogram production, consider the following methods:

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids. The key is to find a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[7]

  • Distillation: If the product is a high-boiling liquid or a solid with a suitable melting point, vacuum distillation can be an effective purification technique.

  • Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved and treated with activated carbon before a final recrystallization or filtration step.[2]

Q4: My Bischler-Napieralski cyclization is giving a low yield. What are the most likely causes? A4: Low yields in this reaction are common and typically stem from a few key factors.[1] The reaction is an electrophilic aromatic substitution, so it is highly sensitive to the electronic nature of the aromatic ring; electron-withdrawing groups will significantly hinder the reaction.[1] The dehydrating agent may be insufficiently potent; for less reactive substrates, a stronger agent like P₂O₅ in refluxing POCl₃ may be needed.[1][5] Finally, a major competing side reaction is the retro-Ritter fragmentation, which is more prevalent when it can lead to a highly conjugated styrene derivative.[1][4]

Q5: The Vilsmeier-Haack reaction is not working. What should I check first? A5: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and should be prepared fresh at a low temperature before adding the isoquinoline substrate.[13] If the reaction is still sluggish, gradually increasing the temperature while monitoring by TLC may be necessary.[13] Also, confirm the purity of the starting 6-substituted isoquinoline, as impurities can interfere with the reaction.

Data Presentation

Table 1: Comparison of Key Synthetic Reactions for Scale-Up

ReactionPurposeKey ReagentsPotential AdvantagesKey Scale-Up Challenges
Pomeranz-Fritsch [9][14]Isoquinoline Core SynthesisBenzaldehyde derivative, Aminoacetal, Strong Acid (e.g., H₂SO₄)Access to diverse substitution patterns.[14]Requires harsh acidic conditions; yields can be variable; potential for tar formation at high temperatures.[11][13]
Bischler-Napieralski [3][10]Isoquinoline Core Synthesisβ-phenylethylamine derivative, Lewis Acid (e.g., POCl₃, P₂O₅)Well-established and widely used.Requires electron-rich aromatic rings for good yields[3]; potential for retro-Ritter side reactions[4]; requires high temperatures.
Vilsmeier-Haack [2][8]Formylation (Aldehyde Introduction)POCl₃, DMFEfficient and widely applicable for formylating electron-rich heterocycles.[8]Highly exothermic, requiring careful thermal management[2]; reagent is moisture-sensitive; work-up can be challenging.
Oxidation of Methyl Group [15]Formylation (Aldehyde Introduction)1-Methylisoquinoline, Oxidizing Agent (e.g., SeO₂)Avoids use of POCl₃.May require an extra step to synthesize the methyl precursor; oxidation can sometimes proceed to the carboxylic acid, reducing yield.[15]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of a representative derivative, 6-Chloro-isoquinoline-1-carbaldehyde, and should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis of 6-Chloroisoquinoline (via Pomeranz-Fritsch Reaction) [8]

  • Schiff Base Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene (500 mL).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation.

    • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal (Schiff base).

  • Acid-Catalyzed Cyclization:

    • Caution: This step is highly exothermic and involves concentrated acid. Perform in an appropriate reactor with efficient cooling and stirring.

    • Carefully add the crude benzalaminoacetal from the previous step dropwise to ice-cold concentrated sulfuric acid (e.g., 500 mL) with vigorous stirring, maintaining a low temperature.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat as required (e.g., 50-60°C) for several hours, monitoring progress by TLC or HPLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH) until pH > 9.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-chloroisoquinoline. Purify as needed.

Protocol 2: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde (via Vilsmeier-Haack Reaction) [8]

  • Vilsmeier Reagent Formation:

    • Caution: This step is exothermic and moisture-sensitive. Perform under an inert atmosphere (e.g., Nitrogen or Argon).

    • To a flask containing anhydrous dimethylformamide (DMF, 4.0 mol), add phosphorus oxychloride (POCl₃, 1.2 mol) dropwise with vigorous stirring while maintaining the temperature below 10°C using an ice bath.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 6-chloroisoquinoline (1.0 mol) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining a controlled temperature.

    • Heat the reaction mixture (e.g., 80-90°C) for several hours. Monitor the reaction progress by TLC until the starting material is consumed.[8]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it slowly onto a large volume of crushed ice with vigorous stirring. This hydrolyzes the intermediate and precipitates the product.

    • Neutralize the mixture carefully with a saturated sodium bicarbonate or sodium hydroxide solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Isoquinoline Core Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Formylation cluster_final Final Product A 4-Chlorobenzaldehyde C Pomeranz-Fritsch Reaction A->C B Aminoacetal B->C D 6-Chloroisoquinoline C->D F Vilsmeier-Haack Reaction D->F E Vilsmeier Reagent (POCl3 + DMF) E->F G Crude Product F->G H Purification (Recrystallization / Chromatography) G->H I This compound Derivative H->I

Caption: A typical two-step workflow for synthesizing this compound derivatives.

G Start Low Product Yield Observed Check_Completion Is the reaction complete? (Check via TLC/HPLC) Start->Check_Completion Sol_Completion Increase reaction time or temperature. Re-evaluate catalyst/reagent activity. Check_Completion->Sol_Completion No Check_Workup Was significant material lost during work-up/extraction? Check_Completion->Check_Workup Yes Sol_Completion->Start Re-run Sol_Workup Optimize extraction pH. Use brine to break emulsions. Perform additional extractions. Check_Workup->Sol_Workup Yes Check_Purity Does crude NMR/LCMS show byproducts or degradation? Check_Workup->Check_Purity No Sol_Workup->Check_Purity Sol_Purity Optimize reaction conditions (temp, stoichiometry). Ensure anhydrous conditions. Check_Purity->Sol_Purity Yes Check_Purification Is the final purification method efficient? Check_Purity->Check_Purification No Sol_Purity->Start Re-run Sol_Purification Optimize chromatography solvent system. Test alternative recrystallization solvents. Check_Purification->Sol_Purification No End Yield Improved Check_Purification->End Yes Sol_Purification->End G cluster_reagents Reagent Formation cluster_reaction Electrophilic Attack cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack at C1 Isoquinoline 6-Chloro-isoquinoline Isoquinoline->Intermediate Product Final Aldehyde Product Intermediate->Product Water H₂O (Work-up) Water->Product

References

Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their formylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what is it used for?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] It is a widely employed method due to its versatility and effectiveness, particularly with electron-rich systems, providing crucial building blocks for more complex molecules like pharmaceuticals.[2]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1][3] It is typically prepared in situ by the slow addition of an acid chloride, most commonly phosphorus oxychloride (POCl₃), to a substituted amide like N,N-dimethylformamide (DMF) at low temperatures (e.g., 0-5 °C).[1][4] The reaction is exothermic and must be performed under anhydrous conditions to prevent the reagent's decomposition.[1] Other acid chlorides like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) can also be used.[4]

Q3: What are the primary safety concerns associated with this reaction?

The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is moisture-sensitive.[1] All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching with ice, is exothermic and must be done slowly and carefully.[1]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using thin-layer chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with water or a basic solution), extracted with an organic solvent, and then spotted on a TLC plate to check for the consumption of the starting material.[1]

Troubleshooting Guide: Low to No Product Yield

Low or non-existent yield is a common issue. The following sections address specific problems and provide actionable solutions.

Problem 1: Inactive Vilsmeier Reagent

An inactive or decomposed Vilsmeier reagent is a primary cause of reaction failure.

Symptoms:

  • No consumption of starting material observed on TLC.

  • Reaction mixture does not exhibit the typical color change associated with the active reagent.

Possible Causes & Solutions:

CauseRecommended Solution
Moisture Contamination Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃.[1]
Reagent Decomposition Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately after preparation.[1]
Impure Reagents Use purified, high-purity starting materials and anhydrous solvents to avoid side reactions.[1] Old DMF can decompose to dimethylamine, which will react with the Vilsmeier reagent.[5]
Problem 2: Insufficiently Reactive Substrate

The Vilsmeier-Haack reaction works best on electron-rich aromatic and heterocyclic compounds.[6][7]

Symptoms:

  • Slow or incomplete conversion of the starting material.

  • Low yield despite an active Vilsmeier reagent.

Possible Causes & Solutions:

CauseRecommended Solution
Electron-Withdrawing Groups Substrates with strong electron-withdrawing groups are generally poor candidates for this reaction. Consider alternative formylation methods.
Low Substrate Reactivity For less reactive substrates, consider increasing the excess of the Vilsmeier reagent.[1] Gradually increasing the reaction temperature (e.g., to 70-80 °C) can also improve the yield, but must be done cautiously to avoid decomposition.[1]
Steric Hindrance Formylation typically occurs at the less sterically hindered position, often para to an activating group.[6][8] If the target position is sterically crowded, yields may be low.
Problem 3: Incomplete Reaction or Product Decomposition

Reaction conditions and work-up procedures are critical for maximizing yield.

Symptoms:

  • Presence of both starting material and product in the final crude mixture.

  • Formation of a dark, tarry residue.[1]

  • Appearance of multiple unexpected spots on TLC.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reaction Time/Temp Monitor the reaction by TLC until the starting material is fully consumed.[1] If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.[1]
Reaction Overheating The reaction is exothermic. Maintain strict temperature control, especially during reagent preparation and substrate addition, using an ice bath.[1] Overheating can lead to polymerization and decomposition.[1]
Decomposition During Work-up The product may be sensitive to harsh work-up conditions. Perform the work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice).[1] Neutralize acidic solutions slowly and carefully.
Excess Vilsmeier Reagent Using a large excess of the Vilsmeier reagent may lead to side products and tar formation. Optimize the stoichiometry of the reagent.[1]

Experimental Protocols

Key Experiment: General Protocol for Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization for specific substrates.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The mixture is typically stirred for 30-60 minutes at this temperature.

  • Substrate Addition: Dissolve the electron-rich aromatic or heterocyclic substrate in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition, the reaction may be allowed to slowly warm to room temperature and then heated (e.g., to 70-80 °C) if required for less reactive substrates.[1] The progress should be monitored by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is approximately 7-8.

  • Extraction and Purification: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[1]

Visualizations

Reaction Mechanism Workflow

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene IminiumIntermediate Iminium Ion Intermediate Arene->IminiumIntermediate + Vilsmeier Reagent Water H₂O (Work-up) Product Aryl Aldehyde Product IminiumIntermediate->Product + H₂O Troubleshooting_Workflow Start Reaction Start: Low or No Yield CheckReagent Is Vilsmeier Reagent Active? Start->CheckReagent CheckSubstrate Is Substrate Reactive Enough? CheckReagent->CheckSubstrate Yes Sol_Reagent Solution: - Use fresh/anhydrous reagents - Prepare at 0-5°C - Use immediately CheckReagent->Sol_Reagent No CheckConditions Are Reaction Conditions Optimal? CheckSubstrate->CheckConditions Yes Sol_Substrate Solution: - Increase reagent excess - Increase temperature cautiously CheckSubstrate->Sol_Substrate No CheckWorkup Is Work-up Procedure Correct? CheckConditions->CheckWorkup Yes Sol_Conditions Solution: - Monitor by TLC - Control temperature - Optimize reaction time CheckConditions->Sol_Conditions No Sol_Workup Solution: - Perform work-up at low temp - Neutralize slowly CheckWorkup->Sol_Workup No Success High Yield & Purity CheckWorkup->Success Yes Sol_Reagent->Start Retry Sol_Substrate->Start Retry Sol_Conditions->Start Retry Sol_Workup->Start Retry

References

addressing emulsion formation during work-up of isoquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with emulsion formation during the work-up of isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during reaction work-up?

An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and water.[1][2] One liquid is dispersed in the other as microscopic droplets.[2] Emulsions form during the work-up process, particularly during liquid-liquid extraction, due to vigorous agitation (like shaking a separatory funnel) which breaks up the liquids into fine droplets, and the presence of surfactant-like molecules or fine particulates that stabilize these droplets at the liquid-liquid interface.[2]

Q2: What factors in isoquinoline reactions contribute to emulsion formation?

Several factors common in isoquinoline syntheses can promote emulsion formation:

  • Basic Conditions: Work-up procedures for reactions like the Bischler-Napieralski often involve basifying the reaction mixture.[3] Extractions of basic aqueous solutions with chlorinated solvents (e.g., Dichloromethane - DCM) are particularly prone to forming emulsions.[4]

  • Finely Divided Solids: The use of dehydrating agents like phosphorus pentoxide (P₂O₅) or the presence of catalyst residues can create fine particulates that stabilize emulsions.[2][4]

  • Complex Reaction Mixtures: The presence of various intermediates and byproducts from the reaction can act as emulsifying agents.[2]

Q3: How can I proactively prevent an emulsion from forming?

Prevention is often the most effective strategy.[5][6] Consider these methods to minimize the chances of emulsion formation:

  • Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions or a swirling motion to mix the phases in the separatory funnel.[2][5] This reduces agitation while still providing sufficient surface area for extraction.[5]

  • Solvent Evaporation: Before starting the aqueous work-up, evaporate the reaction solvent. Then, redissolve the residue in the desired extraction solvent.[4][7]

  • Pre-emptive Salting Out: If you know a particular reaction is prone to emulsions, add salt (like NaCl) to the aqueous phase before shaking with the organic solvent.[8][9]

  • Alternative Extraction Methods: Consider using Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE), which avoid the direct, vigorous mixing of bulk liquid phases and thus prevent emulsion formation.[2][5][6]

Q4: What are the most common methods to break an emulsion once it has formed?

If an emulsion has already formed, several techniques can be employed to break it:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone may be sufficient for the phases to separate.[2][4][7]

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[4][6][7] This increases the ionic strength of the aqueous layer, which helps to force the separation of the two phases.[5][6][10]

  • Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool.[4][5][6] This is especially effective if suspended solids are stabilizing the emulsion.[4]

  • Centrifugation: Transferring the emulsion to centrifuge tubes and spinning at a moderate speed is a highly effective mechanical method to force the denser components to separate.[5][6][11][12]

  • pH Adjustment: Carefully adding a dilute acid or base can alter the charge of emulsifying agents, destabilizing the emulsion.[1][11] This is particularly useful if the emulsion is stabilized by acidic or basic impurities.[11]

Troubleshooting Guide

Problem: I've just formed a stable emulsion. What is the first thing I should try?

Solution: The simplest first step is patience. Let the separatory funnel sit undisturbed in a ring stand for up to 30 minutes.[2][4][7] Often, gravity will be enough to resolve the layers. You can also try gently swirling the funnel or tapping the side to encourage the droplets to coalesce.[2] If this doesn't work, the next step is to try "salting out" by adding a saturated brine solution or solid NaCl and mixing gently.[1][4][6][7]

Problem: The gentle methods failed. What are the more aggressive physical techniques I can use?

Solution: For stubborn emulsions, mechanical force is often required.

  • Centrifugation: This is often the most effective method.[11] Transfer the emulsion to centrifuge tubes, ensure they are balanced, and spin them for 5-15 minutes at a moderate speed (e.g., 3000-5000 rpm).[11] The centrifugal force will compel the layers to separate.[12]

  • Filtration through Celite®: This is highly effective for emulsions stabilized by fine solid particles.[4][13] Passing the entire mixture through a packed pad of Celite® can physically break up the emulsion, allowing the layers to separate in the filtrate.[4]

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the phases and help break the emulsion.[1][2] Conversely, cooling or partially freezing the aqueous layer in an ice bath can also be effective.[1][2] Be cautious with heating, especially when using volatile solvents.[2]

Problem: My Bischler-Napieralski reaction work-up consistently produces a gooey precipitate between the layers. What should I do?

Solution: This is a common issue where an insoluble material obscures the phase boundary. The recommended approach is to continue washing with water to remove as much of the goo as possible, making sure to retain the entire organic layer.[7][14] After the washes, dry the organic layer with a copious amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). With luck, the drying agent will absorb the remaining goo, which can then be removed by filtration.[7][14]

Problem: Are there alternative work-up procedures that can avoid liquid-liquid extraction altogether?

Solution: Yes. To circumvent emulsion issues, you can modify the work-up.

  • Supported Liquid Extraction (SLE): In this technique, the aqueous sample is applied to a solid support material (like diatomaceous earth) in a cartridge.[2][5] A water-immiscible organic solvent is then passed through the cartridge, partitioning the analytes into the organic phase without the vigorous mixing that causes emulsions.[5]

  • Solid-Phase Extraction (SPE): This is another alternative where the compound of interest is retained on a solid sorbent while impurities are washed away, followed by elution of the pure compound with a suitable solvent.[6]

Data Presentation: Comparison of Emulsion Breaking Techniques

TechniquePrinciple of ActionTypical SpeedPotential Drawbacks
Letting Stand Gravity-based coalescence of droplets.[2]Slow (15-60 min).[11]Ineffective for stable emulsions.[11]
Salting Out (Brine) Increases ionic strength of the aqueous phase, reducing the solubility of organic components.[5][6][10]Moderate.May slightly decrease the recovery of products with some water solubility.[11]
pH Adjustment Alters the charge of acidic/basic emulsifying agents, reducing their surfactant properties.[1][11]Moderate.Risk of product degradation if the target compound is pH-sensitive.[1][11]
Filtration (Celite®) Physical coalescence of droplets and removal of solid particulates stabilizing the emulsion.[4][11]Moderate to Fast.Potential for product loss due to adsorption onto the filter medium.[11]
Centrifugation Applies strong mechanical force to accelerate phase separation based on density.[12][15][16]Fast and highly effective.[1][11]Requires access to a centrifuge; may be difficult for large volumes (>500 mL).[6]
Temperature Change Reduces viscosity (heating) or physically disrupts the emulsion via ice crystal formation (cooling).[1][2]Moderate.Risk of degrading thermally sensitive compounds (heating) or solvent volatility issues.[1][2]
Solvent Addition Alters the polarity of the organic phase to better dissolve emulsifying agents.[1][5][6]Moderate.Can complicate solvent removal later; may require adding significant volume.

Experimental Protocols

Protocol 1: Breaking an Emulsion by "Salting Out"

  • Secure the separatory funnel containing the emulsion in a ring stand.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add a volume of the brine solution to the separatory funnel approximately 10-20% of the total volume of the emulsion. Alternatively, add solid sodium chloride until saturation.

  • Stopper the funnel and gently invert it several times (do not shake vigorously) to mix the salt into the aqueous phase.[2] Vent the funnel periodically.

  • Allow the funnel to stand and observe for phase separation. The process may take several minutes.

  • Once the layers have separated, drain the aqueous layer, followed by the organic layer.

Protocol 2: Breaking an Emulsion by Filtration through Celite®

  • Set up a vacuum filtration apparatus using a Büchner or fritted glass funnel and a clean filter flask.

  • Place a piece of filter paper in the Büchner funnel that covers all the holes.

  • Wet the filter paper with the organic solvent being used in the extraction to ensure it sits flat.

  • Prepare a slurry of Celite® in your organic solvent and pour it onto the filter paper to create a packed pad, typically 1-2 cm thick.[11]

  • Gently apply vacuum to settle the pad and remove the excess solvent.

  • Turn off the vacuum and slowly pour the entire emulsified mixture onto the center of the Celite® pad, being careful not to disturb the surface.[17]

  • Re-apply a gentle vacuum to draw the liquid through the pad.[11] The distinct aqueous and organic layers should re-form in the filter flask.

  • Rinse the original flask with a small amount of the organic solvent and pour this rinse over the Celite® pad to ensure all of the product is collected.[17]

  • Transfer the contents of the filter flask back to a clean separatory funnel to separate the now distinct layers. Remember to retain the Celite pad until you have confirmed product recovery.[4]

Protocol 3: Breaking an Emulsion by Centrifugation

  • Carefully transfer the emulsified mixture from the separatory funnel into appropriately sized centrifuge tubes.

  • Ensure the tubes are balanced by placing tubes of equal weight opposite each other in the centrifuge rotor. If you only have one sample tube, create a balance tube with water.[16]

  • Place the tubes in the centrifuge.

  • Spin the samples at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[11]

  • Allow the centrifuge to come to a complete stop before opening.

  • Carefully remove the tubes. The layers should now be distinctly separated.

  • Use a pipette to carefully transfer the top layer out of the tube, or decant the separated layers.

Visualization

G start Emulsion Formed During Work-up gentle_methods Attempt Gentle Methods start->gentle_methods stand 1. Let Stand (15-30 min) 2. Gentle Swirling gentle_methods->stand Start Here salt 3. Add Saturated Brine (Salting Out) stand->salt check1 Phases Separated? salt->check1 aggressive_methods Utilize Aggressive Methods check1->aggressive_methods No end_success Success: Continue Work-up check1->end_success Yes filtration Filtration (especially for solids) - Pass through Celite® pad - Use Glass Wool Plug aggressive_methods->filtration centrifugation Centrifugation (highly effective) - Spin at 3000-5000 rpm - 5-15 minutes aggressive_methods->centrifugation other_methods Chemical / Thermal Methods - Adjust pH (acid/base) - Gentle Heating - Add different solvent aggressive_methods->other_methods check2 Phases Separated? filtration->check2 centrifugation->check2 other_methods->check2 check2->end_success Yes end_fail Failure: Consider Alternative Work-up (e.g., SPE, SLE) check2->end_fail No

Caption: Troubleshooting workflow for addressing emulsion formation.

References

Technical Support Center: Strategies for the Purification of Oily or Low-Melting Isoquinoline Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of challenging oily or low-melting isoquinoline products.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the purification of oily or low-melting point isoquinoline derivatives.

Issue 1: My isoquinoline product is an oil or a low-melting solid and won't crystallize.

  • Question: I've tried standard crystallization techniques, but my isoquinoline derivative oils out or remains an oil. What's happening and what can I do?

  • Answer: "Oiling out" occurs when a compound separates from the solution at a temperature above its melting point, or when the solution is too concentrated.[1][2] Low-melting points inherently make crystallization challenging. Here are several strategies to induce crystallization:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[1][3]

      • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[1]

    • Optimize Solvent System:

      • Solvent Screening: Test various solvents and solvent mixtures. A good solvent will dissolve the compound when hot but not at room temperature.[4][5]

      • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound.[1] This will decrease the overall solubility and promote crystallization.

    • Control Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer. Rapid cooling often promotes oiling out.[6]

    • Increase Concentration Slowly: Allow for the slow evaporation of the solvent to gradually increase the compound's concentration.[1][7]

Issue 2: My isolated isoquinoline derivative is colored (yellow or brown).

  • Question: My purified isoquinoline product has a persistent yellow or brown color. What causes this and how can I remove it?

  • Answer: Color in your product can be due to the presence of highly conjugated impurities, oxidation byproducts, or residual metal catalysts from the synthesis.[8] Here are some methods to decolorize your product:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-5% w/w), heat the mixture, and then perform a hot filtration to remove the charcoal.[8]

    • Recrystallization: A carefully selected solvent system can leave colored impurities behind in the mother liquor.

    • Column Chromatography: Normal-phase chromatography can be effective as polar, colored impurities may adhere strongly to the silica gel, allowing the less polar product to elute.[8]

Issue 3: I'm having difficulty separating my isoquinoline derivative from a structurally similar impurity.

  • Question: My product is contaminated with an impurity that has a very similar structure (e.g., a positional isomer). How can I separate them?

  • Answer: Separating structurally similar compounds is challenging due to their similar physical properties. Here are some advanced techniques to consider:

    • Fractional Crystallization: This technique relies on slight differences in solubility. It may require multiple, careful crystallization steps.[8]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique is often successful when other methods fail. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[9][10]

    • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is a greener alternative due to its use of supercritical CO2 as the mobile phase.[11][12]

    • Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that avoids solid supports, which can be advantageous for preventing sample degradation.[13][14]

Issue 4: My oily isoquinoline product streaks on the flash chromatography column.

  • Question: When I try to purify my oily product using flash chromatography, it streaks down the column, leading to poor separation. What can I do?

  • Answer: Streaking is a common problem with oily compounds and can be caused by strong interactions with the stationary phase or column overloading.[4] Consider these solutions:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to find a solvent system where your compound has an Rf value between 0.2 and 0.35 for good separation.[15]

    • Dry Loading: Instead of loading your oily sample directly onto the column, pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a volatile solvent, add silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[4][16]

    • Deactivate Silica Gel: Isoquinolines are basic and can interact strongly with acidic silica gel. You can deactivate the silica by preparing a slurry in a solvent system containing 1-3% triethylamine.[16]

Issue 5: How can I handle and weigh my oily product accurately?

  • Question: It's difficult to accurately weigh and transfer my oily isoquinoline product. What are some good techniques?

  • Answer: Handling oils requires different techniques than solids. Here are a couple of methods:

    • Weighing by difference: For small quantities, weigh an empty pipette or glass rod. Dip the pipette or rod into the oil to pick up a small amount and then weigh it again. The difference in weight is the amount of oil transferred.[4]

    • Dissolving and transferring: If the next step involves dissolving the product, you can dissolve the entire sample in a known volume of a suitable solvent and then transfer aliquots of the solution.

Data Presentation

The following tables summarize quantitative data for common purification methods for isoquinoline and its derivatives.

Table 1: Comparison of Purification Methods for Oily or Low-Melting Isoquinolines

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Distillation Up to 98%[17]70-80%[17]Good for large scale, removes non-volatile impurities.Can be limited by azeotrope formation, not suitable for heat-sensitive compounds.[18]
Crystallization >99% achievable[18]60-95%[4]Can provide very high purity in a single step, scalable.Difficult for oils and low-melting solids, may require extensive optimization.[19]
Flash Chromatography Good to Excellent50-90%[4]Widely applicable, good for complex mixtures.Can be time-consuming, uses large volumes of solvent, potential for sample decomposition on silica.[4]
Preparative HPLC >99%VariableHigh resolution for difficult separations.Lower sample capacity, more expensive, requires solvent removal.
Salt Formation HighHighCan convert oils to crystalline solids, improves handling.Requires an additional reaction step, need to choose an appropriate counter-ion.

Table 2: Reported Purification Efficiencies for Isoquinoline

MethodStarting MaterialInitial PurityFinal PurityYieldReference
Double DistillationResidual oil from quinoline productionNot Specified>98%76.9%[17]
Multi-step CrystallizationIsoquinoline-rich fraction (~70%)~70%>99.9%62%[18]
Salt formation and distillationCrude isoquinoline from coal tar69.3%98.52%91.7%[20]

Experimental Protocols

This section provides detailed methodologies for key purification techniques.

Protocol 1: Inducing Crystallization of an Oily Isoquinoline Product

  • Solvent Screening: In several small test tubes, dissolve a small amount of your oily product in a minimal amount of various heated solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof).

  • Cooling and Observation: Allow the test tubes to cool slowly to room temperature. Observe which solvent system yields a solid precipitate.

  • Scaling Up: Once a suitable solvent is identified, dissolve your bulk oily product in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once crystals begin to form, place the flask in a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[21]

Protocol 2: Flash Column Chromatography with Dry Loading

  • Sample Preparation: Dissolve your crude oily product (e.g., 1 g) in a suitable volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of your crude product) to the solution.

  • Solvent Removal: Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel.[4]

  • Column Packing: Pack a glass column with silica gel in your chosen eluent. A good starting point for the eluent can be determined by TLC.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Protocol 3: Salt Formation for Purification

  • Dissolution: Dissolve your oily isoquinoline base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Addition: Slowly add a solution of a suitable acid (e.g., HCl in ether, or a solution of an organic acid like tartaric acid) to the stirred solution of the isoquinoline. The pKa of the counterion should be at least 2 pH units lower than the pKa of the isoquinoline.[22]

  • Precipitation: The isoquinoline salt should precipitate out of the solution as a solid.

  • Isolation: Collect the solid salt by vacuum filtration, wash with the organic solvent, and dry.

  • Recrystallization (Optional): The salt can be further purified by recrystallization from a suitable solvent system.

  • Liberation of the Free Base: To recover the purified isoquinoline, dissolve the salt in water and add a base (e.g., NaOH, NaHCO3) to deprotonate it. Extract the free base into an organic solvent, dry the organic layer, and remove the solvent.

Visualizations

Diagram 1: General Workflow for Purifying Oily Isoquinolines

G start Crude Oily Isoquinoline Product crystallization Attempt Crystallization start->crystallization solid Pure Crystalline Solid crystallization->solid Success oils_out Product Oils Out or Stays as Oil crystallization->oils_out Failure salt_formation Consider Salt Formation oils_out->salt_formation chromatography Chromatography oils_out->chromatography solid_salt Crystalline Salt salt_formation->solid_salt pure_oil Pure Oily Product chromatography->pure_oil sse Solid Supported Evaporation (SSE) pure_oil->sse solid_support Product on Solid Support sse->solid_support

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Flash Chromatography for Oily Compounds

G start Poor Separation/ Streaking in Flash Chromatography optimize_solvent Optimize Solvent System via TLC start->optimize_solvent dry_load Use Dry Loading Technique start->dry_load deactivate_silica Deactivate Silica Gel with Triethylamine start->deactivate_silica good_separation Good Separation optimize_solvent->good_separation dry_load->good_separation deactivate_silica->good_separation

Caption: Troubleshooting common flash chromatography issues.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of the Isoquinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective functionalization of the isoquinoline ring. This resource is designed to provide you with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges in achieving high regioselectivity in your synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the isoquinoline ring and what factors influence this?

A1: The most common sites for functionalization on the isoquinoline ring are C1, C3, C4, C5, and C8. The regioselectivity is primarily influenced by a combination of electronic effects, steric hindrance, and the chosen synthetic methodology. For instance, nucleophilic attack is favored at the electron-deficient C1 position. In transition metal-catalyzed C-H activation, the position of functionalization is often dictated by the directing group and catalyst used.

Q2: How do I choose the right directing group for my desired regioselectivity?

A2: The choice of directing group is crucial for controlling the site of C-H activation. Here are some general guidelines:

  • For C8 functionalization: Picolinamide and related N-heterocyclic directing groups are often effective.

  • For C4 functionalization: Some methods achieve C4 functionalization by taking advantage of the inherent reactivity of the isoquinoline ring, sometimes in the absence of a traditional directing group. Catalyst choice, such as palladium versus iridium, can also offer divergent selectivity between C4 and C8.

  • For C1 functionalization: Isoquinoline N-oxides can be used to activate the C1 position for nucleophilic attack. The Minisci reaction is also a classic method for C1 functionalization.

The optimal directing group also depends on the specific reaction conditions and the desired transformation.

Q3: What are the general strategies for removing a directing group after the functionalization reaction?

A3: The removal of the directing group is a critical step in the synthetic sequence. The method for removal depends on the nature of the directing group. For example, picolinamides can be removed under acidic or basic hydrolysis conditions, or through reductive cleavage.[1] It is important to choose a directing group that can be removed under conditions that are compatible with the functional groups present in your molecule.

Q4: Can I achieve regioselective functionalization without a directing group?

A4: Yes, while directing groups offer a powerful tool for controlling regioselectivity, several methods can achieve site-selective functionalization without one. These methods often rely on the intrinsic electronic properties of the isoquinoline ring or the use of specific catalysts and reagents that favor a particular position. For instance, the Minisci reaction can selectively functionalize the C1 position under acidic conditions.

Troubleshooting Guides

Issue 1: Low or No Yield in C-H Activation Reaction

Symptoms:

  • The reaction does not proceed to completion, with starting material remaining.

  • The desired product is formed in very low yield.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inactivity or Decomposition Ensure the catalyst is fresh and has been stored under appropriate conditions. Consider increasing the catalyst loading incrementally. If catalyst decomposition is suspected, try lowering the reaction temperature.
Inefficient Directing Group Coordination Confirm that the directing group is correctly installed and that there are no steric hindrances preventing its coordination to the metal center. In some cases, modifying the structure of the directing group can improve coordination.
Inappropriate Reaction Conditions Optimize the reaction temperature, solvent, and reaction time. A solvent screen (e.g., toluene, DMF, DCE) can be beneficial as solvent polarity can impact the catalytic cycle.[2] Ensure the reaction is carried out under a strict inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.[2]
Oxidant Issues If an external oxidant is used, ensure it is fresh and active. Consider screening different oxidants.
Issue 2: Poor Regioselectivity (Mixture of Isomers)

Symptoms:

  • Formation of a mixture of regioisomers (e.g., C4 and C8 functionalization).

  • Difficulty in separating the desired isomer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Catalyst/Ligand Combination The choice of metal catalyst and ligand is critical for regioselectivity. For example, in some systems, palladium catalysts may favor C4 functionalization, while iridium catalysts favor C8.[3] Screen different catalyst and ligand combinations.
Incorrect Directing Group The directing group may not be providing sufficient steric or electronic bias for a single regioisomer. Consider using a bulkier or more rigid directing group to enhance selectivity.[2]
Reaction Temperature Too High Higher temperatures can sometimes lead to a loss of selectivity by overcoming the small energy difference between the transition states leading to different isomers. Try lowering the reaction temperature.[2]
Influence of Additives The presence of additives like acids or bases can influence the reaction pathway. Experiment with different additives and their stoichiometry.

Data Presentation: Comparison of Regioselective Functionalization Methods

The following tables provide a summary of quantitative data for different regioselective functionalization methods of the isoquinoline ring.

Table 1: Catalyst-Controlled C4 vs. C8 Arylation of Isoquinolones

CatalystPositionArylating AgentYield (%)Reference
Pd(OAc)₂C4Ph₂IOTf85[3]
[IrCpCl₂]₂C8Ph₂IOTf92[3]
Pd(OAc)₂C4(4-MeO-C₆H₄)₂IOTf82[3]
[IrCpCl₂]₂C8(4-MeO-C₆H₄)₂IOTf88[3]

Table 2: Regioselective C8 Olefination of Isoquinolone with Terminal Alkynes using a Cobalt Catalyst

AlkyneProductYield (%)Reference
PhenylacetyleneC8-olefinated85[4]
4-MethylphenylacetyleneC8-olefinated82[4]
1-HexyneC8-olefinated75[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Activation/Annulation for the Synthesis of Isoquinolinones

This protocol is adapted from a procedure for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.[5]

Materials:

  • N-methoxybenzamide

  • 2,3-allenoic acid ester

  • Pd(CH₃CN)₂Cl₂

  • Ag₂CO₃

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add N-methoxybenzamide (0.5 mmol, 1.0 equiv.), 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.), Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and DIPEA (1.0 mmol, 2.0 equiv.) via syringe.[2]

  • Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.

  • Stir the reaction mixture for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Cobalt-Catalyzed Picolinamide-Directed C8-H Olefination of Isoquinolone

This protocol is a general procedure for the C8-olefination of isoquinolone with terminal alkynes.[4]

Materials:

  • N-picolinoyl-isoquinolone

  • Terminal alkyne

  • [Co(Cp*)I₂(CO)]

  • AgSbF₆

  • NaOAc

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • In a glovebox, add N-picolinoyl-isoquinolone (0.2 mmol, 1.0 equiv.), [Co(Cp*)I₂(CO)] (0.01 mmol, 5 mol%), AgSbF₆ (0.04 mmol, 20 mol%), and NaOAc (0.4 mmol, 2.0 equiv.) to an oven-dried vial.

  • Add anhydrous DCE (1 mL) and the terminal alkyne (0.4 mmol, 2.0 equiv.).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Filter the mixture through a short pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Selecting a Regioselective Functionalization Strategy

G Decision Tree for Regioselective Isoquinoline Functionalization start Desired Functionalization Position? c1 C1 Position start->c1 c4 C4 Position start->c4 c8 C8 Position start->c8 other Other Positions (C3, C5, etc.) start->other c1_method Choose Method c1->c1_method c4_method Catalyst Control? c4->c4_method c8_method Choose Directing Group/Catalyst c8->c8_method other_info Refer to specialized literature for C3, C5, etc. functionalization methods. other->other_info minisci Minisci Reaction (Radical Acylation/Alkylation) c1_method->minisci Acidic Conditions n_oxide N-Oxide Activation (Nucleophilic Addition) c1_method->n_oxide Mild Conditions, Nucleophile pd_cat Palladium Catalysis (e.g., with Aryliodonium Salts) c4_method->pd_cat Yes no_dg No Directing Group (e.g., with Vinyl Ketones) c4_method->no_dg No picolinamide Picolinamide DG (Co or Rh Catalysis) c8_method->picolinamide Amide Substrate ir_cat Iridium Catalysis (e.g., with Aryliodonium Salts) c8_method->ir_cat Isoquinolone Substrate

Caption: Decision tree for selecting a regioselective functionalization strategy.

General Mechanism for Transition Metal-Catalyzed C-H Activation

G General Catalytic Cycle for Directed C-H Activation sub Isoquinoline Substrate + Directing Group (DG) coord Coordination Complex sub->coord cat Active Catalyst [M]-L cat->coord ch_act C-H Activation (Metallacycle Formation) coord->ch_act DG-assisted insertion Migratory Insertion ch_act->insertion coupling Coupling Partner (e.g., Alkyne, Alkene) coupling->insertion reductive_elim Reductive Elimination insertion->reductive_elim product Functionalized Isoquinoline reductive_elim->product regen Catalyst Regeneration reductive_elim->regen oxidant Oxidant oxidant->regen regen->cat

Caption: Generalized catalytic cycle for directed C-H functionalization.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale isoquinoline synthesis. The focus is on the safe management of exothermic reactions, a critical aspect of scaling up these processes.

General Troubleshooting of Exothermic Reactions

Question: We are experiencing a rapid, uncontrolled temperature increase in our large-scale reactor during isoquinoline synthesis. What are the immediate steps and potential causes?

Answer: An uncontrolled temperature increase, known as a thermal runaway, is a critical safety hazard.[1]

Immediate Actions:

  • Stop Reagent Addition: If using a semi-batch process, immediately halt the feed of any reactants.[2]

  • Activate Emergency Cooling: Utilize any available emergency cooling systems for the reactor.

  • Alert Personnel: Ensure all personnel are aware of the situation and non-essential personnel are evacuated from the immediate area.

  • Quench the Reaction (if safe and planned for): If a pre-determined and validated quenching procedure exists, initiate it. This could involve adding a cold, inert solvent or a reaction inhibitor.[3]

Potential Causes & Long-Term Solutions:

  • Inadequate Heat Removal: The heat generated by the reaction exceeds the reactor's cooling capacity. This is a common issue when scaling up, as the surface area-to-volume ratio decreases.[4]

  • Poor Mixing: Inefficient mixing can lead to localized "hot spots" where the reaction rate accelerates, initiating a runaway.[1][5]

  • Incorrect Reagent Dosing: Adding reactants too quickly can lead to an accumulation of unreacted material, which can then react rapidly and uncontrollably.[4]

  • Insufficient Understanding of Reaction Energetics: A thorough understanding of the reaction's heat of reaction and kinetics is crucial for safe scale-up.[2]

Frequently Asked Questions (FAQs)

Bischler-Napieralski Reaction

Q1: What are the key factors influencing the exothermicity of the Bischler-Napieralski reaction on a large scale?

A1: The primary factors include the choice of dehydrating agent, the substrate's electronic properties, and the reaction temperature. Electron-rich aromatic rings on the β-arylethylamide substrate tend to react more readily.[6] The classical procedure often involves refluxing the substrate, which requires careful temperature control.[6]

Q2: How can I control the temperature during a large-scale Bischler-Napieralski reaction?

A2: Several strategies can be employed:

  • Controlled Addition: In a semi-batch process, the dehydrating agent (e.g., POCl₃) can be added slowly to the heated substrate solution to manage the rate of heat generation.[2]

  • Solvent Selection: Using a higher-boiling point solvent can provide a larger temperature window for the reaction, but it's crucial to ensure the cooling system can handle the heat load at that temperature.[7]

  • Efficient Cooling: Ensure the reactor's cooling jacket or coils are operating at maximum efficiency. Regular maintenance and cleaning of heat exchange surfaces are vital.

  • Milder Reagents: Modern modifications of the reaction utilize milder conditions, such as using triflic anhydride (Tf₂O) with a base like 2-chloropyridine, which can sometimes be performed at room temperature, thus reducing the exothermic risk.[6]

Q3: We are observing low yields and the formation of side products. What could be the cause?

A3: Low yields can be due to several factors. If the phenylethylamide starting material lacks electron-donating groups, the reaction can be sluggish.[8] In such cases, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ might be necessary.[8][9] Inappropriate reaction temperatures can also be a cause; too low, and the reaction may not proceed to completion, while excessively high temperatures can lead to the formation of side products like styrenes via a retro-Ritter reaction.[8]

Pictet-Spengler Reaction

Q1: Is the Pictet-Spengler reaction typically highly exothermic?

A1: The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is generally less exothermic than the Bischler-Napieralski reaction.[10] However, the initial condensation and the acid-catalyzed cyclization can still generate heat, especially on a large scale. The reaction's exothermicity is influenced by the reactivity of the carbonyl compound and the nucleophilicity of the aromatic ring.

Q2: What are the best practices for temperature control during a large-scale Pictet-Spengler synthesis?

A2:

  • Gradual Addition: The aldehyde or ketone should be added to the solution of the β-arylethylamine in a controlled manner.

  • Acid Catalyst Choice: While traditional methods use strong acids and heat, milder conditions are often possible, especially with electron-rich aromatic rings, which can undergo ring closure under very mild conditions.[10] Using a milder acid catalyst can help to moderate the reaction rate and heat generation.

  • Monitoring: Continuous monitoring of the internal reaction temperature is essential to ensure it remains within the desired range.

Q3: Can the choice of solvent affect the exothermicity and outcome of the Pictet-Spengler reaction?

A3: Yes, the solvent can play a significant role. The reaction has been shown to work well in both protic and aprotic media, with some studies reporting superior yields in aprotic solvents. The choice of solvent can influence the solubility of intermediates and the overall reaction kinetics, which in turn can affect the rate of heat evolution. For large-scale operations, it is crucial to select a solvent that is not only suitable for the reaction chemistry but also has appropriate thermal properties for effective heat transfer.

Data Presentation

Table 1: General Parameters for Bischler-Napieralski Reaction

ParameterTypical Range/ConditionsNotes
Temperature Room temperature to 100 °CDependent on the dehydrating agent used.[9]
Dehydrating Agents POCl₃, P₂O₅, PPA, Tf₂O, SnCl₄, BF₃ etheratePOCl₃ is widely used. For less reactive substrates, P₂O₅ in refluxing POCl₃ is more effective.[9]
Solvents Toluene, Xylene, or neat (no solvent)Choice of solvent can influence the reflux temperature.[6]

Table 2: Conditions for Pictet-Spengler Reaction

ParameterTypical Range/ConditionsNotes
Temperature Room temperature to refluxHighly dependent on the nucleophilicity of the aromatic ring.
Catalysts Protic acids (e.g., HCl), Lewis acidsAcid catalysis is usually required to generate the electrophilic iminium ion.
Solvents Protic (e.g., methanol) or aprotic (e.g., dichloromethane)Aprotic media have been reported to give superior yields in some cases.

Experimental Protocols

Key Experiment 1: Large-Scale Bischler-Napieralski Synthesis (General Protocol)

Objective: To synthesize a 3,4-dihydroisoquinoline derivative via the Bischler-Napieralski reaction with controlled temperature management.

Materials:

  • β-arylethylamide

  • Phosphoryl chloride (POCl₃)

  • Anhydrous toluene

  • Large-scale glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

  • Heating/cooling system for the reactor jacket.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge with an inert gas (e.g., nitrogen).

  • Charging the Reactor: Charge the β-arylethylamide and anhydrous toluene into the reactor.

  • Heating: Begin stirring and heat the mixture to reflux.

  • Controlled Addition of Reagent: Once the mixture is refluxing steadily, begin the slow, dropwise addition of phosphoryl chloride (POCl₃) via the addition funnel. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain a controllable reflux and prevent a rapid temperature spike.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for the prescribed time (typically several hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up: Proceed with the appropriate work-up procedure, which typically involves careful quenching of the reaction mixture, extraction, and purification of the product.

Key Experiment 2: Large-Scale Pictet-Spengler Synthesis (General Protocol)

Objective: To synthesize a tetrahydroisoquinoline derivative via the Pictet-Spengler reaction with controlled temperature management.

Materials:

  • β-arylethylamine

  • Aldehyde (e.g., formaldehyde or its equivalent)

  • Methanol

  • Hydrochloric acid (catalyst)

  • Large-scale glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

  • Heating/cooling system for the reactor jacket.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry.

  • Charging the Reactor: Charge the β-arylethylamine and methanol into the reactor.

  • Catalyst Addition: Add the hydrochloric acid catalyst to the mixture while stirring.

  • Controlled Addition of Aldehyde: Begin the slow addition of the aldehyde to the stirred mixture. Monitor the internal temperature for any significant exotherm.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at the desired temperature (which may range from ambient to reflux, depending on the substrate) for the required duration.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture and proceed with the appropriate work-up and purification steps.

Visualizations

Exothermic_Reaction_Troubleshooting start Uncontrolled Temperature Rise Detected stop_addition Stop Reagent Addition start->stop_addition emergency_cooling Activate Emergency Cooling start->emergency_cooling alert_personnel Alert Personnel start->alert_personnel quench Initiate Quenching Protocol (if safe) emergency_cooling->quench investigate Investigate Root Cause quench->investigate heat_removal Inadequate Heat Removal? investigate->heat_removal mixing Poor Mixing? investigate->mixing dosing Incorrect Dosing Rate? investigate->dosing energetics Incomplete Energetic Data? investigate->energetics solution_heat Review Cooling System Capacity heat_removal->solution_heat Yes solution_mixing Optimize Stirrer Speed/Design mixing->solution_mixing Yes solution_dosing Revise Dosing Profile dosing->solution_dosing Yes solution_energetics Perform Calorimetry Studies energetics->solution_energetics Yes

Caption: Troubleshooting workflow for an uncontrolled exothermic event.

Bischler_Napieralski_Workflow start Start: Reactor Setup charge_reactants Charge β-arylethylamide and Solvent start->charge_reactants heat_to_reflux Heat to Reflux charge_reactants->heat_to_reflux controlled_addition Slowly Add Dehydrating Agent heat_to_reflux->controlled_addition monitor_temp Monitor Temperature Continuously controlled_addition->monitor_temp reflux_period Maintain Reflux for Specified Time controlled_addition->reflux_period monitor_reaction Monitor Reaction Progress (TLC/HPLC) reflux_period->monitor_reaction cool_down Cool to Room Temperature reflux_period->cool_down workup Work-up and Purification cool_down->workup end End: Isolated Product workup->end

Caption: Experimental workflow for large-scale Bischler-Napieralski synthesis.

References

Validation & Comparative

A Comparative Analysis of Quinoline and Isoquinoline Isomers as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology Drug Discovery

Introduction

The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2] These bicyclic aromatic heterocycles, differing only in the position of the nitrogen atom, exhibit distinct electronic and steric properties that profoundly influence their interactions with biological targets.[1] This guide presents a comparative analysis of quinoline and isoquinoline derivatives as anticancer agents, summarizing their cytotoxic activities, elucidating their mechanisms of action through key signaling pathways, and providing detailed experimental protocols for their evaluation. This resource is intended for researchers, scientists, and drug development professionals in the field of oncology.

Structural Comparison of Quinoline and Isoquinoline

The fundamental difference between quinoline and isoquinoline lies in the placement of the nitrogen atom within the fused pyridine ring. This seemingly minor alteration has significant implications for the molecule's reactivity, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

Quinoline_vs_Isoquinoline cluster_quinoline Quinoline cluster_isoquinoline Isoquinoline quinoline_structure quinoline_label Nitrogen at position 1 isoquinoline_label Nitrogen at position 2 isoquinoline_structure

Caption: Structural isomers: Quinoline and Isoquinoline.

Comparative Anticancer Activity: A Data-Driven Overview

While direct comparisons of the parent quinoline and isoquinoline heterocycles are not extensively documented, a wealth of data exists for their derivatives. The anticancer activity is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various quinoline and isoquinoline derivatives against a panel of cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Table 1: Anticancer Activity of Quinoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Anilinoquinoline derivativeHFF-1 (Normal)>100[3]
2-Anilinoquinoline derivative (Q-31)TrkA KinasePotent Inhibition (96%)[3]
91b1A549 (Lung)1.23[4]
91b1KYSE450 (Esophageal)0.98[4]
Quinoline-chalcone hybrid (23)Various0.009 - 0.016[5]
Quinoline-chalcone hybrid (33)EGFR0.037[5]
4-hydroxy-7-nitro-quinolone-3-carboxamideHCT-116 (Colon)Not specified[6]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01–77.67 (% inhibition)[7]
3H-pyrazolo[4,3-f]quinoline derivative (76)Haspin Kinase0.014[8]
Quinoline-thiazolidinone hybridMCF-7 (Breast)98.79[9]
Quinoline-thiazole hybrid (4b)MCF-7 (Breast)33.19[9]
Quinoline-thiazolidinone hybrid (6b)MCF-7 (Breast)5.35[9]
Substituted 5-bromo-6,8-dimethoxy-quinolineVariousExcellent cytotoxicity[10]
Table 2: Anticancer Activity of Isoquinoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isoquinolinamine derivative (RX-8243)VariousSignificant inhibition[11]
Benzo[12][13]indolo[3,4-c]isoquinoline (3)Various0.039 (GI50)[14]
1,2,3,4-Tetrahydroisoquinoline derivativeVariousNot specified[14]
Isoquinoline derivative (B01002)SKOV3 (Ovarian)7.65 (µg/mL)[15]
Isoquinoline derivative (C26001)SKOV3 (Ovarian)11.68 (µg/mL)[15]
Berberine (natural isoquinoline alkaloid)A549 (Lung)Not specified[16]
Chelidonine (natural isoquinoline alkaloid)Non-small cell lung cancerNot specified[16]
Neferine (natural isoquinoline alkaloid)A549 (Lung)Not specified[17]
Triazolo-isoquinoline derivativeMCF-7 (Breast)Not specified[9]

Mechanisms of Anticancer Action: Key Signaling Pathways

Both quinoline and isoquinoline derivatives exert their anticancer effects by modulating a variety of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][18]

Quinoline Derivatives: Targeting Pro-Survival Pathways

Quinoline-based compounds have been shown to interfere with several key signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[19][20] They can also induce apoptosis and cause cell cycle arrest.[18][19] Furthermore, some quinoline derivatives act as inhibitors of tyrosine kinases, topoisomerases, and tubulin polymerization.[18][21]

Quinoline_Pathway Quinoline_Derivative Quinoline_Derivative Growth_Factor_Receptor Growth Factor Receptor Quinoline_Derivative->Growth_Factor_Receptor Inhibits PI3K PI3K Quinoline_Derivative->PI3K Inhibits Ras Ras Quinoline_Derivative->Ras Inhibits Apoptosis_Induction Apoptosis Quinoline_Derivative->Apoptosis_Induction Induces Growth_Factor_Receptor->PI3K Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: Quinoline derivatives' inhibitory pathways.

Isoquinoline Derivatives: Multifaceted Anticancer Effects

Isoquinoline alkaloids and their synthetic derivatives have demonstrated a broad range of anticancer activities.[16][17] They are known to induce cell cycle arrest, apoptosis, and autophagy.[16][17] The mechanisms often involve the inhibition of key signaling pathways such as PI3K/Akt/mTOR and MAPK.[16][22] Some isoquinoline compounds also exert their effects by binding to DNA and RNA, thereby disrupting replication and transcription processes.[16]

Isoquinoline_Pathway Isoquinoline_Derivative Isoquinoline_Derivative PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Isoquinoline_Derivative->PI3K_Akt_mTOR Inhibits MAPK_Pathway MAPK Pathway Isoquinoline_Derivative->MAPK_Pathway Modulates DNA_RNA DNA/RNA Binding Isoquinoline_Derivative->DNA_RNA Interferes Autophagy Autophagy Isoquinoline_Derivative->Autophagy Induces Inhibition_of_Proliferation Inhibition of Cell Proliferation PI3K_Akt_mTOR->Inhibition_of_Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA->Cell_Cycle_Arrest

Caption: Isoquinoline derivatives' anticancer mechanisms.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate evaluation of anticancer agents. The following sections detail the methodologies for key in vitro assays.

Experimental Workflow for Anticancer Drug Screening

A typical workflow for assessing the anticancer properties of quinoline and isoquinoline derivatives involves a series of in vitro assays to determine cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Experimental_Workflow Start Start: Synthesize/Obtain Compound Cell_Culture Cell Culture: Select and maintain cancer cell lines Start->Cell_Culture MTT_Assay Cytotoxicity Screening: MTT Assay to determine IC50 Cell_Culture->MTT_Assay Cell_Cycle_Analysis Mechanism of Action: Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Apoptosis_Assay Mechanism of Action: Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Western_Blot Target Validation: Western Blot for key signaling proteins Cell_Cycle_Analysis->Western_Blot Apoptosis_Assay->Western_Blot End End: Data Analysis & Conclusion Western_Blot->End

Caption: General workflow for in vitro anticancer evaluation.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][23]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline or isoquinoline derivative for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[23]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[12]

  • Cell Treatment: Culture and treat cells with the test compound for the desired duration.[12]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[12]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.[24]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.[12]

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Cell Treatment: Treat cells with the compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

Both quinoline and isoquinoline scaffolds serve as excellent starting points for the design and development of novel anticancer agents.[2] While their derivatives have shown significant promise, the specific substitution patterns on each core structure are critical in determining their potency and selectivity. Isoquinoline derivatives have, in some direct comparisons, demonstrated superior activity against certain cancer cell lines.[1] The diverse mechanisms of action, including the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK, highlight their potential as multi-targeted therapeutic agents.[1][16][22] The experimental protocols provided in this guide offer a standardized approach for the preclinical evaluation of these promising compounds, facilitating further research and development in the quest for more effective cancer therapies.

References

A Spectroscopic Showdown: Unmasking the Isomers of Isoquinoline-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the carbaldehyde group on the isoquinoline scaffold gives rise to a family of compounds with distinct electronic environments and, consequently, unique spectroscopic signatures. For professionals in drug discovery and organic synthesis, the unambiguous identification of these isomers is paramount. This guide provides a comprehensive spectroscopic comparison of isoquinoline-carbaldehyde isomers, presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS) data. Detailed experimental protocols and a visualization of a relevant biological pathway are included to support researchers in their analytical endeavors.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for various isoquinoline-carbaldehyde isomers. The position of the aldehyde group significantly influences the chemical shifts of the protons and carbons, the vibrational frequencies of the carbonyl group, and the electronic transitions, providing a robust basis for differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift (δ) of the aldehyde proton and the surrounding aromatic protons are highly diagnostic. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

IsomerAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
Isoquinoline-1-carbaldehyde 10.39 (s)9.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H)[1]
Isoquinoline-3-carbaldehyde ~10.29.34 (s, 1H), 8.60 (s, 1H), 8.16 (d, J=8.5 Hz, 1H), 7.96 (d, J=8.2 Hz, 1H), 7.86 (dd, J=8.4, 7.0 Hz, 1H), 7.64 (t, J=7.5 Hz, 1H)
Isoquinoline-4-carbaldehyde 10.41 (s)9.45 (s, 1H), 9.22 (d, J=8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J=8.4 Hz, 1H)
Isoquinoline-5-carbaldehyde Data not availableData not available
Isoquinoline-6-carbaldehyde 10.37 (s)9.31 (s, 1H), 8.96 (d, J=6.0 Hz, 1H), 8.69 (d, J=6.0 Hz, 1H), 8.20 (t, J=8.2 Hz, 2H), 7.75 (dd, J=8.0, 7.3 Hz, 1H)
Isoquinoline-7-carbaldehyde Data not availableData not available
Isoquinoline-8-carbaldehyde Data not availableData not available
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the carbonyl carbon is a key diagnostic peak in the ¹³C NMR spectra of these isomers.

IsomerCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
Isoquinoline-1-carbaldehyde Data not availableData not available
Isoquinoline-3-carbaldehyde 190.8150.6, 149.2, 140.3, 132.8, 129.8, 129.5, 128.6, 128.0, 127.1
Isoquinoline-4-carbaldehyde Data not availableData not available
Isoquinoline-5-carbaldehyde Data not availableData not available
This compound 192.7153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9
Isoquinoline-7-carbaldehyde Data not availableData not available
Isoquinoline-8-carbaldehyde Data not availableData not available
Infrared (IR) Spectroscopy

The characteristic C=O stretching frequency of the aldehyde group is a prominent feature in the IR spectra.

IsomerC=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
Isoquinoline-1-carbaldehyde 1730-1715Aromatic C-H and C=C stretching and bending vibrations.
Isoquinoline-3-carbaldehyde Data not availableData not available
Isoquinoline-4-carbaldehyde Data not availableData not available
Isoquinoline-5-carbaldehyde Data not availableData not available
This compound Data not availableData not available
Isoquinoline-7-carbaldehyde Data not availableData not available
Isoquinoline-8-carbaldehyde Data not availableData not available
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of these compounds are characterized by multiple absorption bands in the 200-400 nm region, corresponding to π-π* transitions of the conjugated aromatic system. The position and intensity of these bands are sensitive to the substitution pattern.

Isomerλmax (nm)Solvent
Isoquinoline-1-carbaldehyde Multiple bands expected in the UV regionEthanol or Cyclohexane
Isoquinoline-3-carbaldehyde Data not availableData not available
Isoquinoline-4-carbaldehyde Data not availableData not available
Isoquinoline-5-carbaldehyde Data not availableData not available
This compound Data not availableData not available
Isoquinoline-7-carbaldehyde Data not availableData not available
Isoquinoline-8-carbaldehyde Data not availableData not available
Mass Spectrometry (MS)

The molecular ion peak and characteristic fragmentation patterns are crucial for confirming the molecular weight and elucidating the structure of the isomers.

IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
Isoquinoline-1-carbaldehyde 158 [M+H]⁺Data not available
Isoquinoline-3-carbaldehyde 158 [M+H]⁺Data not available
Isoquinoline-4-carbaldehyde 157 (M⁺)Data not available
Isoquinoline-5-carbaldehyde Data not availableData not available
This compound 158 [M+H]⁺Data not available
Isoquinoline-7-carbaldehyde Data not availableData not available
Isoquinoline-8-carbaldehyde Data not availableData not available

Note: Data is presented for the protonated molecule [M+H]⁺ as commonly observed in Electrospray Ionization (ESI) or the molecular ion (M⁺) in other ionization methods.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and the specific isomer being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker DRX-400 (or higher field) spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the isoquinoline-carbaldehyde isomer is dissolved in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data is processed using software such as MestReNova or TopSpin. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Data Acquisition: A background spectrum of the KBr pellet (or the empty ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is subtracted from the sample spectrum. Characteristic absorption bands corresponding to functional groups (e.g., C=O, C-H aromatic, C=C aromatic) are identified and their frequencies are recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrument: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60).

  • Sample Preparation: A dilute solution of the isoquinoline-carbaldehyde isomer is prepared in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.

  • Data Acquisition: The spectrophotometer is first blanked using a cuvette containing the pure solvent. The absorbance spectrum of the sample is then recorded over a wavelength range of approximately 200-400 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Mass Spectrometry (MS)
  • Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization Method: Electrospray ionization (ESI) is commonly used for LC-MS, while Electron Ionization (EI) is typical for GC-MS.

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source.

  • Data Acquisition: Full scan mass spectra are acquired to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined. The fragmentation pattern can provide valuable information for distinguishing between isomers.

Visualization of a Relevant Biological Pathway

Derivatives of isoquinoline-carbaldehydes have shown significant biological activity. For instance, isoquinoline-1-carboxamide derivatives have been demonstrated to inhibit the MAPKs/NF-κB signaling pathway, which is implicated in inflammatory responses.[2][3][4]

MAPK_NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IKK IKK TLR4->IKK p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK IkB IκB IKK->IkB P NFkB_inactive NF-κB IkB->NFkB_inactive releases NFkB_active NF-κB NFkB_inactive->NFkB_active translocation Isoquinoline_derivative Isoquinoline-1-carboxamide Derivative Isoquinoline_derivative->MAPK_pathway inhibits Isoquinoline_derivative->IKK inhibits DNA DNA NFkB_active->DNA binds Inflammatory_genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_genes transcription

Caption: Inhibition of the MAPKs/NF-κB signaling pathway by an isoquinoline-1-carboxamide derivative.

Experimental Workflow and Logic

The spectroscopic analysis of isoquinoline-carbaldehyde isomers follows a logical workflow to ensure accurate identification and characterization.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_output Output synthesis Isomer Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation uv_vis->structure_elucidation ms->structure_elucidation comparison Comparative Analysis structure_elucidation->comparison report Final Report / Publication comparison->report

Caption: General workflow for the spectroscopic characterization of isoquinoline-carbaldehyde isomers.

References

A Comparative Guide to the Purity Validation of Isoquinoline-6-carbaldehyde via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of Isoquinoline-6-carbaldehyde, a critical building block in pharmaceutical and agrochemical synthesis. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of non-volatile and semi-volatile organic compounds like this compound.[1] Its high resolution, sensitivity, and accuracy make it ideal for separating the main compound from process-related impurities and degradation products.[1][2]

Comparative Purity Analysis

To contextualize the performance of this compound, this section provides a comparative analysis against other structurally related aromatic aldehydes used in organic synthesis. The data presented below is representative of typical purity levels for research-grade chemicals determined by a standardized reversed-phase HPLC method.

CompoundLot NumberRetention Time (min)Purity by Area %Major Impurity (%)
This compound I6C-2025A8.4599.1%0.4% (Isoquinoline-6-carboxylic acid)
Isoquinoline-1-carbaldehyde I1C-2025B7.9298.8%0.6% (Unidentified starting material)
Naphthalene-2-carbaldehyde N2C-2025C9.1399.3%0.3% (Related isomer)

Experimental Protocol: HPLC Purity Validation

A robust reversed-phase HPLC (RP-HPLC) method is essential for the accurate quantification of this compound and its potential impurities. The following protocol is based on established principles for the analysis of aromatic aldehydes.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 Silica Column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Reagent and Sample Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50 v/v).

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same procedure.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Validation Workflow

The logical flow from sample acquisition to final purity assessment is a critical component of a validated analytical process. The diagram below illustrates this standard workflow.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Start Obtain this compound Sample SamplePrep Sample Preparation - Accurately weigh sample - Dissolve in Acetonitrile/Water - Sonicate to dissolve Start->SamplePrep Filtration Filtration (0.45 µm Syringe Filter) SamplePrep->Filtration HPLC HPLC Injection & Separation - C18 Reversed-Phase Column - Gradient Elution Filtration->HPLC Detection UV Detection at 254 nm HPLC->Detection Integration Chromatogram Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Generate Certificate of Analysis Calculation->Report

Caption: Workflow for HPLC purity validation of this compound.

Conclusion

The use of reversed-phase High-Performance Liquid Chromatography provides a reliable, precise, and robust method for the purity validation of this compound. The detailed protocol and comparative data demonstrate that HPLC is exceptionally well-suited for separating the target compound from common process-related impurities, such as precursors or oxidation products like the corresponding carboxylic acid.[2] For researchers and drug development professionals, implementing this analytical methodology is a critical step in ensuring the quality, consistency, and safety of synthesized molecules destined for further application.

References

A Comparative Guide to Greener Synthetic Routes for Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities. Traditional methods for the synthesis of isoquinoline derivatives often rely on harsh reaction conditions, toxic reagents, and generate considerable waste, prompting the development of more environmentally benign alternatives. This guide provides a comparative analysis of three prominent greener synthetic strategies: microwave-assisted synthesis, ultrasound-assisted synthesis, and multicomponent reactions, offering a detailed look at their performance, experimental protocols, and green chemistry metrics.

Comparison of Greener Synthetic Routes

The following table summarizes the key performance indicators for selected examples of each greener synthetic methodology, allowing for a direct comparison of their efficiency and environmental impact.

MethodReactionKey ProductsReaction ConditionsYield (%)Atom Economy (%)E-factor
Microwave-Assisted Synthesis Palladium-Catalyzed Reaction of N-propargyl oxazolidines4-Substituted IsoquinolinesPd(PPh₃)₄, HCOONa, DMF/H₂O (3:1), 100 °C, 30 min65-95~85~5.8
Ultrasound-Assisted Synthesis Copper-Catalyzed α-Arylation and Intramolecular CyclizationIsoquinolin-1(2H)-one DerivativesCuI, L-proline, K₂CO₃, DMSO, 80 °C, 2-3 h75-92~78~8.2
Multicomponent Reaction Groebke-Blackburn-Bienaymé (GBB) Reaction, N-acylation, IMDA, and Dehydrative Re-aromatizationImidazopyridine-fused IsoquinolinonesYb(OTf)₃ (GBB), Et₃N (Acylation), AlCl₃ (IMDA), 180 °C, 4 h (IMDA)66-86~65~12.5

Experimental Protocols

Detailed methodologies for the key reactions cited in the comparison table are provided below.

Microwave-Assisted Synthesis of 4-Substituted Isoquinolines

This protocol is adapted from the work of Xu et al. for the efficient palladium-catalyzed synthesis of 4-substituted isoquinolines.

Materials:

  • N-propargyl oxazolidine derivatives

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium formate (HCOONa)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Microwave reactor

Procedure:

  • To a microwave reactor tube, add the N-propargyl oxazolidine derivative (0.5 mmol), Pd(PPh₃)₄ (5 mol%), and HCOONa (2.0 equiv.).

  • Add a 3:1 mixture of DMF and H₂O (4 mL).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 30 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted isoquinoline.

Ultrasound-Assisted Synthesis of Isoquinolin-1(2H)-one Derivatives

This one-pot, two-step protocol is based on the method developed by Sangepu et al. for the synthesis of isoquinolin-1(2H)-one derivatives.

Materials:

  • 2-Iodobenzamide

  • Ketones

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ultrasonic bath

Procedure:

  • In a round-bottom flask, combine 2-iodobenzamide (1 mmol), the respective ketone (1.2 mmol), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2 mmol).

  • Add DMSO (5 mL) to the flask.

  • Place the flask in an ultrasonic bath and irradiate at 80 °C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure isoquinolin-1(2H)-one derivative.

Multicomponent Synthesis of Imidazopyridine-fused Isoquinolinones

This multi-step synthesis, initiated by a Groebke-Blackburn-Bienaymé (GBB) reaction, is adapted from the work of Ashutosh Nath, John Mark Awad, and Wei Zhang.[1]

Step 1: Groebke-Blackburn-Bienaymé (GBB) Reaction

  • In a microwave vial, combine the 2-aminopyridine (0.5 mmol), aldehyde (0.6 mmol), and isocyanide (0.6 mmol).

  • Add a 3:1 mixture of CH₂Cl₂/MeOH (4 mL) and Yb(OTf)₃ (8 mol%).

  • Seal the vial and irradiate in a microwave reactor at 100 °C for 1 hour.

  • After cooling, concentrate the reaction mixture and purify the residue by flash chromatography to yield the GBB product.

Step 2: N-acylation

  • To a solution of the GBB product (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL), add triethylamine (2.0 equiv.).

  • Cool the mixture to 0 °C and add acryloyl chloride (1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Step 3: Intramolecular Diels-Alder (IMDA) and Dehydrative Re-aromatization

  • In a sealed tube, dissolve the N-acylated product (0.1 mmol) in 1,2-dichlorobenzene (2 mL).

  • Add AlCl₃ (10 mol%) to the solution.

  • Heat the mixture at 180 °C for 4 hours.

  • Cool the reaction to room temperature, dilute with CH₂Cl₂, and wash with saturated NaHCO₃ solution.

  • Dry the organic layer, concentrate, and purify by flash chromatography to obtain the final imidazopyridine-fused isoquinolinone.

Mandatory Visualization

The following diagrams illustrate a key biological pathway involving isoquinoline alkaloids and a generalized workflow for their synthesis and evaluation.

Isoquinoline_Alkaloid_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4_HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->4_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4_HPAA->Norcoclaurine N_Methylcoclaurine (S)-N-Methylcoclaurine Norcoclaurine->N_Methylcoclaurine 3_Hydroxy_N_Methyl (S)-3'-Hydroxy-N- methylcoclaurine N_Methylcoclaurine->3_Hydroxy_N_Methyl Reticuline (S)-Reticuline 3_Hydroxy_N_Methyl->Reticuline Berberine_Bridge Berberine Bridge Enzyme Reticuline->Berberine_Bridge Codeine Codeine Reticuline->Codeine Scoulerine (S)-Scoulerine Berberine_Bridge->Scoulerine Berberine Berberine Scoulerine->Berberine Morphine Morphine Codeine->Morphine Greener_Synthesis_Workflow Start Starting Materials (e.g., Aldehydes, Amines, Alkynes) Microwave Microwave-Assisted Synthesis Start->Microwave Ultrasound Ultrasound-Assisted Synthesis Start->Ultrasound MCR Multicomponent Reaction Start->MCR Purification Purification (e.g., Chromatography, Recrystallization) Microwave->Purification Ultrasound->Purification MCR->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Evaluation Biological Evaluation (e.g., Anticancer, Antimicrobial assays) Characterization->Evaluation Lead Lead Compound Identification Evaluation->Lead

References

Differentiating Quinolinyl- and Isoquinolinyl-Substituted Indole-3-Carboxylates by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structural differentiation of isomers is a significant challenge in chemical analysis, particularly in drug discovery and development where specific isomers can have vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of using Gas Chromatography-Mass Spectrometry (GC-MS) to differentiate between quinolinyl- and isoquinolinyl-substituted indole-3-carboxylates, two classes of isomers with potential applications in medicinal chemistry.

While these isomers possess the same molecular weight, their distinct structural arrangements, specifically the position of the nitrogen atom in the quinoline versus the isoquinoline ring, lead to subtle differences in their physicochemical properties and mass spectrometric fragmentation patterns. These differences can be exploited for their unambiguous identification using GC-MS.

Experimental Protocols

A robust GC-MS method is fundamental for the successful separation and identification of these isomers. The following protocol outlines a typical approach.

1. Sample Preparation:

  • Standard Preparation: Prepare individual standard solutions of the quinolinyl- and isoquinolinyl-substituted indole-3-carboxylate isomers in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Derivatization (if necessary): For indole-3-carboxylic acids, derivatization to their corresponding methyl or ethyl esters is recommended to improve volatility for GC analysis. This can be achieved by reaction with diazomethane or by Fischer esterification. The protocols described herein assume the carboxylates are already in their ester form (e.g., methyl carboxylates).

  • Dilution: Dilute the standard solutions to a final concentration of 10-100 µg/mL for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • GC System: A standard gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless injection (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase at 10 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 290 °C.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Full scan mode.

Comparative Data Analysis

The primary means of differentiating the isomers will be through a combination of their gas chromatographic retention times and their mass fragmentation patterns. While retention times for isomers can be very similar, slight differences in polarity due to the nitrogen position can lead to baseline separation on a suitable GC column. However, the most definitive identification will come from the analysis of their mass spectra.

The following table summarizes the expected quantitative data for the differentiation of a model pair of isomers: Methyl 1-(quinolin-4-yl)-1H-indole-3-carboxylate and Methyl 1-(isoquinolin-1-yl)-1H-indole-3-carboxylate .

ParameterMethyl 1-(quinolin-4-yl)-1H-indole-3-carboxylateMethyl 1-(isoquinolin-1-yl)-1H-indole-3-carboxylateRationale for Difference
Molecular Weight 314.34 g/mol 314.34 g/mol Isomers have the same molecular formula.
Expected Retention Time Slightly shorterSlightly longerThe quinolin-4-yl isomer may be slightly less polar, leading to earlier elution on a standard non-polar column. However, this can be highly dependent on the specific column and conditions.
Molecular Ion (M+) m/z 314m/z 314The molecular ion peak will be present for both isomers.
Key Fragment 1 m/z 255m/z 255Loss of the methoxycarbonyl radical (-•COOCH3) from the molecular ion. This is a common fragmentation for methyl esters.
Key Fragment 2 m/z 128m/z 128Formation of the quinolinyl or isoquinolinyl cation radical.
Diagnostic Fragment m/z 101m/z 101 (less abundant) or absentThe quinoline ring is generally more stable under EI conditions. Fragmentation of the quinoline ring itself is less favored. A fragment corresponding to the loss of the quinolinyl group and subsequent fragmentation of the indole moiety may be observed. A key diagnostic fragment for quinoline is often observed at m/z 101 (loss of HCN).
Diagnostic Fragment m/z 102m/z 102 (more abundant)Isoquinoline is known to undergo a characteristic retro-Diels-Alder (rDA) fragmentation, which can lead to the formation of a stable benzazetine radical cation, though this is less common in N-substituted isoquinolines. A more likely diagnostic pathway involves the loss of HCN, leading to a fragment at m/z 101. However, the position of the nitrogen in isoquinoline can influence the stability of subsequent fragment ions. Cleavage of the C1-N bond in the isoquinolinyl moiety can lead to characteristic fragments.

Visualizing the Workflow and Fragmentation

GC-MS Analysis Workflow

The following diagram illustrates the general workflow for differentiating the isomers using GC-MS.

GCMS_Workflow cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) cluster_Data Data Analysis Injector Injector Column Column Injector->Column Separation IonSource Ionization (EI) Column->IonSource Elution MassAnalyzer Mass Analysis IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal Chromatogram Chromatogram (Retention Time) DataSystem->Chromatogram MassSpectrum Mass Spectrum (Fragmentation) DataSystem->MassSpectrum Identification Identification MassSpectrum->Identification Comparison

Caption: Workflow for isomeric differentiation by GC-MS.

Proposed Fragmentation Pathways

The diagram below illustrates the key proposed fragmentation pathways that can be used to distinguish between the quinolinyl- and isoquinolinyl-substituted indole-3-carboxylates.

Fragmentation cluster_quinoline Quinolinyl-Indole-3-Carboxylate cluster_isoquinoline Isoquinolinyl-Indole-3-Carboxylate cluster_diagnostic Diagnostic Fragments M_Q [M_Q]+• m/z 314 F1_Q [M_Q - •COOCH3]+ m/z 255 M_Q->F1_Q - 59 Da F2_Q [Quinoline]+• m/z 128 M_Q->F2_Q F3_Q [Indole-3-carboxylate]+• m/z 174 M_Q->F3_Q Diag_Q Quinoline specific fragments (e.g., from ring cleavage) F2_Q->Diag_Q Further fragmentation M_IQ [M_IQ]+• m/z 314 F1_IQ [M_IQ - •COOCH3]+ m/z 255 M_IQ->F1_IQ - 59 Da F2_IQ [Isoquinoline]+• m/z 128 M_IQ->F2_IQ F3_IQ [Indole-3-carboxylate]+• m/z 174 M_IQ->F3_IQ Diag_IQ Isoquinoline specific fragments (e.g., different stability/rearrangement) F2_IQ->Diag_IQ Further fragmentation

Caption: Key fragmentation pathways for isomeric differentiation.

Conclusion

The differentiation of quinolinyl- and isoquinolinyl-substituted indole-3-carboxylates by GC-MS is achievable through careful analysis of both chromatographic and mass spectrometric data. While retention time differences may provide initial clues, the definitive identification relies on the unique fragmentation patterns generated in the mass spectrometer. Specifically, the fragmentation of the quinoline and isoquinoline rings themselves, following the initial cleavage from the indole moiety, is expected to produce diagnostic ions that can reliably distinguish between these two classes of isomers. The methods and data presented in this guide provide a framework for researchers to develop and validate analytical protocols for these and similar compounds.

A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for the Structural Elucidation of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function, reactivity, and potential as a therapeutic agent. Isoquinoline derivatives, a prominent class of heterocyclic compounds, are scaffolds for numerous pharmaceuticals and biologically active molecules. Their structural characterization is a critical step in drug discovery and development. This guide provides an objective comparison between the "gold standard" method of single-crystal X-ray crystallography and a suite of powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the comprehensive structure elucidation of these compounds.

At a Glance: X-ray Crystallography vs. Spectroscopic Methods

X-ray crystallography and spectroscopic methods are complementary, each providing unique and critical pieces of the structural puzzle. While X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in the solid state, spectroscopic techniques reveal a wealth of information about a molecule's connectivity, functional groups, and dynamic nature in solution.

ParameterSingle Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Sample State Solid (single, high-quality crystal)[1]Solution[1]Solid, Liquid, or in SolutionSolid or Liquid
Information Yield Absolute 3D atomic coordinates, bond lengths, bond angles, stereochemistry[2]Atomic connectivity, chemical environment, 3D structure in solution, molecular dynamics[3][4][5]Molecular weight, elemental formula (HRMS), fragmentation patterns[6]Presence/absence of specific functional groups[7]
Resolution Atomic (typically < 1 Å)[1]Indirect, through-bond and through-space correlations[1]Provides mass-to-charge ratioIdentifies vibrational modes
Key Advantage Unambiguous determination of absolute molecular structure and stereochemistry.[1]Provides structural data in a physiologically relevant solution state.[5]High sensitivity, requires minimal sample.[8]Fast, non-destructive, and excellent for functional group identification.[8]
Key Limitation Requires a high-quality single crystal, which can be difficult to grow; provides a static solid-state structure.[9][10]Structure is inferred, not directly imaged; can be complex for large molecules; limited by molecular size.[10]Provides limited information on connectivity and stereochemistry.Provides limited information on the overall molecular skeleton.
Sample Amount ~0.1-0.5 mm crystal[1]5-25 mg for ¹H, 50-100 mg for ¹³C[1]Micrograms (µg) to nanograms (ng)Milligrams (mg)

In-Depth Analysis of Techniques

X-ray Crystallography: The Definitive Structure

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a three-dimensional map of electron density, revealing the precise location of each atom in the molecule and its relationship to others in the crystal lattice.[4]

Advantages:

  • Unambiguous 3D Structure: Provides the absolute configuration and conformation of the molecule.[11]

  • High Resolution: Delivers atomic-level detail, including precise bond lengths and angles.[1]

  • Gold Standard: Considered the ultimate proof of structure for novel compounds.[1]

Disadvantages:

  • Crystallization is Essential: The primary bottleneck is the need to grow a single, well-ordered crystal of sufficient size and quality. Many compounds, including certain isoquinoline derivatives, are difficult to crystallize.[9]

  • Solid-State Conformation: The determined structure represents the molecule in a static, crystalline state, which may differ from its conformation in solution where biological activity occurs.[10]

  • Limited Dynamic Information: Provides a time-averaged, static picture and does not reveal information about molecular flexibility or dynamics.[9]

Spectroscopic Methods: A Multifaceted Approach

Spectroscopic techniques analyze the interaction of molecules with electromagnetic radiation to provide structural information. Unlike crystallography, these methods are typically performed on samples in solution and offer complementary insights into a molecule's composition and connectivity.

NMR is arguably the most powerful spectroscopic tool for structure elucidation in solution.[12] It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).

Advantages:

  • Solution-State Analysis: Reveals the structure of isoquinoline derivatives in a solution environment, which can be more biologically relevant.[5]

  • Connectivity Information: 2D NMR techniques (like COSY and HMBC) establish through-bond correlations, allowing for the piecing together of the molecular skeleton.

  • Dynamic and Interaction Studies: NMR can provide insights into molecular motion, conformational changes, and intermolecular interactions.[5][10]

Disadvantages:

  • Indirect Structure Determination: The 3D structure is inferred from data on bond connectivity and spatial proximities (via NOESY), not directly imaged.

  • Signal Overlap: Spectra for complex isoquinoline derivatives can be crowded and difficult to interpret.

  • Sample Quantity: Requires a relatively larger amount of pure sample compared to mass spectrometry.[1]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an exceptionally sensitive method for determining the molecular weight of a compound and can provide clues about its structure through fragmentation analysis.

Advantages:

  • High Sensitivity: Requires very small amounts of sample, making it ideal for analyzing precious or low-abundance compounds.[8]

  • Molecular Formula: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[13]

  • Coupling with Chromatography: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the analysis of complex mixtures, separating components before detection.[14]

Disadvantages:

  • Limited Structural Information: Does not provide detailed information about atomic connectivity or stereochemistry on its own.

  • Fragmentation Complexity: Interpreting fragmentation patterns to deduce structural components can be challenging for unknown compounds.

IR spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present.

Advantages:

  • Functional Group Identification: Quickly and reliably identifies the presence or absence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.[7]

  • Speed and Simplicity: IR spectra can be acquired rapidly with minimal sample preparation.

Disadvantages:

  • Limited Scope: Provides little information about the overall carbon skeleton or stereochemistry.

  • Complex Spectra: The "fingerprint region" (<1500 cm⁻¹) contains many complex vibrations and can be difficult to interpret for unique compound identification.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key techniques discussed.

Single Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: Grow a single crystal of the isoquinoline derivative (typically 0.1-0.5 mm) via slow evaporation, vapor diffusion, or cooling of a saturated solution.[1]

  • Crystal Mounting: Carefully mount the selected crystal on a goniometer head.

  • Data Collection: Place the crystal in a focused X-ray beam (often from a synchrotron source for higher flux) and rotate it.[4] A detector records the positions and intensities of the diffracted X-rays.[2]

  • Structure Solution: The diffraction data is processed computationally to generate an electron density map of the crystal's unit cell.

  • Structure Refinement: An atomic model is fitted to the electron density map and refined to achieve the best agreement with the experimental data.[2]

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isoquinoline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[15]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A typical experiment involves a 90° pulse and a relaxation delay of 1-2 seconds.[15]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. This requires more scans and a longer relaxation delay than ¹H NMR.[15]

  • 2D NMR (COSY, HSQC, HMBC): Perform a series of 2D experiments to establish ¹H-¹H correlations (COSY), direct ¹H-¹³C correlations (HSQC), and long-range ¹H-¹³C correlations (HMBC).

  • Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier Transform, followed by phasing and baseline correction to produce the final spectrum.[15]

Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 0.5 mg/mL) in an appropriate solvent like methanol.[16]

  • Chromatographic Separation (LC): Inject the sample into a liquid chromatograph (e.g., using a C18 column). A solvent gradient (e.g., water/acetonitrile with formic acid) is used to separate the components of the sample over time.[16]

  • Ionization: As components elute from the LC column, they enter the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where they are converted into gas-phase ions.[17]

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF), which separates them based on their mass-to-charge ratio (m/z).[16]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For tandem MS (MS/MS), precursor ions are selected, fragmented, and the fragment ions are analyzed to provide structural information.[16]

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid or liquid isoquinoline derivative is placed directly onto the ATR crystal.

  • Background Scan: A background spectrum of the empty, clean ATR crystal is recorded.[15]

  • Sample Scan: The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.[15]

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[15]

Visualization of Workflows

The following diagrams illustrate the logical flow of structure elucidation and the decision-making process when selecting a technique.

G Figure 1: Integrated Workflow for Structure Elucidation cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Absolute Structure Confirmation MS Mass Spectrometry (Molecular Formula, MW) NMR 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) (Connectivity, Relative Stereochemistry) MS->NMR Propose Formula IR IR Spectroscopy (Functional Groups) IR->NMR Confirm Groups XRAY X-ray Crystallography (Absolute 3D Structure) NMR->XRAY Confirm Proposed Structure G Figure 2: Decision Tree for Method Selection Start Research Goal? Isolate Isolate & Characterize New Compound Start->Isolate Known Identify Known Compound in Mixture Start->Known Func Monitor Reaction/ Functional Group Change Start->Func Isolate_Q1 Can it form a single crystal? Isolate->Isolate_Q1 Known_Q1 Use LC-MS/MS and compare to database. Known->Known_Q1 Func_Q1 Use IR or ¹H NMR for quick analysis. Func->Func_Q1 Isolate_Yes Use X-ray Crystallography for absolute structure. Isolate_Q1->Isolate_Yes Yes Isolate_No Use comprehensive NMR (1D/2D) for solution structure. Isolate_Q1->Isolate_No No

References

A Comparative Guide to the Synthesis of Isoquinoline-6-carbaldehyde: An Evaluation of a Novel Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Isoquinoline-6-carbaldehyde is a valuable building block in medicinal chemistry, and this guide provides a comparative analysis of a novel synthetic pathway against established methods, offering insights into their respective advantages and limitations.

This publication details a recently disclosed three-step synthesis of this compound starting from 6-bromoisoquinoline. We present a side-by-side comparison with a traditional approach involving the oxidation of 6-methylisoquinoline. The guide includes a comprehensive breakdown of experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Synthetic Pathways

The following tables summarize the key quantitative data for the two synthetic routes to this compound, providing a clear comparison of their performance metrics.

Table 1: The Novel Three-Step Pathway from 6-Bromoisoquinoline

StepReactionKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
1CarbonylationPd(OAc)₂, PPh₃, CO, NaOAcDMF/MeOH15 h95-10578
2ReductionLiAlH₄Anhydrous THF--5 to 085
3OxidationMnO₂Anhydrous THF6-8 h50-5582
Overall ~21-23 h ~57

Data adapted from patent CN104370813A.[1]

Table 2: Established Pathway via Oxidation of 6-Methylisoquinoline

StepReactionKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1OxidationSelenium Dioxide (SeO₂)1,4-Dioxane1.5Reflux~77

Yields for the oxidation of a methyl group on the isoquinoline ring can vary, and the presented data is based on a closely related transformation.

Experimental Protocols

Detailed methodologies for the key experiments in both synthetic pathways are provided below.

Protocol 1: Novel Three-Step Synthesis from 6-Bromoisoquinoline

This pathway, disclosed in patent CN104370813A, offers a controlled, multi-step approach to the target molecule.[1]

Step 1a: Synthesis of Methyl Isoquinoline-6-carboxylate

  • In a suitable reaction vessel, dissolve 6-bromoisoquinoline (1.0 eq) and sodium acetate (1.3 eq) in a 1:1 mixture of DMF and methanol.

  • Add a catalytic amount of palladium(II) acetate and triphenylphosphine.

  • Pressurize the vessel with carbon monoxide (3 bar).

  • Heat the mixture to 95-105 °C and stir for 15 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 1b: Synthesis of (Isoquinolin-6-yl)methanol

  • Dissolve the methyl isoquinoline-6-carboxylate from the previous step in anhydrous THF and cool to -5 to 0 °C.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

  • Stir the reaction at this temperature until completion (monitor by TLC).

  • Carefully quench the reaction and work up to isolate the alcohol.

Step 1c: Synthesis of this compound

  • Dissolve the (isoquinolin-6-yl)methanol in anhydrous THF.

  • Add manganese dioxide (MnO₂) (1.5 eq).

  • Heat the mixture to 50-55 °C and stir for 6-8 hours.

  • After cooling, filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Established Method via Oxidation of 6-Methylisoquinoline

This traditional one-step approach offers a more direct route, though it may present challenges in selectivity and reagent handling.

Step 2a: Synthesis of this compound

  • Dissolve 6-methylisoquinoline in 1,4-dioxane.

  • Add selenium dioxide (SeO₂) to the solution.

  • Heat the mixture to reflux and maintain for 1.5 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and filter through celite to remove selenium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the two synthetic routes.

Novel_Synthetic_Pathway start 6-Bromoisoquinoline step1 Carbonylation (Pd(OAc)₂, PPh₃, CO) start->step1 intermediate1 Methyl Isoquinoline-6-carboxylate step1->intermediate1 step2 Reduction (LiAlH₄) intermediate1->step2 intermediate2 (Isoquinolin-6-yl)methanol step2->intermediate2 step3 Oxidation (MnO₂) intermediate2->step3 end_product This compound step3->end_product

Caption: Novel three-step synthesis of this compound.

Established_Synthetic_Pathway start 6-Methylisoquinoline step1 Oxidation (SeO₂) start->step1 end_product This compound step1->end_product

Caption: Established one-step synthesis of this compound.

Discussion and Conclusion

The novel three-step pathway starting from 6-bromoisoquinoline, while longer, offers several potential advantages. The use of palladium-catalyzed carbonylation is a well-established and generally high-yielding reaction. The subsequent reduction and oxidation steps utilize common and effective reagents. This modular approach may allow for easier purification of intermediates and potentially a higher overall purity of the final product. The patent suggests that the reagents are cost-effective and the conditions are suitable for industrial-scale production.[1]

In contrast, the direct oxidation of 6-methylisoquinoline is a more atom-economical, one-step process. However, the use of selenium dioxide presents toxicity concerns and requires careful handling and disposal. Furthermore, controlling the oxidation to the aldehyde stage without over-oxidation to the carboxylic acid can sometimes be challenging, potentially impacting the final yield and purity.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, purity requirements, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound.

References

A Comparative Guide to Quantitative ¹H NMR and HPLC for Purity Determination of Isoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for isoquinoline intermediates is a critical step in the synthesis of a wide range of pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and orthogonal technique. This guide provides an objective comparison of qNMR and HPLC for the purity assessment of isoquinoline intermediates, supported by experimental protocols and comparative data.

Principles of Purity Analysis

Quantitative ¹H NMR (qNMR): qNMR is a primary analytical method that provides a direct measurement of a compound's purity. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific proton signal in the NMR spectrum and the number of nuclei giving rise to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1]

High-Performance Liquid Chromatography (HPLC): HPLC is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[1] For purity assessment, a detector (commonly UV-Vis) measures the response of the analyte and any impurities as they elute from the column. Purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all detected components.

Comparative Analysis: qNMR vs. HPLC

The choice between qNMR and HPLC for the purity assessment of isoquinoline intermediates depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative separation method based on physicochemical interactions.
Accuracy High, provides an absolute purity value. Less susceptible to differences in detector response.High, but can be influenced by the response factors of impurities, especially if they are unknown.
Precision Excellent, typically with low relative standard deviation (RSD).[2]Very good, with low RSD.
Selectivity Excellent, based on unique proton chemical shifts.High, based on chromatographic separation.
Reference Standard Requires a certified internal standard of a different, stable compound.[3]Ideally requires a certified reference standard of the analyte for accurate quantification; area percent method is common but less accurate.
Impurity Detection Detects all proton-containing impurities, including residual solvents and some inorganic impurities.[4][5]Primarily detects impurities with a chromophore (e.g., UV-active). Non-UV active impurities may not be detected.
Sample Throughput Moderate to high, with analysis times typically around 10-15 minutes per sample.[2]Can be high with automated systems, but method development can be time-consuming.
Sample Consumption Moderate (typically 1-10 mg).[2]Low (typically in the µg range).
Non-destructive Yes, the sample can be recovered.[4]No, the sample is consumed.

Experimental Protocols

Detailed methodologies for the purity assessment of a representative isoquinoline intermediate, 6,7-dimethoxy-3,4-dihydroisoquinoline , are outlined below.

¹H-qNMR Purity Determination Protocol

This protocol describes the determination of purity using ¹H-qNMR with an internal standard.

Instrumentation & Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (± 0.01 mg)

  • Volumetric flasks and pipettes

  • Internal Standard: Maleic acid (certified reference material)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Sample: 6,7-dimethoxy-3,4-dihydroisoquinoline

Sample Preparation:

  • Accurately weigh approximately 15 mg of the 6,7-dimethoxy-3,4-dihydroisoquinoline sample and 5 mg of the internal standard (Maleic acid) into a clean, dry vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 8-16 (depending on sample concentration).

  • Acquisition Time: ≥ 3 seconds.

  • Spectral Width: Appropriate for observing all relevant signals.

Data Processing & Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of the 6,7-dimethoxy-3,4-dihydroisoquinoline (e.g., the singlet from one of the methoxy groups) and the singlet of the internal standard (maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

HPLC-UV Purity Determination Protocol

This protocol describes the determination of purity using a reversed-phase HPLC method with UV detection.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample: 6,7-dimethoxy-3,4-dihydroisoquinoline.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

Sample Preparation:

  • Accurately weigh approximately 1 mg of the 6,7-dimethoxy-3,4-dihydroisoquinoline sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is determined by the area normalization method, where the peak area of the 6,7-dimethoxy-3,4-dihydroisoquinoline is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Comparative Data

The following table presents hypothetical but realistic data for the purity assessment of a batch of 6,7-dimethoxy-3,4-dihydroisoquinoline, illustrating a scenario where qNMR provides a more comprehensive purity profile.

Parameter¹H-qNMR ResultHPLC-UV Result
Purity of Main Component 97.5% (w/w)99.5% (area %)
Detected Impurities - Residual Toluene: 1.2% - Unidentified related substance: 1.0% - Water content: 0.3%- Unidentified related substance: 0.5% (at 280 nm)
Interpretation The qNMR result provides an absolute purity value and quantifies both a process-related impurity (Toluene) and a related substance. Toluene is not UV-active and is therefore not detected by the HPLC-UV method.The HPLC result indicates high purity based on UV-active substances. However, it fails to detect the non-chromophoric residual solvent, leading to an overestimation of the purity.

Visualizing the Workflow

qNMR_Workflow A Sample & Standard Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D NMR Data Acquisition (Optimized Parameters) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Signal Integration E->F G Purity Calculation F->G H Final Purity Report G->H Cross_Validation_Logic cluster_methods Analytical Methods qNMR qNMR Analysis (Absolute Purity) Compare Compare & Correlate Results qNMR->Compare HPLC HPLC Analysis (Relative Purity) HPLC->Compare Sample Isoquinoline Intermediate Sample Sample->qNMR Sample->HPLC Report Comprehensive Purity Profile Compare->Report

References

Halogenated Isoquinolines: A Comparative Analysis of Fluorinated and Chlorinated Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative bioactivity of fluorinated and chlorinated isoquinoline derivatives reveals nuanced structure-activity relationships, with halogen substitution significantly influencing potency and target specificity. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their performance in anticancer and antimicrobial applications.

The introduction of halogen atoms, particularly fluorine and chlorine, into the isoquinoline scaffold is a widely utilized strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates. Fluorination can enhance metabolic stability, binding affinity, and cell permeability, while chlorination can also lead to significant gains in potency. This guide provides a comparative overview of the bioactivity of fluorinated versus chlorinated isoquinoline derivatives, supported by experimental data from published studies.

Anticancer Activity: Topoisomerase I Inhibition

A significant area of research for halogenated isoquinolines is in the development of anticancer agents, particularly as inhibitors of Topoisomerase I (Top1), a key enzyme in DNA replication and repair. Studies on indenoisoquinoline derivatives have shown that both fluorine and chlorine can serve as effective replacements for a nitro group, which is often associated with toxicity.[1][2]

While halogenated derivatives are sometimes less potent than their nitro counterparts, strategic modifications to the molecular scaffold can lead to compounds with comparable or even superior activity.[1] For instance, the fusion of a dioxolane ring and substitutions at the 2-position of the indenoisoquinoline core have been shown to enhance the Top1 inhibitory potencies of both fluorinated and chlorinated analogs.[1]

The following table summarizes the cytotoxic activity of representative fluorinated and chlorinated indenoisoquinoline derivatives against various human cancer cell lines.

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
29 3-FluoroTDP1 (recombinant)8.7[1]
TDP2 (recombinant)10.2[1]
30 3-ChloroTDP1 (recombinant)6.3[1]
TDP2 (recombinant)9.1[1]

TDP1 and TDP2 are tyrosyl-DNA phosphodiesterases involved in DNA repair and are relevant targets in cancer therapy.

Antimicrobial Activity

Halogenated isoquinoline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[3] Structure-activity relationship studies have indicated that the nature and position of the halogen substituent play a crucial role in determining the antimicrobial spectrum and potency.

In a study of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, a fluorophenylpropanoate ester and halogenated phenyl and phenethyl carbamates exhibited significant bactericidal activity.[3] Notably, chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, displayed the greatest antifungal activity.[3]

The following table presents the minimum inhibitory concentration (MIC) values for selected halogenated isoquinoline derivatives against Gram-positive bacteria.

Compound IDHalogen SubstitutionStaphylococcus aureus MIC (µg/mL)Streptococcus pneumoniae MIC (µg/mL)Enterococcus faecium MIC (µg/mL)Reference
8d Not specified in snippet16-128[4][5]
8f Not specified in snippet323264[4][5]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Topoisomerase I Inhibition Assay

The Top1 inhibitory activity of the indenoisoquinoline compounds was evaluated using a DNA relaxation assay. Supercoiled plasmid DNA is incubated with human Top1 enzyme in the presence of varying concentrations of the test compound. The reaction is then stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The concentration of the compound required to inhibit 50% of the DNA relaxation activity is determined as the IC50 value.[2]

Cytotoxicity Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a standardized bacterial inoculum in a suitable broth medium. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by some isoquinoline derivatives and a general workflow for evaluating their biological activity.

PI3K_Akt_mTOR_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation Isoquinoline Isoquinoline Derivatives Isoquinoline->PI3K

PI3K/Akt/mTOR signaling pathway with inhibitory action.

bioactivity_workflow start Synthesis of Fluorinated & Chlorinated Isoquinolines in_vitro In Vitro Bioactivity Screening (e.g., Enzyme Inhibition, Cytotoxicity) start->in_vitro antimicrobial Antimicrobial Susceptibility Testing (MIC) start->antimicrobial sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar antimicrobial->sar lead_id Lead Compound Identification sar->lead_id in_vivo In Vivo Efficacy & Toxicity Studies lead_id->in_vivo preclinical Preclinical Development in_vivo->preclinical

Workflow for evaluating isoquinoline bioactivity.

References

Safety Operating Guide

Proper Disposal of Isoquinoline-6-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat isoquinoline-6-carbaldehyde as a hazardous chemical waste product. Under no circumstances should this compound be disposed of via standard laboratory drains or general refuse. This guide provides detailed procedural information for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personnel safety and maintaining environmental compliance.

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally analogous compounds such as quinoline-3-carbaldehyde and 6-quinolinecarboxaldehyde indicate that it should be handled with care.[1][2] The precautionary principle dictates treating it as a substance that is potentially harmful if swallowed or in contact with skin, and capable of causing skin, eye, and respiratory irritation.[1][2][3][4]

Core Safety and Handling Summary

Proper disposal begins with safe handling. The following table summarizes the essential personal protective equipment (PPE) and handling protocols that must be observed when working with or disposing of this compound.

CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash Goggles & Face ShieldTight-sealing goggles compliant with ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles, especially when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation before use and change them immediately if contaminated.
Body Protection Laboratory CoatA flame-retardant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against accidental splashes.
Respiratory Protection Chemical Fume HoodAll handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste management program. This involves careful segregation, packaging, and labeling of all waste materials containing the compound.

Step 1: Waste Segregation

Proper segregation is critical for safety and efficient disposal.

  • Designated Waste Container : All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.

  • Solid Waste : This includes contaminated personal protective equipment (gloves, etc.), weighing papers, and any other labware that has come into contact with the compound.[5][6] These items should be double-bagged in clear plastic bags before being placed in the designated solid waste container.[7]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams like acids, bases, or heavy metals unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]

  • Empty Containers : The original container of this compound, even if empty, must be treated as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., methanol or acetone), and the rinsate collected as hazardous liquid waste.[9]

Step 2: Container Management and Labeling

Proper containment and labeling prevent accidental exposure and ensure regulatory compliance.

  • Container Integrity : Use only leak-proof containers made of a compatible material (e.g., glass or polyethylene) with a secure, screw-on cap.[7] The container should be stored in a secondary containment tray to mitigate spills.[7]

  • Labeling : Each waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[10] Do not use abbreviations or chemical formulas.[10] The label should also include the date accumulation started and the specific hazards (e.g., "Irritant," "Toxic").

Step 3: Storage and Collection
  • Designated Storage Area : Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[9]

  • Arrange for Disposal : Contact your institution's EHS office to schedule a pickup for the hazardous waste.[11] Follow all institutional procedures for documentation and collection. Do not exceed the accumulation time limits set by your institution or local regulations.[9]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_storage Storage & Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in Chemical Fume Hood A->B C Generate Waste (Solid or Liquid) D Place in Labeled 'Hazardous Waste' Container (this compound) C->D Segregate Immediately E Securely Seal Container F Store in Designated Hazardous Waste Area E->F G Contact EHS for Pickup F->G

Caption: Workflow for the safe disposal of this compound.

This structured approach ensures that all waste generated is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.

References

Personal protective equipment for handling Isoquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Isoquinoline-6-carbaldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for analogous compounds such as Quinoline-3-carboxaldehyde and 6-Chloroisoquinoline-1-carbaldehyde, as well as general laboratory safety protocols. Adherence to these guidelines is paramount for ensuring personal safety and environmental protection.

Immediate Safety and Logistical Information

This compound is a pale yellow crystalline solid with a strong aromatic smell. It is considered poisonous and should be handled with care. The primary hazards associated with similar aromatic aldehydes include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]

Storage: Store in a cool, dry, and well-ventilated place away from light and moisture. The container should be kept tightly closed.[1][2][3] Recommended storage is under an inert atmosphere at room temperature.[5] The shelf life is up to two years under these conditions.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the mandatory PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash Goggles and Face ShieldTight-sealing chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[6] A face shield must be worn over the goggles, particularly when handling larger quantities or when there is a risk of splashing.[6][7][8]
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[6] Always inspect gloves for degradation or punctures before use.[6] For prolonged contact, consult the glove manufacturer's compatibility chart.[7] Change gloves immediately if contaminated.[6]
Body Protection Laboratory CoatA flame-retardant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes.[6][7]
Respiratory Protection Respirator (if required)All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[2][9] If ventilation is inadequate, a NIOSH-approved respirator should be used.[2]

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to this protocol is essential for minimizing risks.

Preparation and Area Designation:

  • Ensure a chemical fume hood is operational and the work area is clean and designated specifically for handling this compound to prevent cross-contamination.[6]

  • Assemble all necessary materials and equipment before starting.

Donning PPE:

  • Put on all required PPE as outlined in the table above before entering the designated handling area.[6]

Handling and Weighing:

  • Conduct all manipulations of this compound within a certified chemical fume hood.[2][9]

  • To weigh the solid compound, tare a clean, dry weighing vessel on an analytical balance.

  • Carefully transfer the desired amount, avoiding the creation of dust.[2]

  • Use compatible labware (e.g., glass, PTFE) to prevent reactions.[6]

  • Keep the primary container tightly sealed when not in use.[2][6]

Post-Handling Procedures:

  • Decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.[6]

  • Remove PPE in the correct order to avoid self-contamination.

  • Dispose of single-use items in the designated hazardous waste stream.[6]

  • Wash hands and any exposed skin thoroughly after handling is complete.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial. As a halogenated aromatic aldehyde, it should be treated as regulated hazardous waste.[9]

Waste Segregation:

  • Collect all waste containing this compound, including contaminated solids (e.g., gloves, weighing paper) and solutions, in a dedicated and clearly labeled hazardous waste container for "Halogenated Organic Waste."[6][9]

Container Management:

  • Use a compatible, leak-proof container for waste collection.[6][9]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "Waste this compound," and the associated hazards.[9] Do not use abbreviations.[9]

Disposal:

  • Dispose of the waste through an approved waste disposal plant.[1][3] Do not empty into drains.[1]

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Fume Hood gather_materials Assemble Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction weigh->transfer seal Seal Container transfer->seal decontaminate Decontaminate Work Area & Equipment seal->decontaminate dispose Dispose of Waste in Designated Container decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Workflow cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_action Follow-up Action exposure Exposure Occurs (Skin/Eye Contact, Inhalation) skin_contact Skin Contact: Remove contaminated clothing. Wash with soap & water. exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins. Remove contact lenses. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical report Report Incident to Supervisor seek_medical->report

Caption: Emergency response for accidental exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinoline-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Isoquinoline-6-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.